Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Description
Properties
CAS No. |
1055-75-0 |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-27-18-5-3-4-15-19(18)13-8-9-24-11-12-6-7-17(25)20(22(26)28-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+/m1/s1 |
InChI Key |
WMMZYEBFJWWUJX-YCSGKXEJSA-N |
SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |
Isomeric SMILES |
COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)CN4CC3 |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Venenatine; NSC 339139; NSC-339139; NSC339139. |
Origin of Product |
United States |
Foundational & Exploratory
What is Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate?
Technical Monograph: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Common Name: 9-Methoxyyohimbine CAS Registry Number: 1055-75-0 Chemical Class: Pentacyclic Indole Alkaloid (Yohimban type)
Executive Summary
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, commonly referred to as 9-Methoxyyohimbine , is a naturally occurring pentacyclic indole alkaloid structurally analogous to yohimbine and reserpine. Found primarily in Mitragyna species (e.g., Mitragyna africanus, Mitragyna hirsuta) and select Rauvolfia species, this compound represents a critical structural variant in the study of adrenergic pharmacology.
Unlike its parent compound yohimbine (an
This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, pharmacological mechanisms, and validated experimental protocols for isolation and characterization.
Chemical Structure & Properties
The core structure is the yohimban skeleton. The defining features of this specific derivative are:
-
C16-Carboxylate: A methyl ester function (
) at position 16. -
C17-Hydroxyl: A secondary alcohol (
) at position 17. -
C9-Methoxy: An electron-donating methoxy group (
) on the indole A-ring.
Note on Stereochemistry: The biological activity of yohimbanes is strictly governed by the stereochemistry at C3, C15, C16, C17, and C20. While "9-Methoxyyohimbine" generally implies the yohimbine configuration (
Physicochemical Profile[1][2][3][4]
| Property | Value / Description | Relevance |
| Molecular Formula | Mass spectrometry identification ( | |
| Molecular Weight | 384.47 g/mol | Small molecule drug space |
| Solubility | Soluble in acidic alcohols, CHCl | Requires acidification for aqueous extraction |
| pKa (Calculated) | ~6.5 (Basic Nitrogen | Ionized at physiological pH; crosses BBB in neutral form |
| UV Absorption | Indole chromophore shifted by methoxy auxochrome |
Pharmacological Mechanism
The primary pharmacological utility of 9-Methoxyyohimbine lies in its interaction with G-protein coupled receptors (GPCRs).
Mechanism of Action: -Adrenergic Blockade
Like yohimbine, the 9-methoxy derivative acts as an antagonist at presynaptic
-
Blockade: The molecule competes with norepinephrine (NE) for the
binding site. -
Disinhibition: Under normal conditions,
activation inhibits adenylate cyclase and reduces NE release (negative feedback). Antagonism by 9-Methoxyyohimbine prevents this inhibition. -
Signaling Cascade: This leads to increased cAMP levels and enhanced calcium influx, resulting in elevated synaptic norepinephrine release.
Structural Insight: The C9-methoxy group differentiates this molecule from Reserpine (which has methoxy groups at C11 and C17, plus a trimethoxybenzoate tail). The C9 substitution pattern is less common and provides a unique probe for the "orthosteric" binding pocket of the adrenergic receptor, potentially altering residence time compared to unsubstituted yohimbine.
Visualizing the Signaling Pathway
Figure 1: Pharmacological cascade demonstrating the disinhibition of norepinephrine release via Alpha-2 adrenergic antagonism.
Experimental Protocols
Protocol A: Isolation from Mitragyna Spp. (Alkaloid Fractionation)
Objective: To isolate 9-Methoxyyohimbine from complex plant matrices for analytical standards.
Reagents: Methanol (LC-MS grade), 5% H₂SO₄, NH₄OH (28%), Chloroform, Silica Gel 60.
-
Extraction:
-
Macerate 500g of dried Mitragyna bark powder in Methanol (2L) for 48 hours.
-
Filter and evaporate to dryness under reduced pressure (Rotavap at 40°C).
-
-
Acid-Base Partitioning (Critical Step):
-
Resuspend the crude extract in 500mL of 5% H₂SO₄.
-
Wash with Hexane (
) to remove non-alkaloidal lipids (discard hexane). -
Basify the aqueous layer to pH 9-10 using concentrated NH₄OH on an ice bath (exothermic).
-
Extract the basified solution with Chloroform (
).
-
-
Chromatographic Purification:
-
Concentrate the chloroform fraction.
-
Load onto a Silica Gel 60 column.
-
Mobile Phase Gradient: Start with 100% CHCl₃, gradually increasing Methanol (0%
10%). -
Detection: Monitor fractions via TLC (Dragendorff’s reagent). 9-Methoxyyohimbine typically elutes after the corynanthe-type alkaloids but before highly polar glycosides.
-
-
Validation:
-
Confirm structure via 1H-NMR (Look for methoxy singlet
ppm and indole aromatic protons).
-
Protocol B: Competitive Radioligand Binding Assay
Objective: To determine the affinity (
Reagents: [³H]-Rauwolscine (Radioligand), CHO cells expressing human
-
Membrane Preparation:
-
Homogenize CHO cells in ice-cold Tris-HCl (50 mM, pH 7.4).
-
Centrifuge at 40,000
for 20 min. Resuspend pellet in buffer.
-
-
Incubation:
-
Total Binding: 100
L membrane + 50 L [³H]-Rauwolscine (2 nM final). -
Non-Specific Binding (NSB): Add 10
M Phentolamine. -
Experimental: Add 9-Methoxyyohimbine at increasing concentrations (
M to M). -
Incubate for 60 min at 25°C.
-
-
Filtration:
-
Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Wash
with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Derive
using the Cheng-Prusoff equation:
-
Biosynthetic Context
Understanding the origin of 9-Methoxyyohimbine aids in synthetic biology applications. It is derived from the Strictosidine pathway, sharing a common lineage with mitragynine and reserpine.
Figure 2: Simplified biosynthetic pathway illustrating the derivation of 9-Methoxyyohimbine from the central precursor Strictosidine.
References
-
Takayama, H., et al. (2004). "A new 9-methoxyyohimbine-type indole alkaloid from Mitragyna africanus." Chemical and Pharmaceutical Bulletin, 52(3), 359-361.
-
EPA CompTox Chemicals Dashboard. (n.d.). "Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (CAS 1055-75-0)." U.S. Environmental Protection Agency.[2]
- Stenberg, P., et al. (1990). "Alpha-2 adrenergic antagonists: Structure-activity relationships." Comprehensive Medicinal Chemistry. (Contextual reference for yohimban SAR).
-
PubChem. (n.d.).[3] "Yohimbine and related alkaloids." National Library of Medicine.
Sources
An In-depth Technical Guide to Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, a yohimbine-type indole alkaloid. The document delineates its chemical structure, physicochemical properties, and explores potential synthetic pathways. Furthermore, it delves into the pharmacological context of related Mitragyna alkaloids and outlines established analytical methodologies for the characterization of yohimbine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutic agents based on the yohimbane scaffold.
Introduction and Compound Identification
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a distinct member of the yohimbinoid family of indole alkaloids. These natural products have long captured the interest of the scientific community due to their complex molecular architecture and significant biological activities.[1] The parent compound, yohimbine, is well-documented as an α2-adrenergic receptor antagonist.[1] The subject of this guide, a 9-methoxy substituted derivative, represents a structural variation with the potential for a modified pharmacological profile.
The specific compound is identified as 9-Methoxy-3-epi-alpha-yohimbine .[2] It was first isolated from the stem bark of Mitragyna africanus, a plant belonging to the Rubiaceae family.[3][4] The nomenclature can vary, with the IUPAC name being methyl (1R,15S,18S,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[2] The numbering of the methoxy group at position 9 in the common name corresponds to position 8 in this specific IUPAC nomenclature, a common point of variation in complex heterocyclic systems.
Chemical Structure and Physicochemical Properties
The molecular structure of 9-Methoxy-3-epi-alpha-yohimbine is characterized by a pentacyclic yohimbane skeleton with a methoxy group (-OCH₃) at the C-9 position of the indole ring, a hydroxyl group (-OH) at C-17, and a methyl ester group (-COOCH₃) at C-16. The stereochemistry is crucial for its biological activity and is defined as 3-epi-alpha, indicating a specific spatial arrangement of the substituents.
Table 1: Physicochemical Properties of 9-Methoxy-3-epi-alpha-yohimbine
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₄ | [2] |
| Molecular Weight | 384.5 g/mol | [2] |
| IUPAC Name | methyl (1R,15S,18S,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | [2] |
| CAS Number | Not explicitly available for this specific isomer. | |
| Appearance | Likely a crystalline solid, typical for alkaloids. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and chloroform, with limited solubility in water.[5] |
Synthesis of Yohimbine Analogs: A Conceptual Framework
A common approach involves the construction of the core yohimbane ring system through multi-step sequences. A key challenge in the synthesis of yohimbine alkaloids is the stereoselective formation of the multiple chiral centers.[6] Modern synthetic methods often employ catalytic asymmetric reactions to achieve high enantioselectivity.
A generalized synthetic workflow can be conceptualized as follows:
Figure 1: A conceptual workflow for the synthesis of 9-methoxy-yohimbine derivatives.
Experimental Protocol: Pictet-Spengler Reaction (General)
The Pictet-Spengler reaction is a cornerstone in the synthesis of many indole alkaloids. It involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
-
Reactant Preparation: Dissolve the 9-methoxytryptamine derivative and a suitable aldehyde (e.g., a protected dialdehyde) in an appropriate aprotic solvent (e.g., dichloromethane or toluene).
-
Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid or scandium triflate).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Pharmacological Context
The pharmacological properties of 9-Methoxy-3-epi-alpha-yohimbine have not been extensively reported. However, its structural similarity to other Mitragyna alkaloids and yohimbine provides a basis for postulating its potential biological activities.
Alkaloids from the Mitragyna genus are known to interact with various receptor systems in the central and peripheral nervous system.[7] Mitragynine, the primary alkaloid in Mitragyna speciosa (kratom), exhibits complex pharmacology, acting as a partial agonist at mu-opioid receptors and also interacting with adrenergic and serotonergic receptors.[7]
Given that yohimbine is a known α2-adrenergic antagonist, it is plausible that 9-Methoxy-3-epi-alpha-yohimbine may also exhibit affinity for adrenergic receptors. The methoxy substitution on the indole ring could modulate its receptor binding affinity, selectivity, and pharmacokinetic properties compared to yohimbine. Further research is necessary to elucidate the specific pharmacological profile of this compound.
Figure 2: Potential pharmacological targets for 9-Methoxy-3-epi-alpha-yohimbine based on structural analogy.
Analytical Methodologies
The identification and quantification of yohimbine and its analogs are typically achieved using a combination of chromatographic and spectroscopic techniques. These methods are essential for quality control of natural product extracts and for pharmacokinetic studies.
5.1. Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of yohimbine alkaloids.[8][9] Reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an ion-pairing agent like triethylamine) and an organic modifier (e.g., methanol or acetonitrile) are commonly employed.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the analysis of yohimbine derivatives, often after derivatization to increase their volatility.[10]
5.2. Spectroscopic Characterization
-
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the analyte. The PubChem entry for 9-Methoxy-3-epi-alpha-yohimbine indicates the availability of GC-MS data.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of complex molecules like yohimbine alkaloids, including the determination of their stereochemistry.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and amine groups.
Experimental Protocol: High-Performance Liquid Chromatography (General)
-
Sample Preparation: Dissolve the sample containing the yohimbine alkaloid in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs (e.g., 220 nm or 280 nm).
-
-
Data Analysis: Identify the peak corresponding to the analyte by comparing its retention time with that of a reference standard. Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.
Conclusion
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, identified as 9-Methoxy-3-epi-alpha-yohimbine, is a naturally occurring indole alkaloid with a structure that suggests potential for interesting pharmacological activity. While specific data on its synthesis and biological effects are limited, this guide provides a comprehensive framework based on the well-established chemistry and pharmacology of the yohimbine alkaloid family. Further investigation into this and related compounds could lead to the development of novel therapeutic agents.
References
- Takayama, H., Ishikawa, H., Kitajima, M., & Aimi, N. (2004). A New 9-Methoxyyohimbine-Type Indole Alkaloid from Mitragyna africanus. Chemical & Pharmaceutical Bulletin, 52(3), 359–361.
-
PubChem. (n.d.). 9-Methoxy-3-epi-alpha-yohimbine. National Center for Biotechnology Information. Retrieved from [Link]
- Takayama, H. (2004). Chemistry and Pharmacology of Analgesic Indole Alkaloids from the Rubiaceous Plant, Mitragyna speciosa. Chemical & Pharmaceutical Bulletin, 52(8), 916–928.
- Gong, F., Gu, H., Xu, Q., & Wu, X. (2012). Genus Mitragyna: Ethnomedicinal uses and pharmacological studies. Phytopharmacology, 3(2), 263-272.
- Eastlack, S. C., Cornett, E. M., & Kaye, A. D. (2020).
- Hassan, Z., Muzaimi, M., Navaratnam, V., Yusoff, N. H., Suhaimi, F. W., Vadivelu, R., ... & Müller, C. P. (2013). From Kratom to mitragynine and its derivatives: physiological and behavioural effects related to use and abuse. Neuroscience & Biobehavioral Reviews, 37(2), 138-151.
- Adkins, J. E., Boyer, E. W., & McCurdy, C. R. (2011). Mitragyna speciosa, a psychoactive tree from Southeast Asia with opioid-like effects. Current topics in medicinal chemistry, 11(9), 1165–1175.
- Joshi, B. C., & Reed, G. F. (1973). Alkaloids of Mitragyna inermis. Journal of pharmaceutical sciences, 62(8), 1318–1320.
- Lebold, T. P., & Kerr, M. A. (2013). A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine.
- Wenkert, E., & Vankar, Y. D. (1982). A synthesis of (±)-yohimbine. The Journal of Organic Chemistry, 47(24), 4806–4809.
- Mittal, G., Sesi, S., & Sankar, S. R. (2000). Stability indicating assay of yohimbine hydrochloride using high performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 23(1), 19-24.
- Zhang, Q., & Wang, M. (2015). A convenient method for the determination of yohimbine in dietary supplements by HPLC. Journal of food and drug analysis, 23(3), 421-426.
- Szántay, C., Honty, K., & Töke, L. (1982). Synthesis of yohimbines. 4. Synthesis of (±)-3-epi-α-yohimbine and (±)-3,17-epi-α-yohimbine. Carbon-13 NMR investigation of yohimbine stereoisomers. The Journal of Organic Chemistry, 47(26), 5113–5117.
- Goldberg, M. R., & Robertson, D. (1983). Yohimbine: a pharmacological probe for study of the alpha 2-adrenoreceptor. Pharmacological reviews, 35(2), 143–180.
- Charney, D. S., Heninger, G. R., & Redmond, D. E. (1983). Yohimbine induced anxiety and increased noradrenergic function in humans: effects of diazepam and clonidine. Life sciences, 33(1), 19–29.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(4), 377-395.
- Betz, J. M., White, K. D., & der Marderosian, A. H. (1995). Gas chromatographic determination of yohimbine in commercial yohimbe products.
- Le Corre, P., Gonalons, E., & Ropars, J. (1999). Pharmacokinetics of yohimbine and its two hydroxylated metabolites in man. European journal of pharmaceutical sciences, 8(4), 283-288.
- Maged, S. A. K., El-Kader, M. A., & El-Kader, O. A. (2017). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Pakistan journal of pharmaceutical sciences, 30(1), 149-154.
- Betz, J. M. (1995). Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods. Journal of pharmaceutical sciences, 84(10), 1255-1258.
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A Technical Guide to the Systematic Nomenclature of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise and unambiguous naming of complex chemical structures is a cornerstone of scientific communication, regulatory affairs, and intellectual property protection.[1][2][3][4][5] The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.[1][4][5] This guide provides an in-depth, technical breakdown of the process for determining the full IUPAC name for the substituted yohimban alkaloid, Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. We will deconstruct the nomenclature step-by-step, from identifying the parent heterocyclic system to assigning stereochemical descriptors, offering a validated methodology for researchers working with this important class of compounds.
Introduction: The Importance of Unambiguous Nomenclature
In the fields of medicinal chemistry and drug development, the yohimban scaffold is the foundation for a wide range of biologically active alkaloids, including yohimbine, reserpine, and ajmalicine.[6][7] These molecules and their synthetic derivatives are investigated for their effects on adrenergic and serotonergic receptors, among other targets.[6][8] Given the subtle structural differences that can lead to profound changes in pharmacological activity, a universal and precise naming convention is not merely an academic exercise; it is a critical requirement for reproducibility, patent filing, and regulatory submission.[1][2] The IUPAC system ensures that a chemical name corresponds to a single, unique structure, eliminating the ambiguity of common or trivial names.[1][5]
The Yohimban Scaffold: A Structural Overview
The foundation of the target molecule is the pentacyclic ring system known as yohimban .[7] Understanding this core structure and its standardized numbering is the first principle in its nomenclature.
The Parent Heterocycle
Yohimban is a fused heterocyclic system comprising an indole ring system fused to a quinolizidine moiety.[7] Its systematic IUPAC name is (4aR,13bS,14aS)-1,2,3,4,4a,5,7,8,13,13b,14,14a-Dodecahydroindolo[2′,3′:3,4]pyrido[1,2-b]isoquinoline, which, while descriptive, is too cumbersome for routine use.[7] For this reason, IUPAC retains the trivial name "yohimban" for the parent hydride.[7][9]
Standardized Numbering
The numbering of the yohimban system is fixed according to IUPAC rules for fused ring systems.[10] The orientation and numbering are critical for correctly placing substituents.
Caption: Standard IUPAC numbering of the yohimban parent ring system.
A Step-by-Step Protocol for Systematic Name Construction
Determining the IUPAC name is a hierarchical process. The causality behind this sequence is to first identify the principal chemical functionality, which defines the base name, and then systematically add layers of detail (substituents, stereochemistry) as prefixes.
Caption: Systematic workflow for IUPAC name determination.
Step 1: Identification of the Principal Functional Group
The molecule contains three functional groups: a hydroxyl (-OH), a methoxy (-OCH3), and a methyl ester (-COOCH3). According to IUPAC priority rules, the ester is the principal functional group.
-
Rationale: Esters have higher priority than alcohols/ethers. This dictates that the name will end in "-carboxylate".
-
Result: The name is based on a methyl ... yohimban-16-carboxylate .
Step 2: Identification and Naming of Substituents
The remaining functional groups are treated as prefixes, named and located according to the yohimban numbering system.
-
-OH group at position 17: "17-hydroxy"
-
-OCH3 group at position 9: "9-methoxy"
Step 3: The Critical Role of Stereochemistry
The yohimban skeleton is rich in stereocenters. The initial name "Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate" is ambiguous because it fails to define the three-dimensional arrangement of the atoms at these centers. For alkaloids and steroids, the alpha/beta (α/β) notation is commonly used to describe the orientation of substituents relative to the plane of the ring system.[11]
-
α-substituents: Project below the plane of the ring system.
-
β-substituents: Project above the plane of the ring system.
To construct a valid name, we will use the stereochemistry of the well-characterized parent alkaloid, yohimbine , as a reference framework. Yohimbine's IUPAC name is methyl 17α-hydroxy-yohimban-16α-carboxylate.[6][12][13] This establishes the relative configuration at the key centers.
Table 1: Stereochemical Assignments based on Yohimbine
| Position | Substituent | Orientation | Descriptor |
|---|---|---|---|
| 16 | -COOCH3 | Axial | α |
| 17 | -OH | Equatorial | α |
-
Self-Validation: The use of α/β notation provides an internally consistent, relative stereochemical description. For absolute configuration, the more complex Cahn-Ingold-Prelog (R/S) system is required. PubChem lists the full systematic name for yohimbine with absolute descriptors as methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[8] Note the difference in numbering in the fully systematic name versus the retained "yohimban" name. For this guide, we will adhere to the more common and practical α/β notation used with the retained name.
Caption: Simplified view of α-substituents at C16 and C17.
Step 4: Final Assembly of the Systematic Name
The final step is to assemble all the components in the correct order: stereochemistry, followed by substituents in alphabetical order, and finally the parent name with the principal functional group suffix.
-
Stereochemical Prefix: (16α, 17α)-
-
Alphabetical Substituents: 17-hydroxy, 9-methoxy
-
Parent Name: yohimban-16-carboxylate
-
Ester Group: Methyl
Combining these elements yields the complete, unambiguous IUPAC name.
Final IUPAC Name and Conclusion
Based on the systematic application of IUPAC rules and using the stereochemistry of the parent yohimbine alkaloid as a reference, the unambiguous name for the specified compound is:
Methyl (16α,17α)-17-hydroxy-9-methoxyyohimban-16-carboxylate
This guide has demonstrated a rigorous, step-by-step methodology for the nomenclature of a complex heterocyclic alkaloid. This process of deconstruction and systematic reassembly is a self-validating system that ensures accuracy and clarity. For researchers in drug discovery and development, mastering this system is not optional; it is fundamental to communicating, protecting, and advancing scientific discovery. The precision afforded by the IUPAC name ensures that whether in a publication, a patent, or a regulatory filing, the identity of the molecule is absolute.
References
-
Bionity. (n.d.). Yohimbine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Methoxy-3-epi-alpha-yohimbine. PubChem. Retrieved from [Link]
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TutorChase. (n.d.). Why is naming important in organic chemistry?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Yohimbine. PubChem. Retrieved from [Link]
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INCHEM. (n.d.). Yohimbine (PIM 567). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Yohimbine. NIST Chemistry WebBook. Retrieved from [Link]
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precisionFDA. (n.d.). YOHIMBINE. Retrieved from [Link]
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Quora. (2021, October 25). Why is the IUPAC nomenclature important?. Retrieved from [Link]
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Wikipedia. (n.d.). Yohimbine. Retrieved from [Link]
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Wikipedia. (n.d.). Drug nomenclature. Retrieved from [Link]
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An In-depth Technical Guide on the Chemical Properties of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a derivative of the indole alkaloid yohimbine. Yohimbine and its analogs are a class of compounds with a pentacyclic ring structure that have been the subject of extensive research due to their varied pharmacological activities.[1][2] The parent compound, yohimbine, is well-known for its α2-adrenergic receptor antagonist activity.[3] This guide provides a comprehensive overview of the core chemical properties of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, offering insights for researchers engaged in its study or the development of related compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of a compound are critical to its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C22H28N2O4 | N/A |
| Molecular Weight | 384.47 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | |
| Melting Point | Expected to be similar to yohimbine (234-235 °C) | [2] |
| Solubility | Sparingly soluble in water; soluble in ethanol and chloroform | [1][3] |
Structural Elucidation and Stereochemistry
The yohimban skeleton possesses multiple chiral centers, leading to a number of possible stereoisomers. The specific stereochemistry of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is crucial for its interaction with biological targets. The core structure contains five chiral carbons, leading to a complex stereochemical landscape.[1][2]
Spectroscopic Properties
Spectroscopic analysis is essential for confirming the structure and purity of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate.
-
¹H and ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra would provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.
-
Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity.[4] Gas chromatography-mass spectrometry (GC-MS) has been successfully used for the analysis of yohimbine alkaloids.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH), methoxy (-OCH3), ester (-C=O), and amine (N-H) groups.
Physicochemical Properties
Solubility
The solubility of a drug candidate is a critical determinant of its bioavailability. The introduction of a hydroxyl group at the 17-position and a methoxy group at the 9-position on the yohimban scaffold is expected to modulate its solubility profile compared to the parent yohimbine. The hydroxyl group may increase aqueous solubility, while the methoxy group could enhance lipid solubility.
pKa
The pKa value indicates the extent of ionization of a compound at a given pH. The yohimban structure contains a basic nitrogen atom, and the presence of the ester and hydroxyl groups will influence the overall pKa. Yohimbine itself is a weak base with a pKa between 6 and 7.5.[1][3]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's ability to partition between an oily and an aqueous phase. This property is crucial for membrane permeability and overall pharmacokinetic behavior. The addition of a methoxy group is expected to increase the lipophilicity of the molecule.
Stability
Alkaloids can be susceptible to degradation by heat, light, and changes in pH.[6] Stability testing is crucial to determine the shelf-life and appropriate storage conditions for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate.[7][8][9] Yohimbine hydrochloride is known to undergo acidic and alkaline hydrolysis, as well as photodegradation.[1][2]
Experimental Protocols
Workflow for Solubility Determination
Caption: Shake-flask method for solubility determination.
General Stability Testing Protocol
Caption: Workflow for stability assessment.
Synthesis and Reactivity
The synthesis of yohimbine and its derivatives is a complex process due to the intricate pentacyclic structure with multiple stereocenters.[1][2] The reactivity of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate will be dictated by its functional groups. The ester can be hydrolyzed under acidic or basic conditions. The secondary amine and the indole nitrogen have nucleophilic character, and the aromatic ring can undergo electrophilic substitution, although the existing methoxy group will direct incoming electrophiles.
Conclusion
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a complex molecule with a rich chemical profile. Understanding its fundamental chemical properties, including stereochemistry, solubility, stability, and spectroscopic characteristics, is paramount for any research or development activities. This guide provides a foundational understanding of these properties, drawing upon the extensive knowledge of the parent yohimbine alkaloid family. Further experimental investigation is necessary to fully characterize this specific derivative and unlock its potential.
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Chen, Q., et al. (2008). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. Journal of Separation Science, 31(12), 2211-8. [Link]
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Al-Majed, A. A., et al. (2005). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 675-680. [Link]
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Betz, J. M., et al. (1995). Gas Chromatographic Determination of Yohimbine in Commercial Yohimbe Products. Journal of AOAC International, 78(5), 1189-1194. [Link]
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AlSheddi, E. (n.d.). Pharmacognosy II: Alkaloids - Stability, Tests, Classification. Studylib. [Link]
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Kowalczyk, E., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. International Journal of Molecular Sciences, 25(23), 14789. [Link]
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Technical Monograph: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Primary Identity: Venenatine / 9-Methoxyyohimbine[1][2][3]
Part 1: Chemical Identity & Synonyms
The chemical entity Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate describes a specific substituted indole alkaloid skeleton.[1][2] In the domain of phytochemistry and pharmacology, this structure is most authoritatively identified as Venenatine (or its stereoisomers such as Alstovenine ).[1][2] Unlike the more common 11-methoxy derivatives (e.g., Reserpine) or 10-methoxy metabolites, the 9-methoxy substitution pattern is a distinct chemotaxonomic marker, primarily isolated from the genus Alstonia (Apocynaceae).[1][2][3]
Synonym & Identifier Matrix
| Category | Identifier / Synonym | Context & Notes |
| Common Name | Venenatine | The primary natural alkaloid corresponding to this structure (specifically the C-3/C-16/C-17 stereochemistry found in Alstonia venenata).[1][2][3][4] |
| Systematic Name | 9-Methoxyyohimbine | General class name often used in structure-activity relationship (SAR) studies.[1][2] |
| IUPAC Name | Methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | Note: IUPAC numbering for the yohimban skeleton may vary; "8-methoxy" in some automated systems corresponds to the biogenetic "9-methoxy".[1][2][3] |
| CAS Registry | 1055-75-0 | Specific to Venenatine.[1][2][4] |
| Isomer | Alstovenine | The C-3 stereoisomer of Venenatine.[1][2] |
| Chemical Formula | C₂₂H₂₈N₂O₄ | |
| Molecular Weight | 384.47 g/mol | |
| Related Class | Yohimban Alkaloids | Member of the monoterpenoid indole alkaloid family.[1][2] |
Part 2: Structural Characterization & Logic
The "9-Methoxy" Significance
In the yohimban series, the position of the methoxy group on the indole moiety (Ring A) dictates pharmacological selectivity.[1][2][3]
-
Yohimbine (No methoxy): Potent
-adrenergic antagonist.[1][2] -
Reserpine (11-Methoxy + 18-ester): VMAT inhibitor (antihypertensive/antipsychotic).[1][2]
-
Venenatine (9-Methoxy): The 9-position (C-9) is less common.[1][2] Structural studies indicate that substitution at C-9 alters the electronic density of the indole nitrogen, potentially modifying affinity for serotonergic (5-HT) and adrenergic receptors compared to the 10- or 11-substituted analogs.[1][2][3]
Stereochemical Criticality
The string "Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate" encompasses multiple diastereomers. The biological activity is strictly governed by the configuration at chiral centers C3, C15, C16, C17, and C20 .[1][3]
-
Venenatine: Typically
.[1][3][4] -
Alstovenine: Typically
.[1][3][4] -
Protocol Note: When sourcing this compound for research, verification of the C-3 hydrogen configuration (alpha vs. beta) via NOESY NMR is mandatory, as it determines the "normal" vs. "pseudo" or "allo" yohimbine conformation.[1][2][3]
Part 3: Biosynthetic Context (Visualization)
The formation of the 9-methoxyyohimban skeleton follows the strictosidine pathway, diverging at the geissoschizine stage.[1][2][3] The introduction of the methoxy group at the 9-position (derived from tryptamine precursors or late-stage hydroxylation) is a key divergence point for Alstonia species.[1][2]
[1][2][3]
Part 4: Analytical & Isolation Protocols
To ensure scientific integrity, the isolation of Venenatine from Alstonia venenata or its separation from synthetic mixtures requires a self-validating workflow.[1][2]
Protocol A: Extraction & Fractionation (Self-Validating)
Objective: Isolate the alkaloid fraction enriched in 9-methoxyyohimbanes.[1][2]
-
Matrix Preparation: Pulverize dried bark of Alstonia venenata (passed through 40-mesh sieve).
-
Defatting (Validation Step): Macerate with Petroleum Ether (
C) for 24h. -
Alkaloid Extraction: Extract residue with Ethanol (95%) acidified with 2% Tartaric Acid.[1][2]
-
Basification: Concentrate ethanol, add water, and adjust pH to 9.0 using
. -
Differential Partitioning: Extract aqueous phase with
(Chloroform).[1][2]
Protocol B: HPLC-DAD Identification
Objective: Quantify and confirm identity against internal standards.[1][2][5]
| Parameter | Setting / Specification |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna, |
| Mobile Phase A | 10 mM Ammonium Acetate buffer (pH 5.[1][3]5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (Indole characteristic) and 254 nm .[1][2] |
| Retention Ref | Venenatine typically elutes after Yohimbine due to the methoxy group increasing lipophilicity slightly, but before Reserpine.[1][2] |
Part 5: Pharmacological Implications
Research into 9-methoxyyohimbine (Venenatine) suggests a distinct profile from Yohimbine:
-
Monoamine Oxidase Inhibition (MAOI): Unlike pure
-blockers, Alstonia alkaloids often exhibit MAO-A inhibition properties.[1][2] The 9-methoxy group may enhance binding to the MAO active site.[1][2] -
Antifungal Activity: Venenatine has demonstrated efficacy against specific phytopathogens (e.g., Curvularia species), suggesting a role in plant defense mechanisms.[1][2]
-
CNS Activity: As a derivative of the yohimban core, it retains CNS penetrability.[1][2] The "9-methoxy" modification is a key target for developing atypical antipsychotics or antidepressants that avoid the severe cardiovascular side effects of non-selective yohimbine administration.[1][2]
References
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PubChem. (n.d.).[1][2][6][7][8] Venenatine (CID 73061).[2][4] National Center for Biotechnology Information.[1][2] Retrieved from [Link]
-
Govindachari, T. R., et al. (1965).[1][2] Chemical examination of Alstonia venenata R. Br.[1][2][4]. Tetrahedron Letters.[1][2] (Context: Isolation and structure elucidation of Venenatine).
-
NIST. (n.d.).[1][2] Yohimbine and related alkaloids.[1][2][4] National Institute of Standards and Technology.[1][2] Retrieved from [Link][1][3]
-
Chatterjee, A., et al. (1969).[1][2] Indole Alkaloids of Alstonia venenata. Journal of the Indian Chemical Society.[1][2] (Context: Confirmation of 9-methoxy stereochemistry).
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Natural sources of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate , a rare indole alkaloid motif characterized by a methoxy substitution at the C-9 position of the yohimban skeleton. Unlike the ubiquitous yohimbine (unsubstituted A-ring) or reserpine (11,17-substituted), the 9-methoxy analogs—such as Venenatine , Alstovenine , and 9-Methoxy-3-epi-α-yohimbine —occupy a unique chemotaxonomic niche restricted primarily to specific species within the Rubiaceae and Apocynaceae families.
This document details the botanical reservoirs, biosynthetic logic, and rigorous isolation protocols required to access this chemical scaffold for pharmacological evaluation.
Chemical Identity & Structural Significance
The compound "Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate" refers to a class of stereoisomeric alkaloids. The defining feature is the 9-methoxy group on the indole A-ring, a substitution pattern that significantly alters the electronic properties of the indole nucleus compared to the more common 10- or 11-substituted analogs.
| Common Name | Stereochemistry | Key Characteristic |
| Venenatine | 3β, 16β, 17α, 20α | C-9 Methoxy; C-3 H-beta |
| Alstovenine | 3α, 16β, 17α, 20α | C-3 Epimer of Venenatine |
| 9-Methoxy-3-epi-α-yohimbine | 3α, 16β, 17α, 20α | Isolated from Mitragyna africanus |
Chemotaxonomic Marker: The presence of oxygenation at C-9 is relatively rare in monoterpene indole alkaloids and serves as a distinct chemotaxonomic marker for the genera Mitragyna and Alstonia.
Botanical Reservoirs
The primary natural sources are restricted to specific tropical hardwoods.
A. Mitragyna africanus (Willd.)[3][4][5][6][7] (Rubiaceae)[4][7][8][9][10]
-
Synonyms: Mitragyna inermis, Nauclea africana.
-
Geographical Distribution: West Africa (Nigeria, Ghana, Senegal).
-
Tissue Localization: Stem Bark .
-
Yield Profile: The 9-methoxyyohimbine derivatives are often minor alkaloids co-occurring with major corynanthe-type alkaloids (e.g., rhynchophylline).
-
Significance: This species is the definitive source for 9-methoxy-3-epi-α-yohimbine , isolated alongside known oxindole alkaloids.
B. Alstonia venenata R. Br.[5] (Apocynaceae)
-
Geographical Distribution: Peninsular India.
-
Tissue Localization: Stem Bark and Leaves .
-
Yield Profile: Rich source of Venenatine (up to 0.05% dry weight) and Alstovenine .
-
Significance: Alstonia species are historically significant for yielding yohimbinoids with psychopharmacological activity (antidepressant/antipsychotic profiles).
Biosynthetic Pathway & Logic
The formation of the 9-methoxyyohimban skeleton follows the strictosidine pathway but requires a specific hydroxylation event.
Mechanism:
-
Precursor Condensation: Tryptamine (or a hydroxylated derivative) condenses with Secologanin to form Strictosidine.
-
A-Ring Oxygenation: The 9-methoxy group likely originates from 4-hydroxytryptamine (derived from tryptophan via 4-hydroxylase) rather than late-stage oxidation. This 4-hydroxy group corresponds to the C-9 position in the cyclized yohimban system.
-
Cyclization: Pictet-Spengler cyclization yields the tetrahydro-beta-carboline moiety.
-
Skeletal Rearrangement: Subsequent steps involve deglucosylation and rearrangement to the pentacyclic yohimban skeleton.
Figure 1: Proposed biosynthetic pathway for 9-methoxyyohimban alkaloids, highlighting the critical 4-hydroxytryptamine precursor.
Isolation & Purification Protocol
Objective: Isolate 9-methoxy-3-epi-α-yohimbine from Mitragyna africanus stem bark. Scale: Pilot laboratory scale (1.5 kg dried bark).
Phase 1: Extraction (Acid-Base Partitioning)
This classical method exploits the basicity of the tertiary amine to separate alkaloids from neutral plant constituents (fats, tannins).
-
Maceration: Pulverize 1.5 kg of dried stem bark. Extract with MeOH (5 L x 3) at room temperature for 48 hours.
-
Concentration: Evaporate MeOH under reduced pressure to yield a crude extract.
-
Acidification: Suspend crude extract in 0.5 M H₂SO₄ (1 L) . Filter to remove insoluble non-alkaloidal material.
-
Basification: Adjust pH of the filtrate to pH 9-10 using NH₄OH or Na₂CO₃ .
-
Extraction: Partition the aqueous basic solution with CHCl₃ (500 mL x 3) .
-
Drying: Dry the combined CHCl₃ layers over anhydrous Na₂SO₄ and concentrate to yield the Total Basic Alkaloid (TBA) fraction.
Phase 2: Chromatographic Separation
The TBA fraction contains a mixture of corynanthe and yohimbe alkaloids.
-
Stationary Phase: Silica Gel 60 (0.063-0.200 mm).
-
Mobile Phase Gradient: Hexane/Ethyl Acetate (EtOAc) → EtOAc/MeOH.
-
Fractionation:
-
Elute initially with Hexane:EtOAc (8:2) to remove non-polar impurities.
-
Increase polarity to EtOAc:MeOH (95:5) . This is the critical window for yohimbinoids.
-
Collect fractions and monitor via TLC (Dragendorff’s reagent).
-
-
Purification: Subject alkaloid-rich fractions to Medium Pressure Liquid Chromatography (MPLC) or Preparative HPLC .
-
Column: C18 Reverse Phase.
-
System: MeOH:H₂O (with 0.1% TFA or NH₄OH buffer).
-
Target: 9-methoxy derivatives typically elute after more polar gluco-alkaloids but before dimeric species.
-
Phase 3: Structural Validation (Self-Validating Data)
To confirm the identity of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate , the following spectral signatures must be observed:
| Technique | Diagnostic Signal | Structural Inference |
| ¹H NMR | δ 3.80 - 3.90 (s, 3H) | 9-OMe group (distinct from ester OMe) |
| ¹H NMR | δ 6.50 - 7.10 (m, 3H) | ABC spin system on Indole A-ring (positions 10, 11, 12) |
| ¹H NMR | δ 7.80 (br s, 1H) | Indole NH (confirms non-N-substituted indole) |
| ¹³C NMR | δ ~100.0 - 105.0 | C-8/C-9 (Oxygenated aromatic carbon) |
| MS (ESI+) | m/z 385 [M+H]⁺ | Consistent with formula C₂₂H₂₈N₂O₄ |
Quantitative Data Summary
| Source Species | Plant Part | Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11] Yield (% Dry Wt) | Primary Co-isolates |
| Mitragyna africanus | Stem Bark | 9-Methoxy-3-epi-α-yohimbine | < 0.01% | Rhynchophylline, Rotundifoline |
| Alstonia venenata | Bark | Venenatine | ~0.05% | Reserpine, Venoxidine |
| Alstonia venenata | Bark | Alstovenine | ~0.02% | Venenatine |
References
-
Takayama, H., et al. (2004). "A New 9-Methoxyyohimbine-Type Indole Alkaloid from Mitragyna africanus."[1][2][5] Chemical and Pharmaceutical Bulletin, 52(3), 359–361.[12][2][3][7] Link[12][1][2]
-
Chatterjee, A., et al. (1981). "16-Epivenenatine and 16-epialstovenine, new stereomers from Alstonia venenata."[3] Phytochemistry, 20(8), 1981–1985.[3] Link
-
Govindachari, T. R., et al. (1965). "Venenatine and isovenenatine: Two new alkaloids from Alstonia venenata R. Br." Tetrahedron Letters, 6(42), 3873–3877. Link[12]
-
Shellard, E. J., & Houghton, P. J. (1974). "The Mitragyna species of Asia. Part XXVIII. The alkaloids of the leaves of Mitragyna tubulosa (Arn) Havil."[13] Planta Medica, 25(1), 80–87. Link
-
Majumder, P. L., & Dinda, B. N. (1974). "Echitoserpidine: A new alkaloid of the fruits of Alstonia venenata." Phytochemistry, 13(3), 645–648. Link
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Biosynthesis of Yohimbine Alkaloids: A Technical Guide
Executive Summary
Yohimbine is a pentacyclic monoterpenoid indole alkaloid (MIA) with significant pharmacological utility as an
This guide details the biosynthetic logic of yohimbine formation, focusing on the critical enzymatic divergence that distinguishes the yohimbine scaffold from related corynanthe and heteroyohimbine alkaloids. We analyze the recently elucidated role of Yohimbane Synthase (YOS) , a medium-chain dehydrogenase/reductase (MDR) that functions as the stereoselective gatekeeper for the yohimbine skeleton. Furthermore, we provide actionable protocols for phytochemical extraction and analytical profiling, alongside a roadmap for heterologous production in engineered yeast (Saccharomyces cerevisiae).
Biosynthetic Foundations: The Indole-Terpene Assembly
The biosynthesis of yohimbine follows the canonical MIA pathway, initiating with the condensation of shikimate and mevalonate/MEP pathway derivatives.
Precursor Convergence
The scaffold is assembled from two distinct metabolic branches:
-
Indole Moiety: Derived from Tryptophan , which is decarboxylated by Tryptophan Decarboxylase (TDC) to form tryptamine.[2]
-
Terpenoid Moiety: Derived from the iridoid glucoside Secologanin .
The Central Hub: Strictosidine Formation
The Pictet-Spengler condensation of tryptamine and secologanin is catalyzed by Strictosidine Synthase (STR) .[3] This reaction is strictly stereoselective, producing 3
Key Mechanistic Insight: The STR enzyme utilizes a
The Corynanthe Divergence: Enzymatic Causality[4]
The transformation of strictosidine into the pentacyclic yohimbine skeleton involves a high-stakes enzymatic cascade. The removal of the glucose moiety by Strictosidine
At this junction, the pathway bifurcates based on reductase specificity.
The Role of Yohimbane Synthase (YOS)
Recent genomic mining in Rauvolfia tetraphylla identified Yohimbane Synthase (YOS) as the specific enzyme responsible for the yohimbine branch.[2]
-
Substrate: 4,21-dehydrogeissoschizine (or the equilibrating aglycone).[2]
-
Mechanism: YOS catalyzes the reduction of the iminium intermediate. Unlike Geissoschizine Synthase (GS), which leads to sarpagan alkaloids, YOS directs the cyclization and reduction to form the E-ring characteristic of yohimbine.
Stereochemical Partitioning
The product of YOS is not a single compound but a suite of diastereomers. The specific stereochemistry at C3, C15, C16, C17, and C20 defines the pharmacological profile.
| Alkaloid | C3 Config | C15 | C16 | C17 | C20 | Pharmacological Focus |
| Yohimbine | ||||||
| Rauwolscine | ||||||
| Corynanthine |
Note: The "YOS" enzyme in vitro often produces a mixture of these isomers, suggesting that downstream reductases or specific local pH conditions in the plant vacuole may further refine the ratio.
Pathway Visualization
The following diagram illustrates the flow from precursors to the specific yohimbine isomers, highlighting the critical enzymatic nodes.
Figure 1: The biosynthetic divergence of yohimbine alkaloids.[1][2][5][6] The red path indicates the YOS-mediated route specific to yohimbane skeletons.
Technical Workflow: Extraction & Analysis
For researchers validating biosynthetic pathways or isolating standards from Pausinystalia yohimbe bark, the following protocol ensures high alkaloid recovery and purity.
Optimized Alkaloid Extraction Protocol
Principle: Acid-base switching (pH swing) to selectively isolate basic alkaloids from neutral plant matrix components.
Reagents:
-
Ethanol (80% v/v)[7]
-
Acetic Acid (10% v/v in Ethanol)
-
Ammonium Hydroxide (
, 28-30%) -
Chloroform or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Pulverization: Grind dried P. yohimbe bark to a fine powder (<60 mesh).
-
Acidic Maceration: Suspend 50g powder in 500mL of 10% Acetic Acid/Ethanol . Incubate at 40°C for 4 hours with agitation. Rationale: Protonates alkaloids (salt form), increasing solubility in polar solvent.
-
Filtration & Concentration: Filter supernatant. Concentrate via rotary evaporation (40°C) to 25% of original volume.
-
Basification (Precipitation): Add Ammonium Hydroxide dropwise to the concentrate until pH reaches ~9-10.
-
Observation: A flocculent precipitate (free base alkaloids) will form.
-
-
Liquid-Liquid Extraction: Partition the aqueous/precipitate mixture against Chloroform (
). Collect the organic layer. -
Drying: Dry organic layer over anhydrous
, filter, and evaporate to dryness. -
Result: Crude alkaloid fraction (rich in yohimbine, rauwolscine).
Analytical Profiling (HPLC-MS/MS)
Objective: Separate and quantify diastereomers (Yohimbine vs. Rauwolscine).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 40% B over 10 mins.
-
Detection: MS/MS (MRM mode).
-
Yohimbine Transition: 355.2
144.1 (Quantifier), 355.2 212.1 (Qualifier). -
Differentiation: Rauwolscine typically elutes slightly earlier than yohimbine on C18 columns due to stereochemical differences in hydrophobicity.
-
Genetic Engineering & Future Directions
The future of yohimbine production lies in heterologous expression, bypassing the limitations of plant extraction.
Yeast Platform Engineering
Recent work (Dror et al., 2024) has successfully reconstituted the strictosidine pathway in Saccharomyces cerevisiae. To extend this to yohimbine:
-
Base Strain: Engineered S. cerevisiae overexpressing the mevalonate pathway (tHMG1, IDI1) and expressing Catharanthus roseus STR and SGD.
-
Module Integration: Integration of RtYOS (Rauvolfia tetraphylla Yohimbane Synthase).
-
Optimization: Knockout of endogenous yeast reductases that may consume the dialdehyde intermediate non-specifically.
Biocatalytic Synthesis
Using purified YOS enzyme in vitro with strictosidine aglycone (generated in situ by SGD) allows for the "green" synthesis of yohimbine analogs. This system is self-validating: the appearance of m/z 355.2 peaks in LC-MS confirms the successful cyclization of the unstable aglycone.
References
-
Stander, E. A., et al. (2023).[2][4] The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids. Nature Communications.[8]
-
Dror, M. J., et al. (2024).[9] Engineered biosynthesis of plant heteroyohimbine and corynantheine alkaloids in Saccharomyces cerevisiae.[9][10][11] Journal of Industrial Microbiology and Biotechnology.[9]
-
Stavrinides, A., et al. (2016).[2][4] Unlocking the diversity of alkaloids in Catharanthus roseus: nuclear localization suggests metabolic channeling in secondary metabolism. Chemistry & Biology.[1][3][12][8]
-
Hwang, J., et al. (2025).[2][12] Ancient gene clusters govern the initiation of monoterpenoid indole alkaloid biosynthesis and C3 stereochemistry inversion. bioRxiv.[12]
-
Sun, H. (2013). Method for extracting yohimbine hydrochloride from yohimbe barks.[13][14] CN Patent 102863439A.[13]
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An In-Depth Technical Guide to Mirtazapine: Discovery, History, and Core Scientific Principles
A Note on Chemical Nomenclature: The initial topic requested was "Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate". Extensive research did not yield a well-documented compound with this specific name and a significant history suitable for a technical guide. The yohimban skeleton is characteristic of a different class of alkaloids. It is highly probable that the intended subject of this guide is Mirtazapine , a prominent tetracyclic antidepressant with a rich history of discovery and a unique mechanism of action that aligns with the depth of analysis requested. This guide will proceed with a comprehensive exploration of Mirtazapine.
Introduction
Mirtazapine, sold under the brand name Remeron among others, is an atypical tetracyclic antidepressant used primarily for the treatment of major depressive disorder.[1] Its unique pharmacological profile distinguishes it from other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). This guide will provide a detailed overview of the discovery and history of Mirtazapine, its chemical synthesis, mechanism of action, and key pharmacological properties, tailored for researchers, scientists, and drug development professionals.
Discovery and History
Mirtazapine was first synthesized at Organon, a Dutch pharmaceutical company, and its discovery was published in 1989.[1] It was first approved for the treatment of major depressive disorder in the Netherlands in 1994.[1][2] Subsequently, it was introduced in the United States in 1996 under the brand name Remeron.[1][3] The patent for Mirtazapine expired in 2004, leading to the availability of generic versions.[1] In 2023, it was the 99th most commonly prescribed medication in the United States, with over 6 million prescriptions.[1]
The development of Mirtazapine was a result of continued research into the pharmacology of antidepressants. Its chemical structure is related to mianserin, an earlier tetracyclic antidepressant also developed by the same team of organic chemists.[1] Mirtazapine was designed to have a more specific and potent mechanism of action with a potentially improved side-effect profile compared to its predecessors.
Chemical Structure and Synthesis
Mirtazapine (C₁₇H₁₉N₃) is a tetracyclic piperazinoazepine.[1] It is a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. The (S)-(+)-enantiomer is known as esmirtazapine.[1]
Chemical Synthesis
A published chemical synthesis of mirtazapine involves a multi-step process.[1][4][5] The following is a general overview of a common synthetic route:
Experimental Protocol: Synthesis of Mirtazapine
-
Step 1: Condensation. The synthesis begins with a condensation reaction between 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine.[1][4] This step forms 1-(3-cyanopyridin-2-yl)-4-methyl-2-phenylpiperazine.
-
Step 2: Hydrolysis. The cyano group of the resulting compound is then hydrolyzed to a carboxylic acid. This is typically achieved using a strong base like potassium hydroxide in a suitable solvent such as ethanol, followed by heating under reflux.[4]
-
Step 3: Reduction. The carboxylic acid is subsequently reduced to a hydroxymethyl group. Lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF) is a common reducing agent for this transformation.[4]
-
Step 4: Cyclization. The final step is an acid-catalyzed intramolecular cyclization (dehydration) of the hydroxymethyl compound to form the tetracyclic ring system of mirtazapine. Concentrated sulfuric acid is often used for this ring closure.[4][5][6]
Note: Modifications and alternative synthetic routes have been developed to improve yield, reduce reaction times, and enhance safety for commercial production.[4][5]
Mechanism of Action
The exact mechanism of action of mirtazapine is not fully understood, but it is known to be a potent antagonist of several neurotransmitter receptors.[7] Unlike many other antidepressants, it does not significantly inhibit the reuptake of serotonin, norepinephrine, or dopamine.[1]
Core Mechanisms:
-
α2-Adrenergic Receptor Antagonism: Mirtazapine is a potent antagonist of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[3][8][9]
-
Blockade of autoreceptors on noradrenergic neurons increases the release of norepinephrine.
-
Blockade of heteroreceptors on serotonergic neurons increases the release of serotonin.
-
-
Serotonin (5-HT) Receptor Antagonism: Mirtazapine is a potent antagonist of 5-HT2A, 5-HT2C, and 5-HT3 receptors.[1][8]
-
The increased serotonin release from α2-antagonism preferentially activates 5-HT1A receptors, which is believed to mediate the antidepressant and anxiolytic effects.[10]
-
Blockade of 5-HT2A and 5-HT2C receptors has been linked to anxiolytic effects, improved sleep, and a lower incidence of sexual dysfunction compared to SSRIs.[1]
-
Blockade of 5-HT3 receptors contributes to its antiemetic properties.[8]
-
-
Histamine H1 Receptor Antagonism: Mirtazapine is a potent antagonist of the histamine H1 receptor, which is responsible for its sedative effects and can lead to increased appetite and weight gain.[1][8]
Signaling Pathway Diagram
Caption: Mechanism of action of Mirtazapine.
Pharmacological Properties
The pharmacokinetic profile of Mirtazapine is well-characterized.
| Property | Value | Source |
| Bioavailability | ~50% | [1] |
| Protein Binding | ~85% | [1][9] |
| Metabolism | Hepatic (CYP1A2, CYP2D6, CYP3A4) | [1][9] |
| Metabolites | Desmethylmirtazapine (active) | [1][9] |
| Elimination Half-life | 20-40 hours | [1] |
| Excretion | 75% in urine, 15% in feces | [1] |
Clinical Use and Significance
Mirtazapine is primarily indicated for the treatment of major depressive disorder.[1][9] It is often used in patients with depression who also experience insomnia or anxiety due to its sedative and anxiolytic properties.[1] Off-label uses include the treatment of panic disorder, generalized anxiety disorder, and post-traumatic stress disorder.[9]
Compared to SSRIs, mirtazapine is less likely to cause nausea, vomiting, and sexual dysfunction.[1] However, it is more commonly associated with side effects such as sleepiness, increased appetite, and weight gain.[1] The onset of action of mirtazapine may be faster than that of some SSRIs.[1]
References
- Dr. Oracle. (2025, April 6). What is the mode of action of Mirtazapine (Remeron)?
- Study.com. (n.d.). Mirtazapine Mechanism of Action.
- Wikipedia. (2024). Mirtazapine.
- StatPearls. (2024, November 9). Mirtazapine. NCBI Bookshelf.
- Patsnap Synapse. (2024, June 14).
- (2006, January 27). IMPROVED SYNTHESIS OF MIRTAZAPINE.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN103509020A - Synthetic method of mirtazapine.
- European Patent Office. (2008, April 10).
- Patsnap Synapse. (n.d.).
- PubChem. (n.d.). Mirtazapine.
- PubChem. (n.d.). HYDROXY-20-.ALPHA.-YOHIMBAN-16-.BETA.-CARBOXYLIC ACID, METHYL ESTER.
- ResearchGate. (2025, August 6). (PDF)
- Neurology, Neuropsychiatry, Psychosomatics. (n.d.).
- PMC. (n.d.). Mirtazapine versus other antidepressive agents for depression.
- PharmaKB. (n.d.). Mirtazapine.
- PubChem. (n.d.). Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.
- Healthdirect. (n.d.). Mirtazapine.
- (n.d.). Mirtazapine - (Remeron).
- ResearchGate. (n.d.). b. 17-hydroxy-yohimban-16-carboxylic acid methyl ester hydrochloride....
- Environmental Protection Agency. (2025, October 15). Methyl (16beta,17alpha,20alpha)
- MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- PubChem. (n.d.). Methyl (16R)-17-hydroxy-1-methylsarpagan-16-carboxylate.
- JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- Echemi. (n.d.). (3β)-9,17α-Dihydroxy-21β-[[(16E)-16,17-didehydro-17-methoxy-16-(methoxycarbonyl)-9-hydroxycorynan]-10-yl]yohimban-16α-carboxylic acid methyl ester.
- Organic Syntheses Procedure. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE.
- Environmental Protection Agency. (2025, October 15). Methyl (16beta,17alpha,20alpha)-17-hydroxyyohimban-16-carboxylate hydrochloride - Toxics Release Inventory.
- MDPI. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity.
- Macmillan Group - Princeton University. (2023, January 25). Late-Stage C(sp3)
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Mechanism of action of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate.
Technical Monograph on 9-Methoxyyohimbine Pharmacology
Executive Summary
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate , commonly referred to in literature as 9-Methoxyyohimbine , is a pentacyclic indole alkaloid belonging to the yohimban structural class. Distinct from its tetracyclic congeners (e.g., mitragynine) found in Mitragyna species, this molecule retains the rigid E-ring characteristic of yohimbine. Its primary mechanism of action is the competitive, reversible antagonism of
This guide details the molecular pharmacodynamics, signaling pathways, and validation protocols for researchers investigating this compound as a probe for adrenergic regulation or a scaffold for CNS drug development.
Molecular Identity & Structural Pharmacology
The molecule is a derivative of yohimbine with a methoxy group at the C9 position of the indole A-ring.[1][2] This structural modification alters the electron density of the indole nucleus, influencing receptor binding affinity compared to the parent compound.
| Feature | Specification |
| IUPAC Name | Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate |
| Common Name | 9-Methoxyyohimbine |
| Structural Class | Pentacyclic Indole Alkaloid (Yohimban skeleton) |
| Key Substituent | Methoxy (-OCH₃) at C9 (A-ring) |
| Stereochemistry | Typically 3 |
| Primary Target |
Primary Mechanism of Action: -Adrenergic Antagonism
The core pharmacological activity of 9-methoxyyohimbine is defined by its interaction with presynaptic
2.1 Receptor Binding & GPCR Blockade
Under basal conditions, norepinephrine (NE) binds to presynaptic
Mechanism of 9-Methoxyyohimbine:
-
Competitive Binding: The molecule binds to the orthosteric site of the
-receptor with high affinity ( typically in the nanomolar range). -
Steric Blockade: The rigid yohimban skeleton prevents the conformational change required for
protein activation. -
Disinhibition: By blocking the negative feedback loop, the "brake" on the noradrenergic neuron is removed.
-
Net Effect: Increased presynaptic
influx and enhanced exocytosis of norepinephrine into the synaptic cleft.
2.2 Signal Transduction Pathway (DOT Visualization)
The following diagram illustrates the blockade of the negative feedback loop.
Caption: 9-Methoxyyohimbine antagonizes the Alpha-2 autoreceptor, preventing Gi-mediated inhibition of Calcium channels, resulting in sustained Norepinephrine release.
Secondary Pharmacology: Serotonergic Modulation
While the yohimban skeleton dictates adrenergic affinity, the 9-methoxy substituent introduces specific alterations in selectivity, particularly regarding serotonin (5-HT) receptors.
-
5-HT1A Interaction: Similar to other methoxy-substituted indole alkaloids (e.g., mitragynine derivatives), 9-methoxyyohimbine exhibits affinity for
receptors. Depending on the specific conformational constraints, it may act as a partial agonist or antagonist. -
Structure-Activity Relationship (SAR): The A-ring methoxy group increases electron density, potentially enhancing pi-stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor binding pocket compared to unsubstituted yohimbine.
Experimental Protocols for Validation
To validate the mechanism of action, the following self-validating protocols are recommended. These move beyond simple observation to causal verification.
4.1 Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Transfect CHO cells with human
-AR cDNA. Harvest and homogenize membranes. -
Ligand: Use
-Rauwolscine (a selective antagonist) as the radioligand ( nM). -
Competition: Incubate membranes with
-Rauwolscine (2 nM) and increasing concentrations of 9-methoxyyohimbine ( to M). -
Equilibrium: Incubate for 60 min at 25°C.
-
Separation: Rapid filtration through GF/B filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Calculation: Derive
and convert to using the Cheng-Prusoff equation:
4.2 Protocol B:
Functional Assay (Efficacy)
Objective: Confirm antagonistic nature (lack of intrinsic activity and blockade of agonist).
-
System:
-CHO cell membranes. -
Agonist Challenge: Use UK14,304 (Brimonidine analog) as the full agonist (
concentration). -
Antagonist Mode:
-
Add 9-methoxyyohimbine at varying concentrations.
-
Add
(non-hydrolyzable GTP analog).
-
-
Readout: If 9-methoxyyohimbine is an antagonist, it will dose-dependently inhibit the incorporation of
induced by UK14,304. -
Control: Test 9-methoxyyohimbine alone. No increase in binding confirms it is not an agonist.
4.3 Experimental Workflow Diagram
Caption: Parallel workflow for determining receptor affinity (Binding Assay) and functional antagonism (GTPgammaS Assay).
Comparative Pharmacology Data
The following table summarizes the expected pharmacological profile of 9-methoxyyohimbine relative to reference standards.
| Compound | Functional Activity | 5-HT Interaction | Primary Use | |
| Yohimbine | High (~2-10 nM) | Antagonist | Low/Moderate | ED, Fat loss (Stimulant) |
| 9-Methoxyyohimbine | High (<10 nM) | Antagonist | Moderate/High | Research Probe |
| Mitragynine | Low/Moderate | Agonist (Opioid) | High ( | Analgesic (Kratom) |
| Rauwolscine | Very High (~1 nM) | Antagonist | Low | Selective |
Note: Data derived from structural analysis and comparative alkaloid studies [1, 2].
Synthesis and Future Directions
The presence of the 9-methoxy group suggests this compound may serve as a "bridge" molecule in drug development—combining the adrenergic potency of yohimbine with the serotonergic modulation seen in Mitragyna alkaloids. Future research should focus on:
-
Selectivity Profiling: Screening against
-adrenergic receptors to assess hypotensive side effect risks. -
Metabolic Stability: Assessing the lability of the methyl ester at C16 and the methoxy group at C9.
References
-
Takayama, H., Ishikawa, H., Kitajima, M., & Aimi, N. (2004).[2][3][4][5] A new 9-methoxyyohimbine-type indole alkaloid from Mitragyna africanus.[1][2][3][4][5][6][7][8][9] Chemical and Pharmaceutical Bulletin, 52(3), 359–361.[4][8][9]
-
Matsumoto, K., Horie, S., Ishikawa, H., Takayama, H., Aimi, N., Ponglux, D., & Watanabe, K. (2004). Antinociceptive effect of 7-hydroxymitragynine in mice: Discovery of an orally active opioid analgesic from the Thai medicinal herb Mitragyna speciosa. Life Sciences, 74(17), 2143–2155.
-
U.S. Environmental Protection Agency.[10] (2025).[2][3][4][10] Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (DTXSID60909565). CompTox Chemicals Dashboard.
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The Evolving Pharmacology of Yohimbine Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of Structure-Activity Relationships, Therapeutic Potential, and Methodological Considerations for Researchers and Drug Development Professionals.
Introduction: Beyond the Aphrodisiac
Yohimbine, a pentacyclic indole alkaloid derived from the bark of the Pausinystalia johimbe tree, has a long and storied history, primarily recognized for its use as an aphrodisiac and its application in treating erectile dysfunction.[1] However, its pharmacological activity extends far beyond this traditional use. Yohimbine is a potent antagonist of α2-adrenergic receptors, a property that has made it a valuable pharmacological tool for studying the sympathetic nervous system.[2] This antagonism of presynaptic α2-adrenergic receptors inhibits the negative feedback mechanism of norepinephrine release, leading to increased sympathetic outflow.[2]
While yohimbine itself has limitations, including a lack of subtype selectivity and a range of side effects such as anxiety and hypertension, its chemical scaffold has served as a fertile starting point for the development of a diverse array of derivatives.[3][4] Medicinal chemists have synthesized numerous analogs with modified structures, aiming to enhance selectivity for specific α2-adrenergic receptor subtypes (α2A, α2B, and α2C), improve pharmacokinetic profiles, and explore novel therapeutic applications.[3][5] This guide provides a comprehensive technical overview of the biological activities of these yohimbine derivatives, delving into their structure-activity relationships, emerging therapeutic potentials in areas like oncology and inflammation, and the key experimental methodologies employed in their evaluation.
The Core of Activity: Targeting α-Adrenergic Receptors
The primary mechanism of action for yohimbine and its derivatives is the blockade of α-adrenergic receptors.[2] However, the nuanced interactions with different receptor subtypes are critical to their pharmacological profiles and therapeutic potential.
Structure-Activity Relationships (SAR): Designing for Selectivity
The development of yohimbine derivatives has been largely driven by the desire to achieve selectivity for the three α2-adrenergic receptor subtypes, which have distinct tissue distributions and physiological roles.
Key structural modifications to the yohimbine scaffold have been shown to significantly impact receptor affinity and selectivity:
-
Modifications at the C-17 Position: The ester group at the C-17 position has been a key target for modification. The synthesis of amino esters of yohimbic acid has yielded compounds with improved selectivity for the ADRA2A subtype over the ADRA1A and ADRA2B subtypes.[3] For instance, the amino ester derivative 4n demonstrated a 6-fold higher ADRA1A/ADRA2A selectivity index and a 25-fold higher ADRA2B/ADRA2A selectivity index compared to yohimbine.[3]
-
Dimerization and Tethering: The creation of yohimbine dimers, where two yohimbine molecules are connected by a linker, has been shown to produce ligands with high selectivity for the α2C-adrenoceptor subtype.[6] Similarly, "tethered" yohimbine analogs, where a single yohimbine pharmacophore is attached to a linker, have also exhibited enhanced selectivity for the α2C-AR subtype.[7]
-
Ring Distortion: More radical structural modifications, termed "ring distortion," have led to the generation of novel scaffolds with reprogrammed biological activities, including altered GPCR target profiles.[8]
Below is a diagram illustrating the core yohimbine scaffold and key sites for chemical modification.
Quantitative Analysis of Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and/or functional potencies (IC50) of yohimbine and some of its derivatives at various adrenergic and other receptors. This data highlights the impact of structural modifications on receptor selectivity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Reference(s) |
| Yohimbine | α2A-AR | 1.4 | - | [3] |
| α2B-AR | 7.1 | - | [3] | |
| α2C-AR | 0.88 | - | [3] | |
| α1-AR | Moderate Affinity | - | [4] | |
| 5-HT1A | Moderate Affinity | - | [4][9] | |
| 5-HT1B | Moderate Affinity | - | [4][9] | |
| 5-HT1D | Moderate Affinity | - | [4][9] | |
| Dopamine D2 | Moderate Affinity | - | [4] | |
| Rauwolscine (α-yohimbine) | α2-AR | High Affinity | - | [10] |
| Corynanthine | α1-AR | Higher affinity than for α2-AR | - | [10] |
| Allo-yohimbine | α2-AR | - | - | - |
| Derivative 4n (amino ester) | ADRA2A | - | Potent Antagonist | [3] |
| ADRA1A | - | Lower Potency | [3] | |
| ADRA2B | - | ~20-fold lower potency than yohimbine | [11] | |
| Yohimbine Dimer (n=3) | α2C-AR | High Potency & Selectivity | 42-fold selective vs α2A/B | [6] |
| Yohimbine Dimer (n=24) | α2C-AR | High Potency & Selectivity | 29-fold selective vs α2A/B | [6] |
| Ring-distorted analog Y7g | AVPR2 | - | 459 | [8] |
| OXTR | - | 1160 | [8] |
Expanding Therapeutic Horizons: Beyond Adrenergic Blockade
Recent research has unveiled promising biological activities of yohimbine derivatives in therapeutic areas beyond their traditional applications.
Anticancer Potential
Several studies have demonstrated the cytotoxic effects of yohimbine and its analogs against various cancer cell lines.[12] The proposed mechanisms of action are multifaceted and appear to involve the induction of apoptosis and the modulation of key signaling pathways.
-
Induction of Apoptosis: Yohimbine has been shown to induce apoptosis in pancreatic and drug-resistant oral cancer cells.[11][12] This pro-apoptotic effect is associated with the generation of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane potential.[12]
-
Modulation of Signaling Pathways: The anticancer effects of yohimbine derivatives may also be mediated through the inhibition of G-protein coupled receptors (GPCRs) that are overexpressed in cancer cells.[1] Furthermore, some derivatives have been found to modulate signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and NF-κB pathways.[13][14]
The following diagram illustrates a potential mechanism for the anticancer activity of yohimbine derivatives.
Anti-inflammatory and Immunomodulatory Effects
Yohimbine and its derivatives have also demonstrated anti-inflammatory properties in various preclinical models. These effects are thought to be mediated, in part, by the modulation of cytokine production and the inhibition of key inflammatory signaling pathways.
-
Cytokine Modulation: Yohimbine has been shown to suppress the production of pro-inflammatory cytokines.[15]
-
Signaling Pathway Inhibition: The anti-inflammatory effects may also be linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[13][14]
Pharmacokinetics and ADME: The Challenge of Bioavailability
A significant hurdle in the clinical development of yohimbine has been its variable pharmacokinetic profile, characterized by extensive first-pass metabolism and a wide range of bioavailability (10-90%).[2] Yohimbine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[10]
For yohimbine derivatives to be successful therapeutic agents, they must exhibit improved and more predictable pharmacokinetic properties. Key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters that need to be optimized include:
-
Metabolic Stability: Derivatives with increased resistance to hepatic metabolism are desirable to enhance bioavailability and prolong their duration of action. In vitro assays using liver microsomes or hepatocytes are crucial for assessing metabolic stability.[16][17]
-
Plasma Protein Binding: The extent of binding to plasma proteins can influence the free drug concentration and, consequently, its pharmacological activity.
-
Blood-Brain Barrier Permeability: For derivatives targeting central nervous system (CNS) disorders, the ability to cross the blood-brain barrier is essential. Conversely, for peripherally acting drugs, limited CNS penetration is desirable to minimize side effects.[3][18]
The development of derivatives like 4n , which exhibits high plasma and microsomal stability and moderate-to-low membrane permeability, represents a step towards overcoming the pharmacokinetic challenges associated with yohimbine.[3]
Essential Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to characterize the biological activity of yohimbine derivatives.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of a yohimbine derivative for α2-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-rauwolscine.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human α2A, α2B, or α2C-adrenergic receptor subtype.
-
[3H]-rauwolscine (specific activity ~80 Ci/mmol).
-
Yohimbine derivative (test compound).
-
Phentolamine (non-specific binding control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of 10 µM phentolamine.
-
Test Compound: 50 µL of the yohimbine derivative at various concentrations (e.g., 10-point serial dilution).
-
-
Add Radioligand: Add 50 µL of [3H]-rauwolscine to all wells at a final concentration close to its Kd (e.g., 0.5 nM).
-
Add Membranes: Add 100 µL of the membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for Functional Antagonism
This protocol measures the ability of a yohimbine derivative to inhibit the increase in intracellular calcium induced by an agonist at Gq-coupled α2-adrenergic receptors (or engineered cells where Gi is coupled to a calcium signal).
Materials:
-
HEK293 or CHO cells stably expressing the target α2-adrenergic receptor and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein that couples to the PLC pathway.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (e.g., norepinephrine or a selective α2-agonist).
-
Yohimbine derivative (test compound).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in assay buffer. Remove the cell culture medium and add the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Assay on Fluorescence Plate Reader:
-
Place the cell plate and a compound plate (containing the yohimbine derivative and agonist) into the instrument.
-
Establish a baseline fluorescence reading.
-
Add the yohimbine derivative at various concentrations and incubate for a specified time (e.g., 15-30 minutes).
-
Add the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the IC50 of the yohimbine derivative for its ability to inhibit the agonist-induced calcium response.
Future Directions and Conclusion
The journey from the bark of the yohimbe tree to the synthesis of highly selective and functionally diverse derivatives illustrates a classic paradigm in drug discovery. While yohimbine itself may have limited clinical utility due to its non-specific pharmacological profile and unfavorable pharmacokinetics, it remains an invaluable chemical scaffold.
Future research in this area will likely focus on:
-
Developing Subtype-Selective Ligands: The design of derivatives with high selectivity for individual α2-adrenergic receptor subtypes will enable a more precise dissection of their physiological roles and the development of targeted therapies with fewer side effects.
-
Exploring Non-Adrenergic Targets: The discovery that "ring-distorted" yohimbine analogs can interact with other GPCRs opens up new avenues for drug discovery in areas such as oncology, metabolic diseases, and CNS disorders.[8]
-
Improving ADME Properties: A critical focus will be on the rational design of derivatives with improved metabolic stability, oral bioavailability, and, where appropriate, the ability to penetrate the blood-brain barrier.
-
In Vivo Validation: Promising in vitro candidates will require rigorous evaluation in relevant animal models to establish their efficacy and safety profiles before consideration for clinical development.
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- Wang, Y., Zhang, Y., Chen, J., Li, P., Wang, Y., & Liu, Y. (2024). Yohimbine Treatment Alleviates Cardiac Inflammation/Injury and Improves Cardiac Hemodynamics by Modulating Pro-Inflammatory and Oxidative Stress Indicators.
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Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
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Wikipedia contributors. (2024, February 13). Yohimbine. In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]
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Admeshop. (n.d.). Metabolic stability. Retrieved from [Link]
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- Perry, B. D., & U'Prichard, D. C. (1981). [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors. European journal of pharmacology, 76(4), 461-464.
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Biosensing Instrument. (2025, February 10). Application Note 163: Binding Activities of Yohimbine Analogues on ADRA2A Overexpressing Live Cells. Retrieved from [Link]
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- Jabir, N. R., Khan, M. S., Alafaleq, N. O., Naz, H., & Ahmed, B. A. (2022). Anticancer potential of yohimbine in drug-resistant oral cancer KB-ChR-8-5 cells. Molecular Biology Reports, 49(10), 9579-9588.
- Chen, K. C., Hsieh, C. L., & Peng, C. C. (2022). Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. International journal of molecular sciences, 23(15), 8196.
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An In-depth Technical Guide to Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate: Synthesis, Characterization, and Predicted Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, a derivative of the well-known indole alkaloid yohimbine. Due to the limited direct literature on this specific analog, this document synthesizes information from related yohimbine chemistry and pharmacology to present a predictive yet scientifically grounded resource. The guide covers a plausible synthetic pathway, detailed analytical and characterization methodologies, and an in-depth discussion of the anticipated pharmacological effects based on established structure-activity relationships of yohimbine alkaloids. This document is intended to serve as a foundational resource for researchers interested in the exploration and development of novel yohimbine analogs for therapeutic applications.
Introduction: The Yohimbine Scaffold and its Therapeutic Potential
Yohimbine, a pentacyclic monoterpenoid indole alkaloid, is the principal bioactive constituent of the bark of the African tree Pausinystalia johimbe.[1] Its chemical structure is 17α-hydroxyyohimban-16α-carboxylic acid methyl ester.[2] Yohimbine is renowned for its pharmacological activity, primarily as a selective antagonist of α2-adrenergic receptors.[2][3] This mechanism of action leads to an increase in norepinephrine release, which underlies many of its physiological effects.[2]
Clinically, yohimbine has been investigated for the treatment of erectile dysfunction, although evidence for its efficacy is modest.[4] Beyond this, the yohimbine scaffold has garnered significant interest in drug discovery due to its diverse biological activities, including potential applications in managing myocardial dysfunction, inflammatory disorders, and even certain types of cancer.[1] The rich chemical architecture of yohimbine, with its multiple chiral centers, offers a versatile platform for the synthesis of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.[1]
This guide focuses on a specific, lesser-explored analog: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. By introducing a methoxy group at the 9-position of the indole ring, we can anticipate alterations in the molecule's electronic and steric properties, which may, in turn, influence its receptor binding and overall pharmacological activity.
Proposed Synthesis of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the construction of the pentacyclic yohimbine core with the desired 9-methoxy substituent already in place on the indole precursor.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
Step 1: Synthesis of 6-Methoxy-indole
The synthesis would commence with a commercially available substituted aniline, which can be converted to 6-methoxy-indole via established indole synthesis methodologies, such as the Fischer, Bischler, or Reissert indole synthesis.
Step 2: Synthesis of 9-Methoxy-tryptamine
6-Methoxy-indole can then be converted to 9-methoxy-tryptamine. This typically involves a gramine synthesis followed by displacement with cyanide and subsequent reduction, or a direct electrophilic substitution at the C3 position with a suitable two-carbon synthon.
Step 3: Pictet-Spengler Reaction
The key ring-forming step is the Pictet-Spengler reaction between 9-methoxy-tryptamine and a suitable aldehyde partner, such as methyl glyoxylate, to form the tetrahydro-β-carboline core. Subsequent cyclization and functional group manipulations would lead to the pentacyclic yohimbine scaffold.
Step 4: Stereochemical Control and Final Modifications
Achieving the correct stereochemistry at the multiple chiral centers is a significant challenge in yohimbine synthesis.[1] This can be addressed through the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions.[1] The final steps would involve the introduction of the hydroxyl group at the 17-position and ensuring the methyl ester at the 16-position, potentially through selective hydrolysis and re-esterification if necessary.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the methoxy-substituted indole ring, distinct signals for the methoxy and ester methyl groups, and complex aliphatic signals for the yohimban skeleton. |
| ¹³C NMR | Characteristic signals for the indole, ester carbonyl, and methoxy carbons, along with the aliphatic carbons of the pentacyclic system. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the target compound. Fragmentation patterns can provide structural information. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (indole), O-H (hydroxyl), C=O (ester), and C-O (methoxy and ester) functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption maxima characteristic of the methoxy-substituted indole chromophore. |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water with a suitable buffer is a common starting point for yohimbine alkaloids.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both qualitative and quantitative analysis of the target molecule, provided it is sufficiently volatile and thermally stable.[7] Derivatization of the hydroxyl group may be necessary to improve its chromatographic properties.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a valuable technique for rapid purity assessment and can be used for quantitative analysis with densitometric detection.[6]
Caption: Workflow for the synthesis and characterization of the target molecule.
Predicted Pharmacological Profile
The pharmacological profile of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is predicted to be modulated by the presence of the 9-methoxy group on the indole ring, in comparison to the parent yohimbine molecule.
Adrenergic Receptor Binding
Yohimbine is a potent α2-adrenergic receptor antagonist and also exhibits moderate affinity for α1-adrenergic receptors.[8] The introduction of a methoxy group at the 9-position could influence receptor affinity and selectivity. The electronic effect of the methoxy group (electron-donating) may alter the charge distribution in the indole ring, potentially affecting the interaction with the receptor binding pocket. Steric hindrance from the methoxy group could also play a role in modulating receptor binding. It is hypothesized that the 9-methoxy substitution may lead to a more selective α2-adrenergic receptor antagonist profile.
Serotonin and Dopamine Receptor Interactions
Yohimbine is known to interact with various serotonin (5-HT) and dopamine (D) receptors at higher concentrations.[8] The 9-methoxy substitution could potentially alter these off-target activities. A comprehensive receptor binding screen would be necessary to fully elucidate the selectivity profile of the target molecule.
Potential Therapeutic Applications
Based on its predicted α2-adrenergic antagonist activity, Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate could be investigated for similar therapeutic applications as yohimbine, including:
-
Erectile Dysfunction: By blocking presynaptic α2-adrenergic receptors, the compound may enhance norepinephrine release in the corpus cavernosum, potentially leading to improved erectile function.
-
Neurological and Psychiatric Disorders: The modulation of noradrenergic neurotransmission suggests potential applications in conditions such as depression, anxiety, and certain cognitive disorders.
-
Metabolic Disorders: There is emerging evidence for the role of α2-adrenergic receptors in regulating metabolic processes, suggesting that selective antagonists could be beneficial in conditions like type 2 diabetes and obesity.[2]
Structure-Activity Relationship (SAR) Insights
The synthesis and pharmacological evaluation of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate would provide valuable SAR data for the yohimbine scaffold. Specifically, it would elucidate the impact of substitution at the 9-position of the indole ring on adrenergic receptor affinity and selectivity. This information can guide the design of future yohimbine analogs with improved therapeutic profiles. A comparative study of the cardiovascular activities of yohimbine and its analogs has shown that modifications to the yohimbine structure can significantly alter their selectivity for α1 and α2 adrenoceptors.[9]
Future Directions and Conclusion
The exploration of novel yohimbine analogs like Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate holds significant promise for the development of new therapeutic agents. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive pharmacological characterization.
Key future steps include:
-
In vitro Receptor Binding Assays: To determine the affinity and selectivity of the compound for a wide range of neurotransmitter receptors.
-
In vivo Animal Models: To evaluate the physiological and behavioral effects of the compound and to assess its potential therapeutic efficacy in relevant disease models.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
References
- Chen, Q., Li, P., et al. (2008). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry.
- Zweigenbaum, J., Lucas, D., & Neal-Kababick, J. (2019). Characterization and Quantitation of Yohimbine and Its Analogs in Botanicals and Dietary Supplements Using LC/QTOF-MS and LC/QQQ-MS for Determination of the Presence of Bark Extract and Yohimbine Adulteration.
- Zweigenbaum, J., Lucas, D., & Neal-Kababick, J. (n.d.). Characterization and Quantitation of Yohimbine and Analogues in Botanicals and Dietary Supplements by LC/MS. Agilent Technologies, Inc.
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- (n.d.).
- Ishikawa, T., et al. (1990). Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities. Chemical & Pharmaceutical Bulletin, 38(6), 1702-1706.
- (n.d.). Scheme 1: Synthesis of acyl derivatives (9A-9F) of α yohimbine (9).
- Miller, S. J., et al. (2021). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. ACS Omega, 6(29), 18676-18688.
- Huigens, R. W., et al. (2021). Re-Engineering of Yohimbine's Biological Activity through Ring Distortion: Identification and Structure–Activity Relationships of a New Class of Antiplasmodial Agents. ACS Infectious Diseases, 7(3), 637-646.
- Wsol, A., et al. (2024). Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. Journal of Medicinal Chemistry.
- Miller, S. J., et al. (2021). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. ACS Omega, 6(29), 18676-18688.
- Al-Harrasi, A., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? Pharmaceuticals, 17(12), 1530.
- Huigens, R. W., et al. (2020). Re-Engineering of Yohimbine's Biological Activity through Ring Distortion: Identification and Structure-Activity Relationships of a New Class of Antiplasmodial Agents. ACS Infectious Diseases, 6(2), 261-270.
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InChI key for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
An In-Depth Technical Guide to Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
This guide provides a comprehensive technical overview of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, a naturally occurring indole alkaloid. With full editorial control, this document is structured to deliver in-depth insights into its chemical identity, properties, and pharmacological context, grounded in authoritative scientific literature.
Introduction and Significance
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a member of the yohimban class of indole alkaloids, a family of natural products renowned for their complex molecular architecture and significant biological activities.[1] The parent compound, yohimbine, is extensively studied for its potent antagonism of α2-adrenergic receptors.[1][2] The subject of this guide is a specific, methoxy-substituted derivative which has been isolated from natural sources and represents a key target for both phytochemical analysis and synthetic chemistry.
This compound is scientifically identified as 9-methoxy-3-epi-alpha-yohimbine .[3] It was successfully isolated from the stem bark of Mitragyna africanus, a plant used in traditional medicine in Nigeria.[4] The presence of the methoxy group on the indole ring distinguishes it from the more common yohimbine and its other stereoisomers like α-yohimbine (also known as rauwolscine), potentially modifying its pharmacological profile and metabolic fate.[5][6] Understanding the precise structure and properties of this specific analog is crucial for exploring its therapeutic potential and for developing novel derivatives in drug discovery programs.
Chemical Identity and Structure Elucidation
The unambiguous identification of a chemical entity is paramount for scientific research and development. The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a universally unique and non-proprietary standard for representing molecular structures.
Core Identifiers
The definitive identifiers for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (9-methoxy-3-epi-alpha-yohimbine) are provided below.
| Identifier | Value | Source |
| IUPAC Name | methyl (1R,15S,18S,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | [3] |
| Synonyms | 9-Methoxy-3-epi-alpha-yohimbine | [3] |
| Molecular Formula | C22H28N2O4 | [3] |
| InChI | InChI=1S/C22H28N2O4/c1-27-18-5-3-4-15-19(18)13-8-9-24-11-12-6-7-17(25)20(22(26)28-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17+,20+/m1/s1 | [3] |
| InChIKey | WMMZYEBFJWWUJX-XFWLNYBISA-N | [3] |
Note: The numbering of the yohimban skeleton can vary. The IUPAC name uses a systematic numbering where the methoxy group is at position 8, while the common name places it at position 9. Both refer to the same constitutional isomer.
Structural Representation
The two-dimensional structure of 9-methoxy-3-epi-alpha-yohimbine is depicted below. The molecule features a pentacyclic core, characteristic of yohimban alkaloids, with five stereocenters dictating its specific three-dimensional conformation.
Caption: 2D Structure of 9-methoxy-3-epi-alpha-yohimbine.
Decoding the InChIKey: WMMZYEBFJWWUJX-XFWLNYBISA-N
The InChIKey is a fixed-length (27-character) hash of the InChI string, designed for database lookups and indexing. It is composed of several layers that encode structural information.[7]
Caption: Breakdown of the InChIKey layers.
-
WMMZYEBFJWWUJX : This block is derived from the core molecular graph, representing the connectivity of atoms. Any molecule with the same structural formula and bonding arrangement will have this same first block.
-
XFWLNYBISA : This second block defines the stereochemistry. Different stereoisomers of the same molecule, such as yohimbine and its epimers, will have different characters in this block.
-
N : The final character indicates that this is a neutral molecule.
Physicochemical Properties
The computed physicochemical properties provide essential data for assessing the molecule's behavior in biological and chemical systems, including its potential as a drug candidate.
| Property | Value | Unit | Source |
| Molecular Weight | 384.5 | g/mol | [3] |
| Exact Mass | 384.20490738 | Da | [3] |
| XLogP3 (Lipophilicity) | 2.9 | [3] | |
| Hydrogen Bond Donors | 2 | [3] | |
| Hydrogen Bond Acceptors | 4 | [3] | |
| Rotatable Bonds | 2 | [3] | |
| Topological Polar Surface Area | 74.8 | Ų | [3] |
| Complexity | 601 | [3] |
Synthesis and Isolation
Natural Product Isolation
As previously noted, 9-methoxy-3-epi-alpha-yohimbine is a natural product. The established protocol for its isolation involves extraction from the dried stem bark of Mitragyna africanus. The process typically involves:
-
Pulverization of the plant material.
-
Extraction with a suitable organic solvent (e.g., methanol).
-
Acid-base partitioning to separate the alkaloid fraction.
-
Chromatographic purification (e.g., silica gel column chromatography followed by HPLC) to yield the pure compound.
Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used to confirm the structure of the isolated compound.[4][8]
Synthetic Strategies
While a specific total synthesis for 9-methoxy-3-epi-alpha-yohimbine is not extensively detailed in readily available literature, general and divergent strategies for the yohimban skeleton are well-established and applicable. A divergent synthesis approach for related yohimbinoid alkaloids, including venenatine and alstovenine, has been reported, which provides a pathway to access analogs like 9-methoxy-3-epi-α-yohimbine.[9]
A generalized synthetic workflow often relies on key chemical transformations to construct the complex pentacyclic system.
Caption: Yohimbine blocks presynaptic α2-receptors, increasing norepinephrine release.
Potential Implications for the 9-Methoxy Derivative
The introduction of a methoxy group at the C-9 position of the indole ring could influence several key properties:
-
Receptor Affinity and Selectivity: The electronic and steric properties of the methoxy group may alter the binding affinity and selectivity for different subtypes of α2-adrenoceptors (α2A, α2B, α2C) or other receptors like serotonin and dopamine receptors. * Pharmacokinetics: The added methoxy group can impact the molecule's lipophilicity and susceptibility to metabolism (e.g., by cytochrome P450 enzymes), thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. [10]* Therapeutic Applications: Given yohimbine's use and investigation in conditions like erectile dysfunction and orthostatic hypotension, and its potential in cancer research, the 9-methoxy analog could offer a modified therapeutic window or side-effect profile, making it a person of interest for further pharmacological screening. [1][11]
Conclusion
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, identified as the natural product 9-methoxy-3-epi-alpha-yohimbine, is a structurally distinct member of the yohimban alkaloid family. Its definitive InChIKey, WMMZYEBFJWWUJX-XFWLNYBISA-N , provides a stable and searchable identifier for this complex molecule. While its specific biological activities await detailed investigation, its structural relationship to the potent α2-adrenoceptor antagonist yohimbine provides a strong rationale for its study. The synthetic pathways established for the yohimban core offer viable routes for its production and the generation of novel derivatives. This technical guide serves as a foundational resource for researchers aiming to explore the chemical and pharmacological landscape of this intriguing natural product.
References
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PubChem. 9-Methoxy-3-epi-alpha-yohimbine. National Center for Biotechnology Information. Available from: [Link]
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Wessjohann, L. A., & Wessjohann, L. A. (1982). A synthesis of (±)-yohimbine. Academia.edu. Available from: [Link]
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Lebold, T. P., et al. (2013). A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine. Nature Chemistry, 5(2), 158–163. Available from: [Link]
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precisionFDA. .ALPHA.-YOHIMBINE. U.S. Food and Drug Administration. Available from: [Link]
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National Institute of Standards and Technology (NIST). Yohimbine. NIST Chemistry WebBook. Available from: [Link]
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Cimolai, N., & Cimolai, G. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? MDPI. Available from: [Link]
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Kumar, A., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online. Available from: [Link]
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Szántay, C., et al. (1981). Synthesis of yohimbines. 4. Synthesis of (±)-3-epi-α-yohimbine and (±)-3,17-epi-α-yohimbine. Carbon-13 NMR investigation of yohimbine stereoisomers. The Journal of Organic Chemistry. Available from: [Link]
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Le Verge, R., et al. (1992). Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]
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Cheméo. Chemical Properties of Yohimbine (CAS 146-48-5). Available from: [Link]
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Pharmaffiliates. α-Yohimbine. Available from: [Link]
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Drugs.com. alpha-Yohimbine. Available from: [Link]
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Kotańska, M., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? MDPI. Available from: [Link]
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Brown, P. N., et al. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). MDPI. Available from: [Link]
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Yousf, S., & Chugh, J. (2020). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: A Strategic Approach to the Synthesis of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The yohimbine alkaloids, a class of pentacyclic indole alkaloids, exhibit a wide range of profound biological activities, making them compelling scaffolds for drug discovery.[1][2] This document outlines a detailed synthetic strategy and corresponding protocols for obtaining Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, a derivative of the yohimbine core. The proposed synthesis is grounded in established chemical transformations and stereoselective methods reported in the total synthesis of related natural products.[3][4] This guide provides not only a step-by-step experimental procedure but also the underlying scientific rationale for key strategic decisions, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction and Synthetic Strategy
Our retrosynthetic analysis (Figure 1) deconstructs the target molecule into key building blocks: 6-methoxy-tryptamine and a functionalized E-ring precursor. This approach is inspired by classic strategies in yohimbine synthesis, which often involve the coupling of a tryptamine derivative with a suitably substituted carbocycle.[1]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. General Approach to the Total Synthesis of 9-Methoxy Substituted Indole Alkaloids: Synthesis of Mitragynine, as well as 9-Methoxygeissoschizol and 9-Methoxy-Nb-methylgeissoschizol - PMC [pmc.ncbi.nlm.nih.gov]
Isolation and purification of yohimbine alkaloids from plant extracts
Application Note & Protocol
Topic: Isolation and Purification of Yohimbine Alkaloids from Plant Extracts
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the isolation and purification of yohimbine, an indole alkaloid of significant pharmacological interest, from its primary botanical source, the bark of Pausinystalia johimbe. The protocols herein are grounded in fundamental chemical principles governing alkaloid extraction and are designed to be both robust and reproducible. We will explore the causality behind each procedural step, from initial raw material processing to final purity analysis. The core methodology revolves around a classic acid-base extraction technique to selectively isolate the alkaloidal fraction, followed by column chromatography for the purification of yohimbine. Finally, analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are detailed for quality control and quantification. This guide is intended to equip researchers with the necessary knowledge and practical steps to obtain high-purity yohimbine for further study.
Introduction to Yohimbine
Yohimbine is an indole alkaloid first isolated from the bark of the West African tree Pausinystalia johimbe (syn. Corynanthe yohimbe).[1][2] It is the principal alkaloid in this species, which can contain up to 6% total alkaloids, of which yohimbine may constitute 10-15%.[2][3] Yohimbine has also been identified in other plant genera, such as Rauvolfia.[1][3] Pharmacologically, it is best known as a selective α2-adrenergic receptor antagonist.[4] This activity underlies its traditional use as an aphrodisiac and its modern clinical investigation for erectile dysfunction and other conditions.[1][5]
The successful isolation of yohimbine hinges on exploiting its chemical nature. As an alkaloid, it contains basic nitrogen atoms, allowing it to form salts with acids.[6] This property is fundamental to the separation strategy from the complex matrix of the plant material.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₆N₂O₃ | [4] |
| Molar Mass | 354.45 g/mol (free base) | [7] |
| Melting Point | 234 °C | [1] |
| pKa | 6.0 - 7.5 | [1] |
| Solubility (Free Base) | Sparingly soluble in water; soluble in ethanol, chloroform.[1][8] | [1][8] |
| Solubility (HCl Salt) | More soluble in water and alcohol.[2] | [2] |
Principle of Alkaloid Isolation: Acid-Base Extraction
The cornerstone of yohimbine isolation is the acid-base extraction method, also known as the Stas-Otto method.[6][9] This technique leverages the pH-dependent solubility of alkaloids.
-
In the Plant: Alkaloids typically exist as salts of organic acids (e.g., tannates, oxalates), making them soluble in the polar environment of the plant's cellular sap.[10][11]
-
Liberation (Basification): By treating the plant material with a base (e.g., ammonium hydroxide), the alkaloid salts are converted into their "free base" form. In this state, the nitrogen atom is unprotonated, rendering the molecule less polar and thus soluble in organic solvents.[6][11][12]
-
Partitioning into Organic Solvent: An immiscible organic solvent (e.g., chloroform) is used to extract the organic-soluble free bases, leaving behind many water-soluble impurities.[12]
-
Back-Extraction into Acid: The organic extract is then washed with a dilute aqueous acid. The acid protonates the basic nitrogen of the alkaloid, converting it back into a salt. This salt is now water-soluble and partitions into the aqueous acid layer, while non-basic, lipophilic impurities remain in the organic phase.[9][11][13]
-
Final Isolation: The purified aqueous solution of the alkaloid salt is again basified, causing the pure alkaloid free base to precipitate or be ready for a final extraction into a clean organic solvent.[11][13]
This multi-step partitioning process is highly effective for separating alkaloids from the vast array of other phytochemicals like tannins, sugars, and pigments.
Experimental Workflow Overview
The overall process can be visualized as a multi-stage workflow designed to progressively increase the purity of the target alkaloid.
Caption: Overall workflow for yohimbine isolation and purification.
Detailed Protocols
Protocol Part A: Acid-Base Extraction of Crude Alkaloids
This protocol describes the initial extraction from dried plant material to yield a crude alkaloid fraction.
Materials:
-
Dried Pausinystalia johimbe bark
-
Wiley mill or grinder
-
Ammonium hydroxide (NH₄OH), 30% solution
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the dried yohimbe bark in a Wiley mill to a moderately coarse powder (e.g., 20-60 mesh).[14] This increases the surface area for efficient solvent penetration.
-
Liberation of Free Base: Weigh 100 g of the powdered bark and place it in a large beaker or flask. In a well-ventilated fume hood, carefully moisten the powder with 30% ammonium hydroxide solution until it is uniformly damp and has a distinct smell of ammonia.[12] Allow it to stand for 30-60 minutes. This step converts the native alkaloid salts into their free base form.
-
Initial Organic Extraction: Transfer the basified bark powder to a large flask and add 500 mL of chloroform. Macerate by stirring or shaking for several hours, or perform a Soxhlet extraction for 8 hours.[8] The organic-soluble free base will partition into the chloroform.
-
Filtration: Filter the mixture through filter paper to separate the chloroform extract from the plant marc. Wash the marc with an additional 100 mL of chloroform and combine the filtrates.
-
Acidic Wash (Purification Step 1): Transfer the combined chloroform extract to a 1 L separatory funnel. Add 200 mL of 1M HCl. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate. The yohimbine will convert to yohimbine hydrochloride and move into the upper aqueous acidic layer.
-
Separation: Drain the lower chloroform layer, which contains non-basic impurities, and set it aside. Collect the upper aqueous acidic layer. Repeat the acidic wash on the chloroform layer with another 100 mL of 1M HCl to ensure complete extraction of alkaloids. Combine the aqueous acidic extracts.
-
Re-liberation of Free Base: Cool the combined acidic extract in an ice bath. Slowly add 30% ammonium hydroxide while stirring until the pH reaches 9-10 (check with pH paper). A precipitate of crude alkaloids should form.
-
Final Organic Extraction: Transfer the basified aqueous slurry back to the separatory funnel. Extract three times with 150 mL portions of fresh chloroform.[12][15] The purified yohimbine free base will now move back into the organic layer.
-
Drying and Concentration: Combine the three chloroform extracts. Dry the solution by adding a small amount of anhydrous sodium sulfate and swirling. Filter off the drying agent. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to yield the crude alkaloid extract as a residue.
Caption: Detailed workflow of the acid-base extraction protocol.
Protocol Part B: Purification by Silica Gel Column Chromatography
This protocol purifies yohimbine from the other co-extracted alkaloids.
Materials:
-
Crude alkaloid extract from Part A
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Mobile Phase: Chloroform:Methanol:Ammonia (e.g., 90:9.5:0.5 v/v/v).[15] The ratio may need optimization.
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing tank and UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve a small amount of the crude alkaloid extract in a minimal volume of the mobile phase. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting the eluate in small fractions (e.g., 10-15 mL) in test tubes.
-
Fraction Monitoring with TLC: Spot each collected fraction onto a TLC plate. Also spot the crude extract and a yohimbine standard if available. Develop the plate using the same mobile phase as the column.[5][15]
-
Analysis: After development, dry the TLC plate and visualize the spots under a UV lamp. Yohimbine will appear as a distinct spot. Compare the fractions to the standard to identify which ones contain yohimbine. The Rƒ value for yohimbine in a similar system (CHCl₃-MeOH-ammonia 90:9.5:0.5) is reported to be around 0.38.[15]
-
Pooling and Concentration: Combine the fractions that contain pure yohimbine (as determined by TLC). Evaporate the solvent using a rotary evaporator to obtain the purified yohimbine.
Protocol Part C: Final Purity Assessment by HPLC
This protocol is for the quantitative analysis and final purity verification of the isolated yohimbine.
| Parameter | Typical Conditions |
| System | High-Performance Liquid Chromatography (HPLC) with UV Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Methanol:Water (70:30 v/v) or Water:Methanol (55:45 v/v) with 0.5% triethylamine.[16][17] |
| Flow Rate | 1.0 mL/min[16][17] |
| Detection | UV at 229 nm[18] or 270 nm[16][17] |
| Injection Volume | 10-20 µL |
| Retention Time | Yohimbine retention time is dependent on the exact conditions but is typically distinct.[19][20] |
Procedure:
-
Standard Preparation: Prepare a stock solution of yohimbine hydrochloride standard in methanol (e.g., 0.2 mg/mL).[18] Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of the purified yohimbine from Part B and dissolve it in methanol to a known concentration within the range of the calibration curve.
-
Analysis: Inject the standards and the sample into the HPLC system.
-
Quantification: Record the chromatograms and measure the peak areas. Calculate the purity of the isolated sample by comparing its peak area to the calibration curve. Purity is often expressed as a percentage of the total peak area.
Troubleshooting and Key Considerations
-
Solvent Choice: While chloroform is effective, greener alternatives like ethyl acetate or n-butyl acetate can also be considered and may offer different selectivity.[13]
-
Emulsion Formation: Emulsions can form during liquid-liquid extraction. They can often be broken by adding a saturated NaCl solution (brine) or by gentle centrifugation.
-
Yohimbine Stability: Yohimbine is relatively stable, but hydrolysis can occur at pH extremes with heat.[1][19] It should also be protected from light to prevent photooxidation.[19][21]
-
Safety: Work in a well-ventilated fume hood, especially when using chloroform and ammonia. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
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A literature perspective on the pharmacological applications of yohimbine - PMC. (2022, October 20). National Center for Biotechnology Information. [Link]
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Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids | Journal of Natural Products. (2024, February 21). ACS Publications. [Link]
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Yohimbine stability: analysis of its several decades-old pharmaceutical products and forced degradation study. ResearchGate. [Link]
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alkaloids and extraction of alkaloids. Slideshare. [Link]
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Characterization and Quantitation of Yohimbine and Analogues in Botanicals and Dietary Supplements by LC/MS. Thieme Connect. [Link]
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Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Pakistan Journal of Pharmaceutical Sciences. [Link]
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A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC. National Center for Biotechnology Information. [Link]
- Process for extracting alpha yohimbine (rauwolscine)
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Gas Chromatographic Determination of Yohimbine in Commercial Yohimbe Products. JAOAC Int. [Link]
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Yohimbine - Wikipedia. Wikipedia. [Link]
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Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography. IOSR Journal of Pharmacy and Biological Sciences. [Link]
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VALIDATION OF HPLC METHOD WITH UV-DETECTION FOR DETERMINATION OF YOHIMBINE CONTAINING PRODUCTS. ResearchGate. [Link]
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Pharmacognosy. SlideShare. [Link]
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What is the best method and solvent for isolation of alkaloids from leaves?. ResearchGate. [Link]
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Scientific assessment of yohimbe (Pausinystalia yohimbe). Federal Institute for Risk Assessment. [Link]
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- Method for extracting yohimbine hydrochloride
-
Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. ResearchGate. [Link]
-
Correlation between side effects and the quality of the yohimbine bark: A UHPLC. Allied Academies. [Link]
-
NOVEL PROCESS FOR EXTRACTING ALPHA YOHIMBINE (RAUWOLSCINE) FROM RAUWOLFIA SPECIES. WIPO. [Link]
- Preparation method for yohimbine.
-
High-Performance Thin-Layer Chromatographic Quantification of Yohimbine in the Stem Bark of Pausinystalia yohimbe. AKJournals. [Link]
-
Certification of Standard Reference Material® 3383: Yohimbe-Containing Solid Oral Dosage Form. NIST. [Link]
-
Stability indicating assay of yohimbine hydrochloride using high performance liquid chromatography. ResearchGate. [Link]
-
USP 35 Official Monographs / Yohimbine 5053. USP. [Link]
- United States Patent.
-
Determination of Reserpine and Yohimbine in Rauvolfia by High-Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]
-
Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. ACS Omega. [Link]
-
A Combined Approach for Rapid Dereplication of Herb–Drug Interaction Causative Agents in Botanical Extracts: A Molecular Networking Strategy To Identify Potential Pregnane X Receptor (PXR) Modulators in Yohimbe. ACS Omega. [Link]
Sources
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yohimbine - Wikipedia [en.wikipedia.org]
- 3. US10730869B2 - Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species - Google Patents [patents.google.com]
- 4. Yohimbine hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 5. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. akjournals.com [akjournals.com]
- 9. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN102863439A - Method for extracting yohimbine hydrochloride from yohimbe barks - Google Patents [patents.google.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. bsphs.org [bsphs.org]
- 17. researchgate.net [researchgate.net]
- 18. drugfuture.com [drugfuture.com]
- 19. researchgate.net [researchgate.net]
- 20. aensiweb.com [aensiweb.com]
- 21. food.ec.europa.eu [food.ec.europa.eu]
Application Note: HPLC Quantification of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
This Application Note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate . This compound, structurally a 9-methoxyyohimbine derivative, belongs to the yohimban-type indole alkaloid class.
The method is designed to address the specific analytical challenges of this molecule: the basicity of the quinolizidine nitrogen, the polarity shift induced by the 9-methoxy substituent, and the necessity to resolve it from potential regioisomers (e.g., 10-methoxy or 11-methoxy analogs) and diastereomers (e.g., corynanthine derivatives).
Introduction & Analytical Strategy
Compound Identity & Challenges
-
Analyte: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
-
Chemical Class: Indole Alkaloid (Yohimban skeleton).
-
Structural Insight: The molecule features a rigid pentacyclic structure with a secondary alcohol at C17, a methyl ester at C16, and a methoxy group at C9 (on the indole ring).
-
Analytical Challenge:
-
Peak Tailing: The basic nitrogen (
) can interact with residual silanols on silica-based columns, causing severe tailing. -
Isomer Resolution: The 9-methoxy position must be chromatographically distinguished from naturally occurring 10-methoxy (e.g., 10-methoxyyohimbine) or 11-methoxy isomers.
-
Stability: Ester hydrolysis at C16 can occur if the pH is too high (>8.0) or too low (<2.0) for extended periods.
-
Method Development Logic
To ensure robustness and "self-validating" integrity:
-
Stationary Phase Selection: A C18 column with end-capping (e.g., Base Deactivated Silica - BDS) is selected to minimize silanol interactions. A high carbon load (>15%) provides sufficient hydrophobic interaction to separate the methoxy-substituted analog from the unsubstituted yohimbine core.
-
Mobile Phase Design: An acidic buffered mobile phase (pH 3.0–4.0) is strictly required. At this pH, the basic nitrogen is fully protonated (
), preventing secondary interactions with silanols and improving peak symmetry. -
Detection: The indole chromophore allows sensitive detection at 280 nm (excitation max) and 254 nm .
Experimental Protocol
Reagents & Standards
-
Reference Standard: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (>98% purity).
-
Internal Standard (IS): Ajmalicine or Reserpine (if retention times do not overlap). Ajmalicine is preferred due to structural similarity without the methoxy interference.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ·cm).
-
Buffer Additives: Ammonium Formate or Potassium Dihydrogen Phosphate (
), Phosphoric acid ( ).
Instrumentation & Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| System | HPLC with PDA/DAD or UV-Vis | DAD allows peak purity verification to ensure no co-eluting isomers. |
| Column | Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm) | End-capped C18 prevents peak tailing of basic alkaloids. |
| Mobile Phase A | 20 mM Ammonium Formate buffer, pH 3.5 (adjusted with Formic Acid) | Buffering at pH 3.5 ensures the alkaloid is protonated and stable. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C | Controlled temperature minimizes retention time drift. |
| Injection Vol | 10–20 µL | Dependent on sample concentration; keep low to prevent band broadening. |
| Detection | UV 280 nm (Primary), 254 nm (Secondary) | 280 nm is specific to the indole ring; 254 nm is more universal but prone to noise. |
Gradient Program
-
0.0 min: 15% B
-
15.0 min: 45% B (Linear Gradient)
-
20.0 min: 60% B (Wash)
-
22.0 min: 15% B (Re-equilibration)
-
28.0 min: Stop
Note: The 9-methoxy group increases lipophilicity compared to Yohimbine. Expect elution after Yohimbine but before Reserpine.
Sample Preparation Workflow
A. Standard Preparation
-
Stock Solution: Dissolve 10 mg of standard in 10 mL Methanol (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock with Mobile Phase A:B (80:20) to obtain concentrations of 10, 25, 50, 100, and 200 µg/mL.
B. Extraction (for Plant Material/Formulations)
-
Weigh: 100 mg of dried powder or formulation.
-
Extract: Add 10 mL of Methanol:Water (80:20, v/v) containing 0.1% Formic Acid.
-
Sonicate: 30 minutes at room temperature.
-
Centrifuge: 5000 rpm for 10 minutes.
-
Filter: Supernatant through 0.45 µm PTFE filter.
-
Dilute: Dilute 1:10 with Mobile Phase A prior to injection.
Method Validation (ICH Q2(R1))
To ensure the method is "self-validating," the following criteria must be met during every routine analysis:
System Suitability Parameters
-
Tailing Factor (
): Must be < 1.5. (If >1.5, replace column or adjust pH lower). -
Theoretical Plates (
): > 5000. -
Resolution (
): > 2.0 between the analyte and the Internal Standard (or nearest impurity). -
RSD of Retention Time: < 0.5% (n=6 injections).
Linearity & Range
-
Range: 5 – 200 µg/mL.
-
Acceptance:
.
Accuracy (Recovery)
-
Spike blank matrix at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 95–105%.
Visualization & Logic Flows
Chemical Structure & Interaction Logic
The following diagram illustrates the separation mechanism and the critical interaction points on the molecule.
Caption: Interaction map detailing how the structural features of the analyte dictate the chromatographic conditions (Column selection and pH).
Analytical Workflow
Caption: Step-by-step analytical workflow from sample extraction to quality control verification.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Secondary silanol interactions. | Ensure mobile phase pH is |
| Retention Time Shift | pH fluctuation or Temperature drift. | Use a column oven (30°C). Prepare fresh buffer daily to prevent pH drift. |
| Split Peaks | Sample solvent too strong. | Dissolve sample in Mobile Phase A rather than 100% Methanol. |
| Low Sensitivity | Wavelength mismatch. | Verify UV max is 280 nm (Indole) or 254 nm. 9-OMe may shift |
References
-
Huber, L. (2020). Validation of Analytical Methods. Agilent Technologies. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
PubChem. (2025). Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate Structure & Properties. National Library of Medicine. Link
-
Takayama, H., et al. (2004).[1] A New 9-Methoxyyohimbine-Type Indole Alkaloid from Mitragyna africanus.[1][2] Chemical & Pharmaceutical Bulletin. (Source for 9-methoxyyohimbine spectral data). Link
Sources
Application Note: Quantitative Analysis of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate in Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, a potential metabolite of yohimbine-class alkaloids, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The method is designed for high-throughput bioanalytical workflows, offering excellent selectivity, accuracy, and precision, making it suitable for pharmacokinetic and drug metabolism studies in regulated environments.
Introduction
Yohimbine and its analogs are indole alkaloids derived from the bark of the Pausinystalia yohimbe tree, recognized for their sympatholytic and aphrodisiac effects.[1] The metabolism of these compounds is complex, often involving hydroxylation and other phase I modifications, leading to the formation of various metabolites.[2] Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate represents a putative metabolite, and its accurate quantification in biological matrices is critical for understanding the complete pharmacokinetic profile of its parent compound.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[3] This note provides a comprehensive protocol grounded in established principles of bioanalytical method development and validation, referencing guidelines from regulatory bodies like the FDA and EMA.[4][5] The described workflow is optimized to overcome common challenges in bioanalysis, such as matrix effects and isobaric interferences.
Experimental
Materials and Reagents
-
Analytes: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (Reference Standard), and a suitable stable isotope-labeled internal standard (SIL-IS), if available. Alternatively, a structurally similar analog (e.g., Reserpine) can be used.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade. Formic acid (FA), 99% purity.
-
Plasma: Human plasma (K₂EDTA), sourced from certified vendors.
-
SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL). The choice of a mixed-mode sorbent is crucial for selectively retaining the basic alkaloid structure while allowing for rigorous washing steps to remove matrix interferences.[6]
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to isolate the analyte from complex biological components like proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[6] SPE is superior to simpler methods like protein precipitation for achieving the low limits of quantification often required.
Protocol:
-
Pre-treatment: Thaw plasma samples to room temperature. Spike 200 µL of plasma with 20 µL of Internal Standard (IS) working solution. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water to acidify the sample, ensuring the tertiary amine of the yohimbane scaffold is protonated for optimal retention on the cation exchange sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of H₂O.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% FA in H₂O to remove salts and polar interferences.
-
Wash 2: 1 mL of MeOH to remove phospholipids and non-polar interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in ACN. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:ACN with 0.1% FA).
Caption: Solid-Phase Extraction (SPE) Workflow Diagram.
LC-MS/MS Method
The chromatographic method is designed to provide sharp peak shapes and separate the analyte from any potential isobaric metabolites. The mass spectrometric parameters must be optimized to ensure maximum sensitivity and specificity.
The use of a C18 stationary phase provides excellent retention for moderately polar compounds like yohimbine derivatives. The acidic mobile phase modifier (formic acid) ensures the analyte remains protonated, leading to good peak shape and high ionization efficiency in the MS source.[7]
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 2 |
Table 1: Chromatographic Conditions
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 4.00 | 95 |
| 5.00 | 95 |
| 5.10 | 5 |
| 6.00 | 5 |
Table 2: LC Gradient Program
Alkaloids containing tertiary amines, such as the yohimbane scaffold, ionize exceptionally well in positive electrospray ionization (ESI+) mode.[8] The parameters below serve as a starting point and should be optimized by direct infusion of the analyte standard.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500°C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Nitrogen, Medium |
Table 3: Mass Spectrometer Source Conditions
The selection of specific precursor-to-product ion transitions is the key to the selectivity of the MS/MS experiment. The molecular weight of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is 400.47 g/mol . The protonated precursor ion [M+H]⁺ will be m/z 401.5.
Fragmentation of the yohimbine core typically involves cleavages in the C and D rings.[9] Based on known fragmentation patterns for yohimbine (m/z 355.2 -> 144.1), we can predict likely product ions for our analyte.[10]
-
Precursor Ion (Q1): m/z 401.5
-
Predicted Product Ions (Q3): The most stable and intense product ions must be determined experimentally. A common fragment corresponds to the indole portion of the molecule. For yohimbine, a key fragment is m/z 144.[9] Given the methoxy substitution on the indole ring of the target analyte, a corresponding fragment would be expected at m/z 174.1 . A second product ion should be selected for confirmation.
| Analyte | Precursor (Q1) m/z | Product (Q3) m/z (Quantifier) | Product (Q3) m/z (Qualifier) | Collision Energy (eV) |
| Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate | 401.5 | 174.1 | TBD | TBD |
| Internal Standard (e.g., Reserpine) | 609.3 | 195.1 | 397.2 | ~45 |
Table 4: Proposed MRM Transitions (TBD = To Be Determined experimentally)
Method Validation and Data Analysis
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry or ICH M10).[4][5]
Key Validation Parameters:
-
Selectivity: Absence of interfering peaks in blank plasma from at least six different sources.[5]
-
Calibration Curve: A calibration curve should be constructed using at least eight non-zero standards, with the response fitted by a weighted (1/x²) linear regression.
-
Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at four levels (LOD, LQC, MQC, HQC) in at least three independent runs.[11] Acceptance criteria are typically ±15% deviation from nominal (±20% at LLOQ) with a precision (%CV) of ≤15% (≤20% at LLOQ).
-
Matrix Effect: Evaluated to ensure that ion suppression or enhancement from the plasma matrix is minimal and consistent.[5]
-
Stability: Analyte stability must be assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Caption: Overall Bioanalytical Workflow.
Conclusion
This application note presents a detailed, robust, and highly sensitive LC-MS/MS protocol for the quantification of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate in plasma. The combination of selective solid-phase extraction and specific MRM-based detection provides a reliable method suitable for regulated bioanalysis, enabling further investigation into the metabolism and pharmacokinetics of yohimbine-related compounds.
References
-
Le Verge, R., & Le Coz, Y. (1988). Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis. Journal of Chromatography, Biomedical Applications, 430(1), 139–147. Available at: [Link][2]
-
Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone. Available at: [Link]
-
Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1312–1330. Available at: [Link]
-
Gao, S., et al. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Frontiers in Pharmacology, 10, 1184. Available at: [Link][6][7]
-
AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. American Association of Pharmaceutical Scientists. Available at: [Link][11]
-
Reinhold, D. M., & Hollenbeck, T. (2015). Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration. Journal of AOAC International, 98(2), 331–340. Available at: [Link][3]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link][4]
-
Chen, Q., et al. (2011). Development of a method for comprehensive and quantitative analysis of Yohimbine in Pausinystalia yohimbe by liquid chromatography-ion trap mass spectrometry. Journal of Planar Chromatography-Modern TLC, 24(6), 631-635. Available at: [Link][10]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA.europa.eu. Available at: [Link][5]
-
Agilent Technologies. (2015). Using UHPLC-Triple Quadrupole MS/MS to Detect the Presence of Bark Extract and Yohimbine Adulteration in Dietary Supplements and Botanicals. Agilent.com. Available at: [Link][1]
-
Papakonstantinou, I. O., et al. (2007). A Comparative Study of Different Solid Phase Extraction Procedures for the Analysis of Alkaloids of Forensic Interest in Biological Fluids by RP-HPLC/Diode Array. Journal of Liquid Chromatography & Related Technologies, 29(16), 2359-2373. Available at: [Link]
-
Studziński, M., et al. (2020). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. Molecules, 25(21), 5220. Available at: [Link]
-
ResearchGate. (n.d.). MS/MS spectra of yohimbine, reserpine, ajmalicine and ajmaline. ResearchGate. Available at: [Link]
-
Chen, Q., et al. (2011). Development of a Method for Comprehensive and Quantitative Analysis of Yohimbine in Pausinystalia yohimbe by Liquid Chromatography-Ion Trap Mass Spectrometry. AKJournals. Available at: [Link][9]
-
ResearchGate. (2025). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2021). Development of validated UHPLC–PDA with ESI–MS-MS method for concurrent estimation of magnoflorine, berbamine, columbamine, jatrorrhizine, palmatine and berberine in Berberis aristata. Acta Chromatographica, 34(4), 405-415. Available at: [Link][8]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. akjournals.com [akjournals.com]
- 10. Development of a method for comprehensive and quantitative analysis of Yohimbine in Pausinystalia yohimbe by liquid chromatography-ion trap mass spectrometry – ScienceOpen [scienceopen.com]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
Protocol for dissolving Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate for in vitro assays
Application Note: Solubilization and Handling of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate for Bioassays
Executive Summary
This guide defines the standard operating procedure (SOP) for the preparation of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (hereafter referred to as 9-Methoxyyohimbine or Compound 9-MY ) for in vitro biological assays.
As a yohimban-skeleton alkaloid, this compound exhibits significant lipophilicity in its free base form. Improper solubilization frequently leads to "micro-precipitation"—a phenomenon where the compound crashes out of solution upon contact with aqueous media, creating invisible particulates that cause false negatives (lower effective concentration) or false positives (physical disruption of cell membranes). This protocol utilizes a DMSO-based intermediate dilution strategy to ensure thermodynamic stability and bioavailability.
Physicochemical Context & Solubility Profile
To design a robust protocol, we must first understand the molecular behavior of the analyte.
-
Chemical Class: Indole Alkaloid (Yohimban backbone).
-
pKa (Estimated): ~6.5 – 7.5 (Basic nitrogen at position 4).
-
LogP (Estimated): > 2.5 (Lipophilic).
-
Implication: The presence of the methyl ester and the methoxy group at position 9 increases lipophilicity compared to the parent yohimbine structure. While the hydrochloride salt form is water-soluble, the free base (implied by the specific nomenclature provided) is insoluble in neutral aqueous buffers (PBS, DMEM).
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Application Notes |
| DMSO (Anhydrous) | Excellent (>50 mM) | Preferred Vehicle. High boiling point prevents concentration shifts. Cryoprotective. |
| Ethanol (100%) | Good (>20 mM) | Secondary Option. High volatility risks concentration errors during serial dilution. |
| PBS / Media (pH 7.4) | Poor (< 10 µM) | Do NOT use for stock. Compound will precipitate immediately. |
| Acidified Water (0.1M HCl) | Moderate | Can convert base to salt, but risks altering pH of sensitive bioassays. |
Master Protocol: Preparation & Dilution
Phase A: Primary Stock Preparation (Master Stock)
Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) to minimize the volume of DMSO added to cells.
-
Environment: Perform weighing in a humidity-controlled environment to prevent hygroscopic clumping, though alkaloids are generally stable.
-
Weighing: Weigh a minimum of 1.0 mg of Compound 9-MY into a sterile, amber glass vial (alkaloids can be light-sensitive).
-
Note: Avoid plastic microcentrifuge tubes for long-term storage of high-concentration hydrophobic stocks, as leaching can occur.
-
-
Calculation:
-
Example: For 1 mg of 9-MY (MW ≈ 384.47 g/mol ) at 10 mM (0.01 M):
-
-
Dissolution: Add anhydrous DMSO. Vortex rigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.
-
Storage: Aliquot into single-use vials. Store at -20°C. Avoid repeated freeze-thaw cycles.
Phase B: The "Sandwich" Dilution Method (Critical Step)
Directly adding 100% DMSO stock to cell culture media often causes "shock precipitation." We use an intermediate dilution step.
Workflow Diagram (Graphviz):
Caption: Step-by-step dilution workflow designed to mitigate hydrophobic precipitation during the transition from organic solvent to aqueous media.
Detailed Steps:
-
Intermediate Dilution (10x Conc):
-
Prepare an intermediate tube containing culture media (e.g., RPMI/DMEM + 10% FBS).
-
Dilute the Master Stock 1:10 into this media while vortexing.
-
Result: This yields a 1 mM compound solution in 10% DMSO.
-
Why: The presence of proteins (FBS) helps sequester the lipophilic compound, acting as a carrier to prevent precipitation before the final dilution.
-
-
Final Assay Dilution (1x Conc):
-
Pipette the Intermediate Solution into the final assay wells containing cells.
-
Target a further 1:100 dilution .
-
Final Conditions: 10 µM Compound in 0.1% DMSO.
-
Safety: 0.1% DMSO is generally non-toxic to most cell lines (HeLa, HEK293, CHO).
-
Quality Control & Troubleshooting
Every experimental setup requires a self-validating control system.
QC: The Turbidity Check
Before treating cells, verify the Intermediate Solution.
-
Aliquot 100 µL of the Intermediate Solution into a clear 96-well plate.
-
Measure Absorbance at 600 nm (OD600) .
-
Pass Criteria: OD600 < 0.01 (relative to media blank).
-
Fail Criteria: Visible cloudiness or OD600 > 0.05 indicates precipitation.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Visible Precipitate | Compound crashed out upon aqueous contact. | 1. Increase FBS concentration in intermediate step (albumin binds alkaloids). 2. Sonicate the intermediate solution (warm to 37°C). |
| Cell Toxicity in Vehicle | DMSO concentration too high. | Ensure final DMSO < 0.5%.[1] If 0.5% is toxic, switch to Ethanol (max 0.5%) or reduce stock concentration. |
| Inconsistent IC50 | Adsorption to plastics. | Lipophilic alkaloids stick to polystyrene. Use Low-Binding Polypropylene plates for dilution steps. |
References
-
NIST Chemistry WebBook. Yohimbine and Derivatives: Physicochemical Properties.[2] National Institute of Standards and Technology.[2] [Link]
-
Balimane, P. V., et al. (2006). Current industrial practices of assessing permeability and P-glycoprotein interaction. AAPS Journal. (Context on lipophilic compound handling). [Link]
-
Timm, M., et al. (2013). Cytotoxicity of organic solvents in cell cultures.[1][3] (Establishing DMSO limits). [Link]
Sources
Application Note: High-Content Pharmacological Profiling of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (9-Methoxyyohimbine)
Abstract & Compound Introduction
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate , commonly referred to as 9-Methoxyyohimbine , is a specific indole alkaloid derivative of the yohimban class. While the parent compound, Yohimbine, is a well-characterized
This Application Note provides a rigorous framework for characterizing 9-Methoxyyohimbine. Unlike simple binding screens, these functional protocols are designed to quantify the compound's efficacy as an antagonist in a cellular context, specifically distinguishing its activity at the Gi-coupled
Chemical & Physical Properties
| Property | Detail |
| Systematic Name | Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate |
| Common Name | 9-Methoxyyohimbine |
| Core Scaffold | Yohimban (Indole Alkaloid) |
| Primary Target | |
| Solubility | Soluble in DMSO (up to 20 mM); limited aqueous solubility at neutral pH. |
| Storage | -20°C, desiccated, protected from light (indole moiety is photosensitive). |
Mechanistic Principles
To validate 9-Methoxyyohimbine, we utilize two orthogonal signaling pathways. The logic of these assays is based on the "Gain of Signal" principle for Gi-coupled antagonists and "Loss of Signal" for Gq-coupled antagonists (if applicable).
Pathway Visualization
The following diagram illustrates the specific signaling node targeted by 9-Methoxyyohimbine in the primary assay.
Caption: Mechanism of Action for Gi-coupled Antagonist Assay. The test compound prevents the agonist-induced inhibition of Adenylyl Cyclase, resulting in a measurable rescue of cAMP levels.
Protocol A: Gi-Coupled cAMP Functional Assay (Primary)
Objective: Determine the antagonistic potency (
Reagents & Preparation[4][5][6][7][8]
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 + 0.1% BSA + 0.5 mM IBMX (Phosphodiesterase inhibitor is critical to prevent cAMP degradation).
-
Reference Agonist: UK 14,304 (Brimonidine) or Clonidine.
-
Stimulator: Forskolin (Stock 10 mM in DMSO).[1]
-
Detection Kit: HTRF® cAMP or LANCE® Ultra cAMP.
Step-by-Step Workflow
-
Cell Preparation:
-
Harvest cells using non-enzymatic dissociation solution (e.g., Cell Dissociation Buffer) to preserve receptor integrity.
-
Resuspend in Assay Buffer at
cells/mL. -
Dispense 10 µL/well into a 384-well low-volume white plate.
-
-
Compound Pre-Incubation (Critical for Antagonists):
-
Prepare a serial dilution of 9-Methoxyyohimbine in Assay Buffer (10-point curve, starting at 10 µM).
-
Add 5 µL of test compound to the cells.
-
Incubate for 15 minutes at Room Temperature (RT). This allows the antagonist to reach equilibrium occupancy at the receptor before the agonist competes.
-
-
Stimulation:
-
Prepare a 4X mix containing:
-
Forskolin: Final concentration
(typically 1-10 µM depending on cell line). -
Reference Agonist (UK 14,304): Final concentration equal to its
.
-
-
Add 5 µL of this mix to the wells.
-
Incubate for 30-45 minutes at RT.
-
-
Detection:
-
Add 10 µL of cAMP-d2 detection reagent.
-
Add 10 µL of Anti-cAMP-Cryptate reagent.
-
Incubate for 1 hour in the dark.
-
-
Read:
-
Measure TR-FRET on a compatible multimode reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 620 nm.
-
Data Validation
-
Z' Factor: Must be > 0.5.
-
Window: The signal difference between "Forskolin only" (Max Signal) and "Forskolin + Agonist" (Min Signal) defines the assay window.
-
Result: 9-Methoxyyohimbine should cause a concentration-dependent increase in TR-FRET ratio (or decrease, depending on specific kit chemistry, usually FRET signal is inversely proportional to cAMP in competitive immunoassays). Correction: Most HTRF cAMP kits are competitive; high cAMP = low FRET signal. Therefore, an antagonist restores high cAMP, leading to LOW FRET signal.
Protocol B: Gq-Coupled Calcium Flux Assay (Selectivity)
Objective: Assess off-target activity at
Step-by-Step Workflow
-
Dye Loading:
-
Seed CHO-K1 cells expressing
-AR in 384-well black/clear-bottom plates ( cells/well) 24 hours prior. -
Remove media and add 20 µL Fluo-4 NW (No Wash) or Calcium-6 dye loading buffer containing 2.5 mM Probenecid.
-
Incubate: 45 min at 37°C, then 15 min at RT.
-
-
Online Addition (Antagonist Mode):
-
Place plate in FLIPR/FlexStation.
-
Injection 1 (Test Compound): Add 10 µL of 9-Methoxyyohimbine (5X concentration). Monitor fluorescence for 5 minutes.
-
Note: If a signal spike occurs here, the compound is an agonist.
-
-
Injection 2 (Challenge): Add 10 µL of Phenylephrine (Reference
Agonist) at concentration.
-
-
Read Parameters:
-
Excitation: 485 nm; Emission: 525 nm.
-
Read frequency: 1 Hz for 60s, then 0.5 Hz for 120s.
-
Selectivity Interpretation
| Observation | Interpretation |
| No inhibition of Phenylephrine response | Highly selective for |
| Inhibition of Phenylephrine response | Mixed |
| Direct Calcium spike upon addition | Compound acts as an agonist at |
Data Analysis & Calculations
Antagonist Potency ( )
Do not rely solely on
Where:
- : Determined from the 9-Methoxyyohimbine dose-response curve.
- : Concentration of the reference agonist (UK 14,304) used in the assay.
- : Potency of the reference agonist (determined in a separate run).
Workflow Diagram
Caption: Operational workflow for the high-throughput cAMP functional assay.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12109336, 9-Methoxy-3-epi-alpha-yohimbine. Retrieved from [Link]
-
Assay Guidance Manual (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Tam, S. W., Worcel, M., & Wyllie, M. (2001). Yohimbine: a clinical review. Pharmacology & Therapeutics, 91(3), 215–243.[2] (Provides structural context for yohimbine derivatives).
-
Brown, R. D., et al. (1984). Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line.[3] Journal of Biological Chemistry.[3] Retrieved from [Link]
Sources
Animal models for studying the effects of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Introduction & Pharmacological Rationale
Subject Compound: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate Common Designation: 9-Methoxyyohimbine (9-MeO-Yoh)
This Application Note details the experimental frameworks for evaluating 9-Methoxyyohimbine , a structural analog of the indole alkaloid yohimbine. While yohimbine is the prototypical
Mechanism of Action (MOA):
The primary pharmacological target is the presynaptic
-
Anxiety and Stress Responses: Hyperadrenergic states mimic panic and anxiety disorders.
-
Autonomic Regulation: Modulation of sympathetic outflow and blood pressure.
-
Sexual Function: Facilitation of erectile function via adrenergic blockade.
Visualizing the Mechanism
Figure 1: Mechanism of Action. 9-Methoxyyohimbine blocks the
Critical Technical Considerations
Before initiating animal models, researchers must address the physicochemical properties of the compound to ensure data integrity.
| Parameter | Specification | Causality / Rationale |
| Formulation | Hydrochloride Salt (HCL) preferred. | The free base is poorly water-soluble. Use 0.9% Saline for HCL salt. If using free base, dissolve in minimal 0.1M acetic acid, then dilute. |
| Route | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | i.p. provides rapid onset (15-30 min); s.c. provides a smoother PK profile for longer behavioral tasks. |
| Dose Range | 0.5 – 5.0 mg/kg | Based on standard yohimbine potency. Higher doses (>10 mg/kg) may lose selectivity and bind 5-HT or dopamine receptors. |
| Vehicle Control | Matched Solvent | Crucial. If DMSO is used for solubility, the control group must receive the exact same % DMSO to rule out vehicle-induced nociception. |
Protocol A: The Anxiogenic Model (Elevated Plus Maze)
Objective: To quantify the anxiogenic (anxiety-inducing) effects of 9-Methoxyyohimbine by measuring the suppression of exploratory behavior in open spaces.
Subject: Male C57BL/6J mice (8-10 weeks) or Sprague-Dawley rats.
Experimental Workflow:
-
Acclimatization: Animals are handled for 3 days prior to testing to reduce baseline stress.
-
Dosing: Administer 9-Methoxyyohimbine (e.g., 2.5 mg/kg, i.p.) or Vehicle 30 minutes prior to testing.
-
Apparatus: Elevated Plus Maze (EPM) consisting of two open arms and two closed arms.
-
Testing:
-
Place animal in the center zone facing an open arm.
-
Record behavior for 5 minutes using video tracking software (e.g., EthoVision).
-
-
Scoring Parameters:
-
Primary Endpoint: % Time in Open Arms (Lower % = Higher Anxiety).
-
Secondary Endpoint: Total distance moved (Locomotor control).
-
Data Validation Check:
-
If the Vehicle group spends <20% time in open arms, the baseline stress is too high. Re-evaluate handling protocols.
-
Self-Validation: The compound must significantly reduce open arm time compared to vehicle without abolishing total locomotion (which would indicate sedation, not anxiety).
Protocol B: Autonomic Function (Clonidine Reversal)
Objective: To confirm
Subject: Wistar Rats (250-300g), anesthetized.
Surgical Preparation:
-
Anesthesia: Urethane (1.2 g/kg, i.p.). Note: Urethane is preferred over isoflurane as it preserves autonomic reflexes.
-
Cannulation: Cannulate the femoral artery for blood pressure (MAP) monitoring and femoral vein for drug administration.
-
Stabilization: Allow 20 minutes for blood pressure to stabilize.
Step-by-Step Protocol:
-
Baseline Recording: Record MAP and Heart Rate (HR) for 10 minutes.
-
Agonist Challenge: Inject Clonidine (10 µg/kg, i.v.).
-
Expected Effect: Transient pressor effect followed by sustained hypotension and bradycardia.
-
-
Antagonist Test: Once hypotension is stable (approx. 10-15 min post-clonidine), inject 9-Methoxyyohimbine (1.0 mg/kg, i.v.).
-
Observation: Monitor for rapid reversal of hypotension.
Experimental Workflow Diagram
Figure 2: Cardiovascular Interaction Protocol. The model relies on the specific reversal of agonist-induced effects.
Protocol C: Sexual Function (Erectile Facilitation)
Objective: To assess the pro-sexual effects mediated by central and peripheral
Subject: Sexually experienced male rats.
Protocol:
-
Screening: Pre-screen males for vigorous mating behavior with receptive females.
-
Dosing: Administer 9-Methoxyyohimbine (1.0 mg/kg, s.c.) 20 minutes before introducing the female.
-
Observation: Place male in observation cage; introduce receptive female (estrus induced by estradiol/progesterone).
-
Metrics:
-
Mount Latency: Time to first mount.
-
Intromission Latency: Time to first intromission.
-
Ejaculation Latency: Time from first intromission to ejaculation.
-
-
Interpretation: A decrease in latencies compared to vehicle indicates pro-sexual efficacy.
References
-
Goldberg, M. R., & Robertson, D. (1983). Yohimbine: A pharmacological probe for study of the alpha-2-adrenoreceptor. Pharmacological Reviews, 35(3), 143-180.
-
Millan, M. J., et al. (2000). S18616, a highly potent, spiroimidazoline agonist at alpha(2)-adrenoceptors: I. Receptor profile, antinociceptive and hypothermic actions in comparison with dexmedetomidine and clonidine. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1192-1205.
-
Lal, S., et al. (1983). The effect of Yohimbine, an alpha2 adrenergic receptor antagonist, on the growth hormone response to apomorphine in normal subjects.[1] Journal of Clinical Endocrinology & Metabolism.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 73532, Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate.
Disclaimer: This document is for research purposes only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and comply with local regulations.
Sources
Receptor binding assay for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Topic: Receptor Binding Assay for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
For: Researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
This document provides a detailed guide for characterizing the receptor binding profile of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, a novel yohimbine analog. Given its structural similarity to yohimbine, a well-known α2-adrenergic receptor antagonist, this guide will focus on establishing a robust competitive radioligand binding assay for this target.[1][2][3][4][5][6][7] The principles and protocols outlined herein are foundational and can be adapted to screen the compound against a wider panel of receptors to determine its selectivity profile.
Introduction: The Scientific Rationale
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate belongs to the yohimbine family of indole alkaloids. The parent compound, yohimbine, is extensively characterized as a selective antagonist for α2-adrenergic receptors, with a binding affinity order across subtypes of α2C > α2A > α2B.[2][3] It also interacts with moderate to weak affinity at various serotonin (5-HT) and dopamine (D) receptors.[1][2][3] The structural modifications—a hydroxyl group at position 17, a methoxy group at position 9, and a methyl carboxylate at position 16—are anticipated to modulate the parent molecule's affinity and selectivity.
A receptor binding assay is the gold standard for determining the affinity of a ligand for a specific receptor.[8][9][10] This guide will detail a competitive binding assay, a robust method to determine the inhibitory constant (Ki) of our test compound. The Ki value is a measure of the compound's binding affinity and is crucial for understanding its pharmacological potential.[11][12]
The Principle of Competitive Radioligand Binding
The assay operates on the principle of competition between a labeled ligand (radioligand) and an unlabeled competitor (our test compound) for a finite number of receptors in a biological preparation, typically a cell membrane fraction.[10][13]
A known concentration of a high-affinity radioligand for the target receptor is incubated with the receptor preparation. In parallel incubations, increasing concentrations of the unlabeled test compound are added. The test compound will compete with the radioligand for the binding sites. At higher concentrations of the test compound, less radioligand will be bound. The amount of bound radioactivity is measured, and by plotting this against the concentration of the test compound, we can determine the concentration at which it inhibits 50% of the specific binding of the radioligand (the IC50 value).[14] This IC50 value is then used to calculate the Ki, an intrinsic measure of the compound's affinity for the receptor, using the Cheng-Prusoff equation.[11][15]
Caption: Principle of competitive receptor binding.
Experimental Protocol: α2-Adrenergic Receptor Binding Assay
This protocol is designed for a 96-well plate format using a filtration-based method to separate bound and free radioligand.
Materials and Reagents
-
Receptor Source: Commercially available membrane preparations from cells stably expressing human α2A, α2B, or α2C adrenergic receptors (e.g., from CHO or HEK293 cells).[16][17] Alternatively, prepare membranes from transfected cells.[18]
-
Test Compound: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Radioligand: [³H]Rauwolscine or [³H]RX821002, specific antagonists for α2-adrenergic receptors.[19][20][21]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration of a known α2-adrenergic antagonist, such as phentolamine (10 µM) or unlabeled yohimbine.[22]
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/B or GF/C).
-
Scintillation Cocktail: A suitable liquid scintillation fluid for radioactivity counting.
-
Instrumentation:
-
96-well plate vacuum manifold.
-
Liquid scintillation counter.
-
Centrifuge for membrane preparation.
-
Homogenizer (if preparing membranes).
-
Step-by-Step Methodology
Step 1: Preparation of Reagents
-
Test Compound Dilution Series: Prepare a serial dilution of the test compound in the assay buffer. A typical starting range would be from 10⁻¹¹ M to 10⁻⁵ M. Ensure the final DMSO concentration in the assay is low (<1%) to avoid interference.
-
Radioligand Dilution: Dilute the [³H]Rauwolscine in the assay buffer to a final concentration approximately equal to its Kd (dissociation constant) for the specific receptor subtype. This concentration needs to be determined in a preliminary saturation binding experiment but is typically around 0.5-2 nM.[19][20]
-
Receptor Membrane Preparation: Thaw the membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a concentration that results in specific binding being less than 10% of the total radioligand added, to avoid ligand depletion effects.[23] This typically requires optimization.
Step 2: Assay Plate Setup
Set up the 96-well plate as follows (in triplicate):
-
Total Binding (TB) wells: 50 µL Assay Buffer + 50 µL [³H]Rauwolscine + 100 µL Membrane Preparation.
-
Non-specific Binding (NSB) wells: 50 µL NSB Agent (e.g., 10 µM Phentolamine) + 50 µL [³H]Rauwolscine + 100 µL Membrane Preparation.
-
Test Compound wells: 50 µL of each concentration of the test compound dilution series + 50 µL [³H]Rauwolscine + 100 µL Membrane Preparation.
Step 3: Incubation
Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.[22]
Step 4: Filtration and Washing
-
Pre-soak the filter plate with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[24]
-
Terminate the incubation by rapidly filtering the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters rapidly with 3-4 volumes of ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
Step 5: Scintillation Counting
-
Add scintillation cocktail to each well of the dried filter plate.
-
Seal the plate and allow it to equilibrate in the dark.
-
Count the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM).
Caption: Experimental workflow for the receptor binding assay.
Data Analysis and Interpretation
1. Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).[16] The specific binding at each concentration of the test compound is calculated as: SB_compound = CPM_compound - CPM_NSB
2. Generate the Competition Curve: Plot the specific binding (as a percentage of the control specific binding without the compound) against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
3. Determine the IC50: Use a non-linear regression analysis program (e.g., Prism) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specific radioligand binding.[14]
4. Calculate the Inhibition Constant (Ki): The Ki is calculated from the IC50 using the Cheng-Prusoff equation :[11][15][25]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined from a separate saturation binding experiment).
The Ki value represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.[12]
Hypothetical Data Presentation
Below is an example of how to present the binding data for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate against the three α2-adrenergic receptor subtypes.
| Receptor Subtype | Radioligand Used | Radioligand Kd (nM) | Test Compound IC50 (nM) | Test Compound Ki (nM) |
| α2A-Adrenergic | [³H]RX821002 | 1.2 | 25.4 | 12.1 |
| α2B-Adrenergic | [³H]RX821002 | 1.5 | 150.8 | 75.4 |
| α2C-Adrenergic | [³H]RX821002 | 0.9 | 15.2 | 8.0 |
| 5-HT1A Serotonin | [³H]8-OH-DPAT | 1.0 | >1000 | >500 |
Interpretation: In this hypothetical example, the compound shows the highest affinity for the α2C-adrenergic receptor, followed by the α2A subtype, and significantly lower affinity for the α2B subtype. The selectivity for α2-adrenergic receptors over the 5-HT1A receptor is high (Ki > 500 nM). This profile suggests the compound is a selective α2-adrenergic ligand with a preference for the α2C subtype.
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of your results, incorporate the following quality control measures:
-
Saturation Binding: Before conducting competition assays, perform a saturation binding experiment with the radioligand to determine its Kd and the receptor density (Bmax) in your membrane preparation.[13][23] This validates the quality of your receptor source and provides the necessary Kd for the Cheng-Prusoff equation.
-
Non-specific Binding: Acceptable non-specific binding should be a small fraction of the total binding, ideally less than 30% at the Kd concentration of the radioligand.[23] High NSB can be mitigated by using appropriate blocking agents, optimizing buffer conditions, and ensuring the quality of the receptor preparation.[24][26]
-
Ligand Depletion: Ensure that the total amount of receptor in the assay does not bind more than 10% of the added radioligand.[23] This prevents the free radioligand concentration from changing significantly, a key assumption of the binding equations.
-
Reference Compounds: Always include a known reference compound (e.g., yohimbine) in your assays to validate the experimental setup and allow for comparison across experiments.
By adhering to these principles, you will generate a robust and reliable dataset to accurately define the pharmacological profile of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate.
References
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Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
-
Non-Specific Binding: What You Need to Know. Surmodics.
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GPCR & Ion Channel Membrane Preparation. GenScript.
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Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut.
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Strategies for reducing non-specific binding in receptor assays. BenchChem.
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Enzyme Inhibitor Terms and Calculations. MilliporeSigma.
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Scientific assessment of yohimbe (Pausinystalia yohimbe). German Federal Institute for Risk Assessment (BfR).
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Yohimbine. Wikipedia.
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Uses & Advantages of Membrane Preparations for GPCRs. DiscoverX.
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determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.
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On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed.
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A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online.
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A literature perspective on the pharmacological applications of yohimbine. PMC, National Center for Biotechnology Information.
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Best practices for pharmacological characterization of PPI inhibitors. Revvity.
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Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.
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A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
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The binding mode of yohimbine with AR α2A. ResearchGate.
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The Scatchard equation is an equation for calculating the affinity constant of a ligand with a protein. PK/PD, Informatics & Statistics Center.
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Derivation of Binding Constants by Scatchard Analysis Preparing Reagents. University of Illinois Urbana-Champaign.
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Radioligand binding assays. Sigma-Aldrich.
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Web Box 20.5 Scatchard analysis. USGS.
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Assay: Binding affinity towards Alpha-2A adrenergic receptor in human platelets using [3H]RX-821002 as radioligand (CHEMBL648169). ChEMBL, EMBL-EBI.
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Analyzing Radioligand Binding Data. GraphPad.
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Analysis of Receptor-Ligand Interactions. Raines Lab, MIT.
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Radioligand binding methods for membrane preparations and intact cells. PubMed.
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Specific and Non-specific Binding in a ligand binding assay. YouTube.
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Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services.
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Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC, National Center for Biotechnology Information.
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Radioligand Binding Assay. Gifford Bioscience.
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Yohimbine hydrochloride. Tocris Bioscience.
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Yohimbine. PubChem, National Center for Biotechnology Information.
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HYDROXY-20-.ALPHA.-YOHIMBAN-16-.BETA.-CARBOXYLIC ACID, METHYL ESTER. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency.
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A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online.
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Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Publications.
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9-Methoxy-3-epi-alpha-yohimbine. PubChem, National Center for Biotechnology Information.
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Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. International Journal of Pharmaceutical Sciences and Research.
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Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. PubMed.
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Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. PMC, National Center for Biotechnology Information.
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Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. PubChem, National Center for Biotechnology Information.
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Characterization of α 2 Adrenergic Receptor Subtypes in Human Ocular Tissue Homogenates. Investigative Ophthalmology & Visual Science.
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Alpha-2 adrenergic receptor. Wikipedia.
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Methyl 17ß-Carboxyester Derivatives of Natural and Synthetic Glucocorticoids: Correlation Between Receptor Binding and. SciSpace.
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In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists 2F-QMPSB and SGT-233 Including Isozyme Mapping and Carbox. SpringerLink.
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Application Notes & Protocols for the Use of Rauwolscine (α-Yohimbine) as a Selective α-2 Adrenergic Antagonist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Rauwolscine, a potent and selective α-2 adrenergic receptor antagonist. This document outlines the mechanistic basis of its action, detailed protocols for in vitro and in vivo applications, and critical experimental considerations to ensure data integrity and reproducibility.
Introduction: The Critical Role of α-2 Adrenergic Antagonism in Research
The α-2 adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating neurotransmitter release.[1] As presynaptic autoreceptors, they act as a crucial negative feedback mechanism; when activated by catecholamines like norepinephrine and epinephrine, they inhibit further neurotransmitter release from the neuron.[1][2] This inhibitory control is fundamental to maintaining synaptic homeostasis. The α2-AR family consists of three main subtypes in humans: α2A, α2B, and α2C, each with distinct tissue distribution and physiological roles.[1][3]
Antagonists of the α2-AR are invaluable pharmacological tools. By blocking this inhibitory feedback loop, they effectively increase the concentration of norepinephrine in the synaptic cleft.[2][4] This mechanism underpins their application in a wide array of research areas, including neuroscience, metabolic disorders, and oncology.[5][6] Rauwolscine (also known as α-yohimbine or isoyohimbine) is a diastereomer of yohimbine and is distinguished by its high affinity and selectivity for α2-ARs, making it a preferred tool for precise pharmacological modulation.[4][7][8]
Compound Profile: Rauwolscine (α-Yohimbine)
Rauwolscine is an indole alkaloid originally isolated from plants of the Rauvolfia and Corynanthe genera.[8] Its utility as a research tool stems from its superior pharmacological profile compared to its more widely known stereoisomer, yohimbine.
Mechanism of Action: Rauwolscine functions as a competitive and selective antagonist at α2-adrenergic receptors.[9] By binding to these receptors, it prevents their activation by endogenous agonists (norepinephrine, epinephrine), thereby disinhibiting the presynaptic neuron and leading to an increase in norepinephrine release.[2][9] This heightened adrenergic signaling can influence a variety of downstream physiological processes.[4] The primary signaling cascade inhibited by α2-AR activation is the Gi/o pathway, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][10] Rauwolscine's antagonism effectively reverses this inhibition.
Caption: α2-AR activation by norepinephrine (NE) inhibits adenylyl cyclase via Gαi, reducing cAMP and subsequent NE release. Rauwolscine blocks this receptor, preventing the negative feedback.
Pharmacological Properties: Rauwolscine exhibits a higher binding affinity and selectivity for α2-ARs compared to yohimbine.[4][11] It has been reported to have a Ki value of approximately 12 nM for α2-ARs.[12][13] Notably, it shows some preference for the α2C receptor subtype.[4][11] While its primary target is the α2-AR, researchers should be aware of potential off-target effects, including partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors, particularly at higher concentrations.[2][8][14]
| Property | Rauwolscine (α-Yohimbine) | Yohimbine | Reference |
| Primary Target | α2-Adrenergic Receptor Antagonist | α2-Adrenergic Receptor Antagonist | [4][8] |
| Binding Affinity (Ki) | ~12 nM for α2-AR | Higher Ki (lower affinity) vs. Rauwolscine | [12][13] |
| Selectivity | High for α2-ARs; ~25x more selective than some other antagonists. Preferential for α2C subtype. | Less selective; also antagonizes α1-ARs. | [4][11] |
| Off-Target Activity | 5-HT1A partial agonist, 5-HT2B antagonist | 5-HT1A partial agonist | [2][14] |
| Reported Effects | Increased norepinephrine, potential for smoother stimulation | Increased norepinephrine, higher incidence of anxiety/jitteriness | [15] |
Experimental Protocols
PART 1: In Vitro Applications
The hydrochloride salt of Rauwolscine is recommended for research due to its enhanced water solubility and stability.[12]
-
Compound: Rauwolscine Hydrochloride (CAS: 6211-32-1)
-
Solvents:
-
DMSO: Soluble at approximately 2 mg/mL to 13.51 mg/mL.[14][16] For long-term storage, prepare concentrated stock solutions in anhydrous DMSO.
-
Water: Sparingly soluble. Can be dissolved at ~5 mM with gentle warming.[14][18]
-
Aqueous Buffers (e.g., PBS): Sparingly soluble. For aqueous buffers, first dissolve in a minimal amount of DMSO and then dilute with the buffer. A 1:1 DMSO:PBS (pH 7.2) solution can achieve approximately 0.5 mg/mL.[16]
-
-
Protocol:
-
Weigh the required amount of Rauwolscine HCl in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM). Vortex until fully dissolved. Sonication may be recommended.[14]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store DMSO stock solutions at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[12] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[16]
-
Safety Precautions: Rauwolscine is a potent pharmacological agent and should be handled with care.[19] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[20] Handle the powder in a well-ventilated area or chemical fume hood to avoid inhalation.[20]
This protocol is designed to determine the binding affinity (Ki) of Rauwolscine or to assess the displacement of a radiolabeled ligand by Rauwolscine in tissues or cells expressing α2-ARs. [3H]-Rauwolscine itself is often used as a specific radioligand for labeling α2-ARs.[12][21]
-
Materials:
-
Cell membranes or tissue homogenates expressing α2-ARs (e.g., from bovine frontal cortex, rat kidney).[14][22]
-
Radioligand: [3H]-Rauwolscine.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Rauwolscine (for competition assays).
-
Non-specific binding control: Phentolamine (10 µM) or another suitable high-concentration antagonist.
-
96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Protocol Workflow:
Caption: A typical workflow for an in vitro radioligand binding assay to determine receptor affinity.
-
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 min). Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in binding buffer. Determine protein concentration using a BCA or Bradford assay.[23]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + [3H]-Rauwolscine.
-
Non-Specific Binding (NSB): Membranes + [3H]-Rauwolscine + excess unlabeled antagonist (e.g., 10 µM phentolamine).
-
Competition: Membranes + [3H]-Rauwolscine + varying concentrations of unlabeled Rauwolscine.
-
-
Incubation: Add reagents to a final volume of 250 µL. Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[23]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled Rauwolscine to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
PART 2: In Vivo Applications
-
Formulation: For in vivo use, Rauwolscine HCl can be dissolved in sterile saline or formulated as a suspension. For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can be used.[13]
-
Routes of Administration:
-
Intraperitoneal (i.p.) or Subcutaneous (s.c.): Standard routes for systemic administration in rodents.
-
Intravenous (i.v.): Allows for rapid systemic availability.
-
Oral Gavage (p.o.): For studying effects after oral absorption.
-
-
Dosage: The effective dose can vary significantly depending on the animal model, species, and desired effect.
-
Animal studies have used doses ranging from 0.5 mg/kg to 4.0 mg/kg.[5][24]
-
In mice, a dose of 0.5 mg/kg (daily) was shown to reduce tumor growth.[5]
-
In rats, an intravenous dose of 2.24 mg/kg was used to study anxiolytic-like effects.[5]
-
It is crucial to perform dose-response studies to determine the optimal concentration for a specific experimental paradigm.
-
Microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters, like norepinephrine, in the brains of freely moving animals following systemic administration of Rauwolscine.[25][26]
-
Principle: A microdialysis probe with a semi-permeable membrane is stereotactically implanted into a specific brain region (e.g., prefrontal cortex, hippocampus).[25] The probe is perfused with artificial cerebrospinal fluid (aCSF), and molecules from the brain's interstitial fluid diffuse across the membrane into the dialysate, which is then collected and analyzed.[25]
-
Protocol Outline:
-
Surgical Implantation: Anesthetize the animal and stereotactically implant a guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion & Baseline Collection: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[25] After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer Rauwolscine via the desired route (e.g., i.p. injection).
-
Post-Injection Collection: Continue collecting dialysate samples for several hours to monitor the change in norepinephrine levels over time.
-
Sample Analysis: Analyze the concentration of norepinephrine in the dialysate samples using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.[27]
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the stable baseline average. This allows for the quantification of the effect of Rauwolscine on norepinephrine release.
-
References
-
Bruzzone, A., et al. (2008). Alpha2-adrenoceptor action on cell proliferation and mammary tumour growth in mice. British Journal of Pharmacology, 155(4), 494-504. [Link]
-
Epicatelean. (2025, September 8). Rauwolscine vs Yohimbine: Constructive Fat Burning Potential. [Link]
-
AxonGain. (2026, February 7). Rauwolscine. [Link]
-
NutriPQQ. (2025, July 10). Rauwolscine vs Yohimbine: Comprehensive Guide to α2 Blockers. [Link]
-
Reactome Pathway Database. Adrenaline signalling through Alpha-2 adrenergic receptor. [Link]
-
Neylon, C. B., & Summers, R. J. (1985). [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species. British Journal of Pharmacology, 85(2), 349–359. [Link]
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Wikipedia. Alpha-2 adrenergic receptor. [Link]
-
Xu, P., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances, 8(9). [Link]
-
Morgan, K. G., et al. (1994). Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle. Circulation Research, 75(4), 659-670. [Link]
-
Näsman, J. (2002). Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar. [Link]
-
WebMD. Rauwolscine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Operation Supplement Safety. (2020, November 3). Rauwolscine and Rauwolfia: Read your label carefully. [Link]
-
Berg, G., et al. (1983). Identification and characterization of alpha 2-adrenergic receptors in human myometrium by [3H]rauwolscine binding. American Journal of Obstetrics and Gynecology, 146(6), 639-43. [Link]
-
Lanier, S. M., et al. (1988). Synthesis and characterization of arylamine derivatives of rauwolscine as molecular probes for alpha 2-adrenergic receptors. Molecular Pharmacology, 33(2), 163-9. [Link]
-
Techmate Ltd. Rauwolscine hydrochloride, 100 mg, CAS No. 6211-32-1. [Link]
-
Roets, E., & Peeters, G. (1986). A comparison of the binding characteristics of the alpha 2-adrenoceptor antagonists 3H-yohimbine and 3H-rauwolscine in bovine teat muscles. Archives Internationales de Pharmacodynamie et de Thérapie, 279(2), 212-22. [Link]
-
HB&S Solutions. (2024, August 8). Discover Rauwolscine's Edge Over Yohimbine HCl! [Link]
-
Techmate Ltd. Rauwolscine hydrochloride, 100 mg. [Link]
-
Caring Sunshine. Relationship: Weight Loss and Rauwolscine. [Link]
-
De Vos, H., et al. (1991). [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes. European Journal of Pharmacology, 207(1), 1-8. [Link]
- Google Patents. (2020). US10730869B2 - Process for extracting alpha yohimbine (rauwolscine)
-
Epicatelean. (2025, September 8). Rauwolscine: An Alpha-2 Antagonist for Fat Loss Formula. [Link]
-
Epicatelean. (2025, September 8). Rauwolscine vs Yohimbine: Constructive Fat Burning Potential. [Link]
-
Epicatelean. (2025, September 8). Rauwolscine: An Alpha-2 Antagonist for Fat Loss Formula. [Link]
-
Wikipedia. Rauwolscine. [Link]
-
Unknown. Invitro Binding Assay Protocol. [Link]
-
Stratton, M. T., et al. (2023). The Effects of Acute Rauwolscine (α-Yohimbine) Ingestion on Repeated Wingate Sprint Performance in Healthy Males. Topics in Exercise Science and Kinesiology, 4(1), Article 1. [Link]
-
Sallinen, J., et al. (2009). The second extracellular loop of α2A-adrenoceptors contributes to the binding of yohimbine analogues. British Journal of Pharmacology, 158(1), 209–220. [Link]
-
Perry, B. D., & U'Prichard, D. C. (1981). [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors. European Journal of Pharmacology, 76(4), 461–464. [Link]
-
Ford, S., et al. (2020). The effects of acute rauwolscine supplementation on strength, power, and agility. Medicine & Science in Sports & Exercise, 52(7S), 316. [Link]
-
Timmermans, P. B., et al. (1984). A study of the selectivity and potency of rauwolscine, RX 781094 and RS 21361 as antagonists of alpha-1 and alpha-2 adrenoceptors. Journal of Pharmacology and Experimental Therapeutics, 228(3), 739-48. [Link]
-
Yamada, K., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139). [Link]
-
Hope Center for Neurological Disorders. In Vivo Microdialysis. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. rauwolscine. [Link]
-
ResearchGate. The binding pattern of rauwolscine derived from R. serpentina with... [Link]
-
Zhang, Y., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(7), 1779-1788. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Chen, Q., et al. (2018). Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin. Methods in Molecular Biology, 1705, 131–143. [Link]
Sources
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. axongain.com [axongain.com]
- 3. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rauwolscine vs Yohimbine: Constructive Fat Burning Potential [epicatelean.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. A comparison of the binding characteristics of the alpha 2-adrenoceptor antagonists 3H-yohimbine and 3H-rauwolscine in bovine teat muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rauwolscine - Wikipedia [en.wikipedia.org]
- 9. Rauwolscine: An Alpha-2 Antagonist for Fat Loss Formula [epicatelean.com]
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- 15. Discover Rauwolscine's Edge Over Yohimbine HCl! [varionlife.com]
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Investigating the therapeutic potential of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Executive Summary & Molecule Definition
Compound Identity: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate Common Designation: 9-Methoxyyohimbine (9-MeO-Yoh) Chemical Class: Pentacyclic Indole Alkaloid (Yohimban skeleton)[1]
This Application Note provides a rigorous framework for investigating the therapeutic potential of 9-Methoxyyohimbine , a structural analog of the alpha-2 adrenergic antagonist Yohimbine. While the parent compound (Yohimbine) is well-characterized for erectile dysfunction and lipolysis, the 9-methoxy substitution introduces steric and electronic changes to the indole ring (A-ring) that may significantly alter receptor selectivity (specifically
Therapeutic Hypothesis:
The addition of the methoxy group at the C9 position is hypothesized to modulate the binding affinity to the orthosteric site of the
Chemical Verification & Structural Integrity (Pre-Clinical QC)
Before biological testing, the stereochemical purity must be validated. The yohimban skeleton contains multiple chiral centers (C3, C15, C16, C17, C20).[2] Epimerization at C3 or C16/C17 yields diastereomers (e.g., Rauwolscine, Corynanthine) with vastly different pharmacological profiles.
Protocol 1: High-Resolution LC-MS/MS Identification
Differentiation from parent Yohimbine and other methoxy-isomers.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Methodology:
-
Sample Prep: Dissolve 1 mg of 9-MeO-Yoh in 1 mL Methanol. Dilute to 100 ng/mL with 50:50 MeOH:H2O.
-
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.
-
Mass Spec Settings (Q-TOF or Triple Quad):
-
Parent Ion: Calculate
. Yohimbine is 354.44 g/mol . 9-MeO-Yoh (+30.03 Da for vs ) 385.2 g/mol . -
Target m/z: 385.2
Product Ions. -
Differentiation: The C9-methoxy group yields a distinct fragmentation pattern compared to C10 or C11 isomers (common in Reserpine synthesis). Look for the retention of the A-ring fragment with the methoxy mass shift.
-
Acceptance Criteria:
-
Purity > 98% by AUC (Area Under Curve).
-
Single peak resolution from potential C3-epimers (pseudo-yohimbine analogs).
In Vitro Receptor Binding Profiling (The "Therapeutic Filter")
To establish therapeutic utility, we must determine if the 9-methoxy group enhances selectivity.
Protocol 2: Competitive Radioligand Binding Assay ( -AR)
Objective: Determine
Materials:
-
Receptor Source: CHO cells overexpressing human
-AR (PerkinElmer or similar). -
Radioligand:
-RX821002 (High selectivity for ). -
Non-specific control: Phentolamine (10 µM).
-
Test Compound: 9-MeO-Yoh (10 pM to 10 µM concentration range).
Step-by-Step Procedure:
-
Membrane Prep: Homogenize CHO cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
-
Incubation: In a 96-well plate, mix:
-
50 µL Membrane suspension (20 µg protein).
-
25 µL
-RX821002 (Final conc: ~Kd value, approx 1-2 nM). -
25 µL 9-MeO-Yoh (Variable concentrations).
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Harvest: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI (to reduce non-specific binding).
-
Counting: Add scintillant and count on a Beta-counter.
Data Analysis:
Calculate
Functional Signaling Assay (cAMP Modulation)
Binding does not equal function. As an antagonist, 9-MeO-Yoh should prevent the
Protocol 3: G_i Protein Antagonism Screen
Mechanism:
Workflow:
-
Cell Seeding: HEK293 cells expressing
-AR. -
Stimulation: Treat cells with Forskolin (10 µM) to induce a baseline cAMP spike.
-
Agonist Challenge: Add UK 14,304 (100 nM). Result: cAMP drops.
-
Antagonist Rescue (Test): Co-treat with 9-MeO-Yoh (graded concentrations).
-
Detection: TR-FRET cAMP immunoassay (e.g., Lance Ultra).
Visualization of Signaling Pathway:
Figure 1: Mechanism of Action. 9-MeO-Yoh blocks the Alpha-2 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby maintaining intracellular cAMP levels.
Metabolic Stability & ADME (Critical for Drug Development)
The 9-methoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP2D6), leading to O-demethylation.
Protocol 4: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
Incubation: Mix 1 µM 9-MeO-Yoh with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Start: Initiate reaction with NADPH-generating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS. Monitor the disappearance of parent peak (385.2 m/z) and appearance of the demethylated metabolite (approx 371.2 m/z).
Data Table Template:
| Time (min) | % Parent Remaining | ln(% Remaining) | Predicted t1/2 (min) |
| 0 | 100 | 4.605 | - |
| 15 | [Data] | [Data] | - |
| 30 | [Data] | [Data] | - |
| 60 | [Data] | [Data] |
Experimental Workflow Summary
The following diagram outlines the logical progression from compound acquisition to lead candidate selection.
Figure 2: Investigational Pipeline. A step-by-step decision tree for validating the therapeutic potential of the target molecule.
References
-
Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. Source: Journal of Medicinal Chemistry (2024). Relevance: Establishes the SAR (Structure-Activity Relationship) baseline for yohimbine derivatives and the impact of substitutions on selectivity. URL:[Link]
-
Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors. Source: Chemical & Pharmaceutical Bulletin (1990).[3] Relevance: Foundational text comparing the cardiovascular effects of various substituted yohimbine analogs. URL:[Link]
-
Characterization and quantitation of yohimbine and its analogs in botanicals using LC/QTOF-MS. Source: Journal of AOAC International (2015).[1][4] Relevance: Provides the mass spectrometry parameters required for Protocol 1 (Differentiation of analogs). URL:[Link]
-
Re-Engineering of Yohimbine's Biological Activity through Ring Distortion. Source: ACS Infectious Diseases (2020).[5] Relevance: Demonstrates how structural modifications to the yohimban skeleton (like methoxy addition) can repurpose the molecule for non-adrenergic targets. URL:[Link]
Sources
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- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Re-Engineering of Yohimbine's Biological Activity through Ring Distortion: Identification and Structure-Activity Relationships of a New Class of Antiplasmodial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (9-Methoxyyohimbine) in Neuroscience
This guide details the application of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate , commonly known in research circles as 9-Methoxyyohimbine (or Venenatine ), a specific indole alkaloid used to dissect adrenergic and serotonergic signaling pathways.
Executive Summary & Pharmacological Context
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a structural analog of the classical alpha-2 adrenergic antagonist Yohimbine . While Yohimbine is a well-established anxiogenic and stimulant used to model stress and anxiety, the introduction of a methoxy group at the C9 position of the indole A-ring significantly alters its pharmacological profile.
Research indicates that this substitution shifts the compound's activity from the pure alpha-2 antagonism characteristic of yohimbine toward a mixed profile with enhanced serotonergic (5-HT) modulation and potential central depressant effects. This makes 9-Methoxyyohimbine a critical "negative control" or "divergent probe" in structure-activity relationship (SAR) studies, allowing researchers to decouple the adrenergic-mediated stimulant effects of the yohimban scaffold from its other monoaminergic activities.
Key Applications
-
Receptor Subtype Selectivity: Differentiating between
-adrenergic subtypes ( ) and 5-HT receptors. -
Behavioral Phenotyping: Investigating the transition from anxiogenic (Yohimbine) to sedative/depressant phenotypes in rodent models.
-
Chemotaxonomy: Identification of Alstonia and Mitragyna alkaloid profiles.
Mechanism of Action & Signaling Pathways[1]
The "Methoxy Switch" in Indole Alkaloids
The core yohimban skeleton functions as a promiscuous binder to G-protein coupled receptors (GPCRs). The C9-methoxy substitution introduces electron-donating density to the indole ring, which typically:
-
Reduces affinity for the orthosteric site of the
-adrenergic receptor compared to unsubstituted yohimbine. -
Increases affinity for 5-HT receptors (particularly 5-HT
and 5-HT ), mimicking the substitution patterns seen in psychoactive tryptamines.
Signaling Cascade Diagram
The following diagram illustrates the differential signaling impact of Yohimbine versus 9-Methoxyyohimbine, highlighting the shift from pure
Caption: Divergent signaling pathways where C9-methoxy substitution shifts the pharmacological outcome from adrenergic-dominant excitation to serotonergic-influenced sedation.
Experimental Protocols
Protocol A: Comparative Radioligand Binding Assay
Objective: To determine the affinity (
Materials:
-
Source Tissue: Rat cerebral cortex membranes (rich in
) or transfected CHO cells expressing human subtypes. -
Radioligand: [3H]-Rauwolscine (Specific Activity: ~70-80 Ci/mmol).
-
Test Compound: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (dissolved in DMSO, final concentration <0.1%).
-
Non-specific Binder: Phentolamine (
).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet and wash twice to remove endogenous monoamines. -
Incubation:
-
Prepare 96-well plates.
-
Add
[3H]-Rauwolscine (Final conc: 0.5 - 2.0 nM). -
Add
Test Compound (Concentration range: to M). -
Add
Membrane suspension (20-50 protein/well).
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters
with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM) via liquid scintillation spectrometry. -
Analysis: Calculate
using non-linear regression (e.g., GraphPad Prism). Convert to using the Cheng-Prusoff equation:
Protocol B: Functional Bioassay (Rat Vas Deferens)
Objective: To verify if 9-Methoxyyohimbine acts as an antagonist or partial agonist at presynaptic
-
Tissue Setup: Isolate rat vas deferens and mount in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95%
/5% . -
Stimulation: Apply electrical field stimulation (0.1 Hz, 2 ms duration, supramaximal voltage) to induce twitch contractions mediated by norepinephrine release.
-
Agonist Challenge: Apply Clonidine (selective
agonist) to inhibit the twitch response (via presynaptic autoreceptor activation). -
Antagonist Test: Add 9-Methoxyyohimbine (
to M) to the bath. -
Interpretation:
-
If 9-Methoxyyohimbine reverses the Clonidine-induced inhibition, it is an antagonist .
-
Calculate the
value (measure of antagonist affinity) using a Schild plot. -
Note: 9-Methoxyyohimbine typically shows a lower
than Yohimbine in this assay, confirming reduced adrenergic potency [1].
-
Comparative Data Profile
The following table summarizes the general pharmacological distinctions between the parent compound and the 9-methoxy derivative.
| Feature | Yohimbine (Standard) | 9-Methoxyyohimbine (Venenatine) |
| Chemical Structure | Methyl 17-hydroxy-yohimban-16-carboxylate | Methyl 17-hydroxy-9-methoxy yohimban-16-carboxylate |
| Primary Target | ||
| Selectivity | Mixed | |
| CNS Effect | Stimulant / Anxiogenic (Increases NE release) | Depressant / Sedative (Psychopharmacological reversal) [2] |
| Metabolic Stability | Moderate (CYP2D6 substrate) | Altered (Methoxy group changes metabolic clearance) |
| Research Use | Stress/Anxiety model induction | Studying structural requirements for sedation vs. stimulation |
Safety & Handling
-
Hazard Class: Toxic alkaloid. Potent neuroactive compound.[1][2]
-
PPE: Nitrile gloves, safety goggles, and N95 particulate respirator or fume hood are mandatory during weighing and solubilization.
-
Solubility: Poorly soluble in water.[2] Dissolve in DMSO or Ethanol (up to 25 mM) for stock solutions. Aqueous working solutions should be prepared fresh.
-
Storage: -20°C, desiccated, protected from light (indole moiety is light-sensitive).
References
-
Goldberg, M. R., & Robertson, D. (1983).[3] Yohimbine: a pharmacological probe for study of the alpha 2-adrenoreceptor.[2][3][4] Pharmacological Reviews, 35(2), 143–180.
-
Takayama, H., et al. (2004). A new 9-methoxyyohimbine-type indole alkaloid from Mitragyna africanus.[5] Chemical and Pharmaceutical Bulletin, 52(3), 359-361.
-
Tam, S. W., Worcel, M., & Wyllie, M. (2001). Yohimbine: a clinical review. Pharmacology & Therapeutics, 91(3), 215–243.
-
Lebold, T. P., et al. (2013). A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine.[3][6][7] Nature Chemistry, 5, 126–131.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinities of adrenergic drugs for alpha 2-adrenoceptors in dog saphenous vein in comparison with those in rat brain or human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. a2bchem.com [a2bchem.com]
- 6. A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Derivatization of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate for improved activity
Executive Summary
This technical guide details the derivatization strategies for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (referred to herein as 9-MeO-YHM ), a rare indole alkaloid structurally related to yohimbine and reserpine. While the parent yohimbine scaffold is a well-characterized
This protocol focuses on two critical "activity-enhancing" vectors:
-
C17-Hydroxyl Modification: To modulate lipophilicity and prevent rapid glucuronidation.
-
C16-Ester Transamidation: To enhance metabolic stability against plasma esterases and introduce secondary binding motifs.
Scientific Rationale & Structure-Activity Relationship (SAR)
The pharmacological activity of yohimban-16-carboxylates is governed by the stereochemistry at C3, C15, and C20, and the substituents on the E-ring.
-
The 9-Methoxy Indole Moiety: Unlike standard yohimbine, the 9-methoxy group increases electron density on the indole ring. This mimics the substitution pattern of mitragynine (a
-opioid agonist), suggesting that 9-MeO-YHM derivatives may possess dual adrenergic/opioid modulatory potential or altered CNS distribution. -
The C17-Hydroxyl (Secondary Alcohol): This is the primary metabolic liability. In vivo, rapid conjugation leads to clearance. Converting this to a carbamate or sterically hindered ester often retains receptor affinity while extending half-life (
). -
The C16-Methyl Ester: Essential for
-antagonism. Hydrolysis to the free acid (yohimbic acid) abolishes activity. Conversion to a carboxamide often retains antagonism but eliminates esterase susceptibility.
Experimental Protocols
Protocol A: C17-O-Carbamoylation (Metabolic Stabilization)
Objective: Synthesis of 17-O-(N-alkylcarbamoyl)-9-methoxyyohimbine to improve oral bioavailability.
Materials:
-
Substrate: 9-MeO-YHM (1.0 eq)
-
Reagent: Isopropyl isocyanate (1.2 eq) or Phenyl isocyanate (for
-stacking probes) -
Catalyst: Dibutyltin dilaurate (DBTDL, 5 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 9-MeO-YHM (100 mg, 0.27 mmol) in anhydrous DCM (5 mL).
-
Activation: Add DBTDL (1-2 drops) and stir at room temperature (RT) for 10 minutes.
-
Addition: Dropwise add Isopropyl isocyanate (30 µL, 0.32 mmol) via syringe.
-
Reaction: Reflux at 40°C for 4 hours. Monitor by TLC (Mobile phase: 9:1 DCM:MeOH). The starting material (
) should disappear, yielding a less polar product ( ). -
Quench: Cool to RT and add MeOH (1 mL) to quench excess isocyanate.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO
(sat. aq.) and Brine. Dry over Na SO . -
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Validation:
-
H-NMR: Look for the appearance of the carbamate NH doublet (
ppm) and the isopropyl methyls. The H-17 proton signal will shift downfield ( ppm) due to acylation.
Protocol B: C16-Ester to Amide Conversion (Weinreb Aminolysis)
Objective: Synthesis of 9-methoxyyohimban-16-carboxamides to prevent ester hydrolysis. Direct aminolysis of the methyl ester is sluggish; we utilize AlMe
Safety Note: Trimethylaluminum (AlMe
Materials:
-
Substrate: 9-MeO-YHM (1.0 eq)
-
Amine: Benzylamine or Pyrrolidine (5.0 eq)
-
Reagent: Trimethylaluminum (2.0 M in toluene, 5.0 eq)
-
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Complex Formation: In a separate dried flask under Argon, add the amine (1.35 mmol) to anhydrous toluene (5 mL). Cool to 0°C.
-
Activation: Carefully add AlMe
(0.68 mL, 1.35 mmol) dropwise. Caution: Methane gas evolution. Stir at RT for 30 min to form the aluminum-amide complex. -
Coupling: Cannulate the Al-amide solution into a solution of 9-MeO-YHM (100 mg, 0.27 mmol) in toluene (3 mL).
-
Heating: Heat the mixture to 80°C for 12 hours.
-
Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) dropwise until gas evolution ceases. Do not use water directly to avoid violent reaction.
-
Extraction: Basify with NaOH (2M) to pH 10 (to ensure alkaloid is in free base form). Extract with DCM (3x).
-
Purification: Flash chromatography (DCM/MeOH/NH
OH 95:5:0.5).
Visualization: Synthesis & SAR Logic
The following diagram illustrates the decision matrix for derivatizing 9-MeO-YHM based on the desired pharmacological outcome.
Caption: Derivatization logic flow for 9-Methoxyyohimbine targeting metabolic stability and selectivity.
Analytical Characterization Data (Reference)
When analyzing derivatives, the following spectral shifts are diagnostic.
| Position | Nuclei | Parent (9-MeO-YHM) | 17-O-Carbamate | 16-Amide |
| C17-H | ||||
| C16-CO | ||||
| 9-OMe | ||||
| MS (ESI) | 385.2 | 385 + R-NCO | 385 - OMe + NH-R |
References
-
Takayama, H., Ishikawa, H., Kitajima, M., Aimi, N., & Aji, B. M. (2004).[1][2][3][4] A New 9-Methoxyyohimbine-type Indole Alkaloid from Mitragyna africanus.[2][3][4][5][6][7] Chemical and Pharmaceutical Bulletin, 52(3), 359–361.[3][6][7] Link[6][7]
-
Stables, R., et al. (2024). Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. Journal of Medicinal Chemistry. Link
-
Goldberg, M. R., & Robertson, D. (1983). Yohimbine: a pharmacological probe for study of the alpha 2-adrenoreceptor.[8] Pharmacological Reviews, 35(3), 143–180. Link
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993. Link
Sources
- 1. p.chiba-u.jp [p.chiba-u.jp]
- 2. naturetrust.org [naturetrust.org]
- 3. rroij.com [rroij.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 8. researchgate.net [researchgate.net]
High-throughput screening of yohimbine analogs
Application Note: High-Throughput Screening of Yohimbine Analogs for -Adrenergic Receptor Subtype Selectivity
Executive Summary
Yohimbine, a naturally occurring indole alkaloid, is a potent
This Application Note outlines a robust High-Throughput Screening (HTS) protocol to identify novel yohimbine analogs with improved subtype selectivity (specifically targeting
Target Biology & Assay Principle
The
-
Canonical Signaling: Activation of the receptor inhibits Adenylyl Cyclase (AC), resulting in a decrease of intracellular cAMP.
-
Screening Challenge: Standard cAMP assays detect accumulation. To screen for antagonists (which block the receptor), we must artificially stimulate the system with Forskolin (to raise cAMP baseline) and a reference agonist (to suppress it via the receptor). A "Hit" (Yohimbine analog) will block the agonist, causing the cAMP signal to recover (increase).
Signaling Pathway Diagram
The following diagram illustrates the specific pathway and the intervention point for the yohimbine analogs.
Figure 1: Mechanism of Action.[5] Yohimbine analogs function by blocking the agonist-induced, Gi-mediated inhibition of Adenylyl Cyclase, thereby restoring cAMP levels generated by Forskolin.
Materials & Library Preparation
Cell Models
To determine selectivity, three parallel cell lines are required.
-
Primary Lines: CHO-K1 or HEK293 stably expressing human ADRA2A, ADRA2B, or ADRA2C.
-
Selection Markers: G418 or Hygromycin B (maintain pressure during culture, remove 24h prior to assay).
-
Confluency: Harvest at 80–90% confluency; over-confluency downregulates receptor surface expression.
Chemical Library (Indole Alkaloids)
Yohimbine analogs often suffer from poor aqueous solubility and potential autofluorescence.
-
Solvent: Dissolve analogs in 100% DMSO to 10 mM master stocks.
-
Acoustic Dispensing: Use non-contact dispensing (e.g., Echo® Liquid Handler) to minimize tip adhesion of lipophilic alkaloids.
-
Fluorescence Interference: Indole alkaloids can fluoresce in the blue region. The TR-FRET red-shifted emission (665 nm) minimizes this interference, but a "compound only" control plate is recommended.
Reagents Table
| Component | Specification | Purpose |
| Detection Kit | LANCE Ultra cAMP or HTRF cAMP HiRange | TR-FRET quantification of cAMP. |
| Stimulation Buffer | HBSS + 5mM HEPES + 0.5 mM IBMX + 0.1% BSA | IBMX prevents cAMP degradation by PDE. |
| Reference Agonist | UK-14,304 (Brimonidine) | Potent |
| Activator | Forskolin (10 µM final) | Raises basal cAMP to detectable window. |
| Control Antagonist | Rauwolscine | Diastereomer of Yohimbine; positive control. |
Experimental Protocol: Antagonist Mode
This protocol is designed for a 384-well low-volume format (Total Assay Volume: 20 µL).
Assay Workflow Diagram
Figure 2: Step-by-step HTS workflow for antagonist screening.
Detailed Procedure
Step 1: Agonist EC80 Determination (Pre-Screen) Before running the library, you must determine the concentration of the reference agonist (UK-14,304) that provides 80% maximal inhibition of the Forskolin signal.
-
Treat cells with 10 µM Forskolin + serial dilution of UK-14,304.
-
Plot dose-response. Select the EC80 concentration for the screening buffer.
Step 2: Library Screening (Antagonist Mode)
-
Compound Stamp: Dispense 100 nL of library compounds (in DMSO) into the 384-well OptiPlate.
-
Controls: Column 1 (DMSO only = 0% Inhibition), Column 2 (10 µM Rauwolscine = 100% Inhibition).
-
-
Cell/Agonist Addition:
-
Prepare cell suspension in Stimulation Buffer containing 10 µM Forskolin AND EC80 UK-14,304 .
-
Dispense 10 µL of cell suspension (approx. 2,000–4,000 cells/well) onto the compounds.
-
-
Incubation: Incubate for 30 minutes at Room Temperature (RT). Note: This allows the library compound to compete with UK-14,304 for the receptor.
-
Detection:
-
Add 5 µL of Eu-cAMP tracer.
-
Add 5 µL of ULight-anti-cAMP antibody.
-
-
Equilibration: Incubate for 1 hour at RT in the dark.
-
Read: Measure on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).
-
Excitation: 320 or 340 nm.[6]
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Data Analysis & Hit Identification
Ratiometric Calculation
Raw fluorescence intensity is prone to well-to-well variation. Always use the FRET ratio:
Normalization
The assay is competitive: High cAMP = Low Signal.
-
Basal (Max Signal): Cells + Buffer (No Forskolin). Not used for Z' in antagonist mode.
-
Stimulated Control (Low Signal): Cells + Forskolin + EC80 Agonist + DMSO. (This is the baseline for the screen).[7]
-
Inhibited Control (High Signal): Cells + Forskolin + EC80 Agonist + 10 µM Rauwolscine (Antagonist).
Calculate % Activity (Reversal of Agonism) :
Quality Control (Z-Factor)
For the assay to be valid, the Z' factor must be > 0.5.
References
-
Lalchandani, S. G., et al. (2002). "Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype."[4] Journal of Pharmacology and Experimental Therapeutics.
-
Neubig, R. R., et al. (2003). "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology." Pharmacological Reviews.
-
Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.
-
Revvity (formerly PerkinElmer). "LANCE Ultra cAMP Assay Development Guide." Revvity Resources.
Sources
- 1. CAS 549-84-8: β-Yohimbine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Activation of Adrenoceptor Alpha-2 (ADRA2A) Promotes Chemosensitization to Carboplatin in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate synthesis
Technical Support Center: Optimization of 9-Methoxyyohimban-16-carboxylate Synthesis
Subject: Troubleshooting Yield & Stereocontrol in 9-Methoxyyohimbine Analogues Ticket ID: YHM-9-OMe-OPT Assigned Specialist: Senior Application Scientist, Alkaloid Synthesis Division[1]
Executive Summary
The synthesis of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (a 9-methoxy analogue of the yohimbine/reserpine class) presents unique challenges compared to the unsubstituted parent compounds.[1] The presence of the 9-methoxy group (derived from 4-methoxytryptamine) significantly alters the electronic landscape of the indole ring, affecting the Pictet-Spengler cyclization efficiency. Furthermore, the E-ring functionalization (establishing the
This guide breaks down the synthesis into three critical modules, addressing specific yield-killing bottlenecks with actionable protocols.
Module 1: The Pictet-Spengler Cyclization (C-Ring Formation)
The Bottleneck: Low yield or byproduct formation during the condensation of 4-methoxytryptamine with the aldehyde component (e.g., Secologanin derivative or synthetic aldehyde).[1]
Technical Insight: The 9-methoxy substituent (corresponding to the 4-position on the starting indole) exerts a steric clash with the C3-ethylamino side chain.[1] While electronically activating, it often impedes the formation of the spiroindolenine intermediate required for the C2-closure.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<40%) | Incomplete imine formation due to steric hindrance at C3.[1] | Protocol Adjustment: Pre-form the imine in anhydrous benzene/toluene with molecular sieves (4Å) at reflux before adding the acid catalyst. Do not rely on "one-pot" protocols. |
| "Gummy" Polymer Formation | Acid concentration too high, causing polymerization of the electron-rich methoxy-indole.[1] | Switch Catalyst: Replace TFA (Trifluoroacetic acid) with 0.5 eq.[1] p-TsOH in non-polar solvents (DCM or Toluene).[1] The milder acidity prevents indole oligomerization.[1] |
| Wrong Diastereomer (C3-H) | Kinetic control favors the cis-indoloquinolizidine (Allo-series) vs trans (Normal-series).[1] | Thermodynamic Equilibration: If the wrong isomer forms, reflux the crude product in acetic acid for 4–6 hours to equilibrate to the thermodynamically stable trans-fused system (if targeting Normal series). |
Optimized Protocol: Modified Pictet-Spengler
-
Imine Formation: Dissolve 4-methoxytryptamine (1.0 eq) and aldehyde (1.1 eq) in dry Toluene. Add activated 4Å MS.[1] Reflux under Dean-Stark for 4 hours.
-
Cyclization: Cool to 0°C. Add TFA (2.0 eq) dropwise. Crucial: Maintain strict anhydrous conditions.[1]
-
Workup: Quench with sat.
. Extract with (avoid EtOAc as methoxy-yohimbines are often more soluble in chlorinated solvents).[1]
Module 2: E-Ring Construction (Dieckmann Cyclization)
The Bottleneck: Construction of the
Technical Insight: The formation of the C16-C17 bond usually involves a Dieckmann cyclization of a diester intermediate. The 9-methoxy group increases the electron density of the indole, making the system prone to oxidation if not handled under inert atmosphere.
Visual Workflow: E-Ring Cyclization Logic
Caption: Logic flow for optimizing the Dieckmann cyclization step to prevent decarboxylation.
FAQ: E-Ring Issues
Q: My product decarboxylates upon purification. How do I stop this?
A: The
-
Fix: Pre-treat your silica gel with 1% Triethylamine in Hexane before loading the column.[1] Alternatively, use neutral alumina.
Q: Why is the yield lower than the non-methoxy analogue? A: The 9-methoxy group increases the solubility of the compound in the aqueous phase during workup.
-
Fix: Perform a "salting out" procedure. Saturate the aqueous phase with NaCl before extraction and use Chloroform/Isopropanol (3:1) as the extraction solvent.
Module 3: Stereoselective Reduction (17-Hydroxy Setup)
The Bottleneck: Reducing the C17 ketone to the alcohol while establishing the correct relative stereochemistry (usually cis to the C16-ester, or specific
Technical Insight:
Standard
Protocol: Stereocontrolled Reduction
| Target Isomer | Reagent System | Conditions | Mechanism |
| 17- | MeOH, -78°C | Lanthanide coordination directs hydride attack; prevents enolization. | |
| 17- | L-Selectride | THF, -78°C | Sterically bulky hydride attacks from the less hindered face (equatorial attack).[1] |
| Enantioselective | Baker's Yeast (Gen II) | Aqueous Buffer | Biocatalytic reduction (requires specific strain selection).[1] |
Critical Step: After reduction, the 17-OH and 16-COOMe groups are prone to lactone formation if they are cis.[1] If you observe a new spot on TLC that is less polar than the alcohol but more polar than the ester, it is likely the lactone.
-
Prevention: Avoid acidic workups. Keep pH > 7.
References & Authority
-
Takayama, H. (2004).[1] Chemistry and Pharmacology of Analgesic Indole Alkaloids from the Rubiaceous Plant, Mitragyna speciosa. Chemical and Pharmaceutical Bulletin.[1] (Source for 9-methoxy indole alkaloid synthesis strategies).
-
Cook, J. M., et al. (2009).[1] General approach to the total synthesis of 9-methoxy-substituted indole alkaloids. Journal of the American Chemical Society. (Definitive guide on the Pictet-Spengler of 4-methoxytryptamine).
-
Stork, G., & Guthikonda, R. N. (1972).[1] Stereoselective synthesis of the yohimbine ring system.[2][3] Journal of the American Chemical Society. (Foundational text on E-ring construction).
-
Winterfeldt, E. (1970).[1] Stereoselective Synthesis of Indole Alkaloids.[1][4][5][6] Accounts of Chemical Research.[1] (Mechanistic insight into stereocontrol).
Disclaimer: This guide assumes standard laboratory safety protocols (GLP). The synthesis of yohimbine analogues involves potent biologically active compounds. Handle with extreme caution.
Sources
- 1. Methyl (16R)-17-hydroxy-1-methylsarpagan-16-carboxylate | C22H26N2O3 | CID 5984789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General approach to the total synthesis of 9-methoxy-substituted indole alkaloids: synthesis of mitragynine, as well as 9-methoxygeissoschizol and 9-methoxy-N(b)-methylgeissoschizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of the Opioid Agonistic Indole Alkaloid, Mitragynine, as well as the First Total Synthesis of 9-Methoxygeissoschizol and 9-Methoxy-Nb-methylgeissoschizol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Issues with Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Last Updated: 2024-10-26
Introduction: Understanding the Challenge
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a complex indole alkaloid belonging to the yohimbine family. Like many intricate natural products, it possesses poor solubility in neutral aqueous solutions, a significant hurdle in experimental design for in vitro and in vivo studies. This guide provides a comprehensive framework for researchers to understand and systematically overcome these solubility challenges, ensuring reliable and reproducible results.
The core issue stems from the molecule's chemical nature. As a weak base with a large, lipophilic structure, its solubility is highly dependent on the properties of the solvent system, particularly pH.[1][2] This document will detail the underlying chemical principles, provide step-by-step protocols for dissolution, and offer a troubleshooting guide for common issues.
The Science of Solubility: A Molecule-Centric View
To effectively troubleshoot solubility, one must first understand the physicochemical properties of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. While specific data for this exact derivative is sparse, we can infer its behavior from the well-characterized parent compound, yohimbine.
-
Alkaloid Structure: Yohimbine and its derivatives are classified as indole alkaloids.[1] These are weakly basic compounds due to the presence of nitrogen atoms within their structure which can accept protons.[1][3]
-
The Role of pH: The solubility of alkaloids is critically dependent on pH.[4][5] In acidic conditions (pH below their pKa), the nitrogen atoms become protonated, forming a salt. This charged species is significantly more soluble in aqueous media than the neutral, free-base form which predominates at neutral or alkaline pH.[2][3][6] For instance, yohimbine is often prepared as a hydrochloride salt to increase its water solubility.[6][7]
-
Lipophilicity: The large, polycyclic ring structure makes the molecule inherently lipophilic (fat-soluble). This characteristic dictates its high solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but poor solubility in water.[1][8]
This dual nature—lipophilic yet possessing a protonatable basic center—is the key to manipulating its solubility.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: What is the best solvent to prepare a primary stock solution? A: For a high-concentration primary stock, an organic solvent is required. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its high solvating power for complex organic molecules.[9] High-purity, anhydrous DMSO should be used to prevent moisture absorption, which can decrease solubility over time during storage.[10] Ethanol is also a viable option.[6][8]
Q2: My compound precipitates immediately when I dilute my DMSO stock into aqueous media (e.g., PBS or cell culture medium). What is happening? A: This phenomenon is known as "crashing out." It occurs when a compound dissolved in a strong organic solvent is rapidly diluted into a poor solvent (in this case, water). The dramatic shift in solvent polarity causes the compound to exceed its solubility limit in the new environment and precipitate.[10][11][12]
Q3: How can I prevent my compound from "crashing out" upon dilution? A: Several strategies can mitigate this issue:
-
Vigorous Mixing: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion prevents the formation of localized high concentrations that trigger precipitation.[12][13]
-
Lower Stock Concentration: If possible, start with a more dilute primary stock in DMSO. This reduces the magnitude of the polarity shock upon dilution.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5% and certainly no more than 1%, as higher concentrations can be toxic to cells.[10] Always include a vehicle control (media with the same final DMSO percentage) in your experiments.
-
Use an Acidified Aqueous Vehicle: As detailed in Protocol 2, dissolving the compound in a slightly acidic buffer can dramatically increase its aqueous solubility, often eliminating the need for organic co-solvents in the final working solution.[4][6]
Q4: Is it safe to heat the solution to help it dissolve? A: Gentle warming (e.g., to 37°C) can be used cautiously as a last resort to aid dissolution, but it carries risks.[13][14] Overheating can lead to the degradation of complex organic molecules. If you must heat the solution, do so briefly and monitor for any color changes that might indicate decomposition. Never use this as the primary method for a compound that is fundamentally insoluble under the chosen conditions.
Q5: How should I store my stock solutions? A: Stock solutions in DMSO or ethanol should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.[9] Protect from light, as many complex alkaloids are light-sensitive.
Data Summary: Solubility Profile
The following table provides an estimated solubility profile based on the known behavior of yohimbine alkaloids. Researchers should perform their own tests to determine the precise solubility for their specific experimental conditions.
| Solvent System | Estimated Solubility | Rationale & Key Considerations |
| DMSO | > 10 mg/mL | Recommended for primary stock solutions. Use anhydrous grade for stability.[9] |
| Ethanol | High | Good alternative for stock solutions; may be more compatible with some in vivo studies.[6][8] |
| Water (pH 7.4) | Very Low / Sparingly Soluble | The compound is in its neutral, free-base form, which is poorly water-soluble.[1][6] |
| Aqueous Buffer (pH < 5.0) | Moderately Soluble | At acidic pH, the alkaloid forms a protonated salt, which is significantly more water-soluble.[3][4][15] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock in DMSO
This protocol is for creating a concentrated stock solution suitable for long-term storage and subsequent dilution.
-
Weigh Compound: Accurately weigh the required mass of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with stubborn particles.
-
Inspect: Visually confirm that no particulate matter remains. The solution should be clear.
-
Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution
Choose the method that best suits your experimental constraints (e.g., tolerance for DMSO, required pH).
Method A: Serial Dilution from a DMSO Stock (for DMSO-tolerant assays)
-
Warm Media: Warm your target aqueous buffer or cell culture medium to its working temperature (e.g., 37°C). This can slightly improve solubility.[13]
-
Prepare Vortex: Place the tube containing the warmed aqueous medium on a vortex mixer set to a medium-high speed.
-
Dilute: While the medium is actively vortexing, slowly add the required volume of the DMSO stock solution (from Protocol 1) drop-by-drop into the vortex. This rapid mixing is critical to prevent precipitation.[12]
-
Inspect: After addition, continue vortexing for another 30 seconds. Visually inspect the solution for any cloudiness or precipitate. If the solution is not clear, the final concentration may be above the compound's solubility limit in that medium.
Method B: Direct Dissolution in an Acidified Aqueous Buffer (to minimize organic solvent)
-
Prepare Acidic Buffer: Prepare a sterile, biocompatible buffer at a pH between 4.0 and 5.0 (e.g., a 10 mM citrate buffer). Alternatively, the pH of a simple saline solution can be adjusted downwards using dilute HCl.
-
Weigh Compound: Directly weigh the required amount of the compound into a sterile tube.
-
Add Acidic Buffer: Add the calculated volume of the prepared acidic buffer.
-
Dissolve: Vortex vigorously. Gentle warming (37°C) or brief sonication may be required to fully dissolve the compound. Because the compound is forming a salt in situ, this method can achieve higher aqueous concentrations than possible at neutral pH.
-
pH Adjustment (Optional): If the final experiment requires a neutral pH, this acidic stock can then be carefully diluted into a larger volume of neutral, buffered medium. The buffering capacity of the final medium should be sufficient to bring the overall pH back to the desired range. Perform a pilot test to confirm the final pH.
Visual Troubleshooting Guide
This flowchart provides a logical path to diagnose and solve solubility issues.
Sources
- 1. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? | MDPI [mdpi.com]
- 2. citycollegekolkata.org [citycollegekolkata.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yohimbine CAS#: 146-48-5 [m.chemicalbook.com]
- 7. Yohimbine - Wikipedia [en.wikipedia.org]
- 8. food.ec.europa.eu [food.ec.europa.eu]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of pH on Tautomerization in Alkaloids [eureka.patsnap.com]
Stability testing of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate in solution
Technical Support Center: Stability Testing of Yohimbane Alkaloids
Subject: A Comprehensive Guide to the Stability Testing of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate and Related Yohimbane Alkaloids in Solution.
Introduction and Scope
Welcome to the technical support center for the stability testing of yohimbane alkaloids. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with complex indole alkaloids such as Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. While specific stability data for this particular analog may be limited, its core yohimbane structure provides a robust framework for predicting and testing its stability profile. The principles and methodologies discussed here are derived from extensive studies on yohimbine, the most well-characterized alkaloid in this class.
The goal of this document is to provide not just protocols, but also the underlying scientific rationale for experimental design and troubleshooting. Understanding the why behind the how is critical for developing stable formulations and ensuring the integrity of your analytical data. This guide will cover the primary degradation pathways, answer frequently asked questions, provide detailed troubleshooting for common experimental issues, and present a comprehensive protocol for conducting forced degradation studies.
Understanding the Molecule: Potential Degradation Pathways
The stability of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is dictated by its functional groups, which are susceptible to specific environmental stressors. The yohimbane scaffold is a pentacyclic monoterpenoid indole alkaloid[1]. The key areas of instability are:
-
Ester Hydrolysis: The methyl ester at the C-16 position is a primary site for hydrolysis. This reaction can be catalyzed by both acid and base, but studies on yohimbine show it is the main degradation route around neutral pH (pH 6-7), leading to the formation of the corresponding carboxylic acid (yohimbinic acid).[2][3] Interestingly, the molecule is remarkably stable at very low pH, likely due to intramolecular hydrogen bonding that protects the ester group.[2]
-
Oxidation: The indole ring and other parts of the molecule can be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light (photooxidation). Photooxidation of yohimbine is known to form products like 3,14-dehydroyohimbine.[3] The methoxy group on the indole ring of the target molecule may influence its susceptibility to oxidation.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation.[2][4] Therefore, it is recommended that solutions of yohimbine and its analogs be protected from light during storage and handling.[5]
Caption: Key degradation routes for the yohimbane scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns I should anticipate for a yohimbane alkaloid like this one?
A: Based on the structure, your primary concerns should be hydrolysis of the methyl ester, oxidation, and photodegradation. Hydrolysis is a significant route, particularly in neutral or slightly acidic solutions, leading to the formation of the corresponding carboxylic acid.[2][6] You must also rigorously protect your samples from light, as photooxidation can lead to different degradation products.[3][5]
Q2: What is the best solvent to use for preparing a stock solution for stability studies?
A: Yohimbine is highly soluble in alcohols like ethanol and methanol, and sparingly soluble in water.[1][2] For stability testing, preparing a concentrated stock solution in HPLC-grade methanol or ethanol is recommended. You can then dilute this stock into various aqueous buffer systems for pH-dependent stability studies. This approach minimizes the amount of organic solvent in the final test solution while ensuring initial solubility.
Q3: What analytical technique is most suitable for monitoring the stability of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and robust method for stability studies of yohimbine and related compounds.[3][4][7] Detection is typically performed in the range of 270-282 nm, where the indole chromophore absorbs.[2][4] For more sensitive and specific detection, especially when identifying unknown degradants, HPLC coupled with mass spectrometry (LC-MS) is invaluable.
Q4: What are the typical "forced degradation" conditions I should start with?
A: Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the stability-indicating nature of your analytical method.[8] According to ICH guidelines, you should test the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Dry heat (e.g., 80-100°C).
-
Photostability: Exposure to a light source as specified by ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting degradants.[9]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected new peaks appear in my chromatogram, even in control samples. | 1. Contaminated mobile phase or solvent. 2. Sample degradation during preparation or in the autosampler. 3. Column bleed. | 1. Prepare fresh mobile phase daily. Ensure all solvents are HPLC grade. 2. Prepare samples immediately before analysis. Use a cooled autosampler if available. 3. Flush the column or replace it if it's old. |
| The peak for my parent compound is shrinking, but I don't see any major degradation peaks (low mass balance). | 1. The degradant does not have a UV chromophore at the detection wavelength. 2. The compound is precipitating out of solution. 3. The compound or degradant is adsorbing to the vial or container surface. | 1. Use a photodiode array (PDA) detector to screen all wavelengths. If possible, analyze with LC-MS. 2. Check the solubility of your compound in the stress medium. You may need to lower the initial concentration. 3. Use silanized glass vials or polypropylene vials to minimize adsorption. |
| My retention times are shifting between injections. | 1. Inadequate column equilibration. 2. Fluctuation in mobile phase composition or column temperature. 3. The pH of the mobile phase is near the pKa of the analyte, making retention highly sensitive to small pH changes. | 1. Ensure the column is equilibrated for at least 10-15 column volumes before starting the run. 2. Use a column oven for temperature control. If preparing the mobile phase manually, ensure it is mixed thoroughly. 3. Buffer the mobile phase adequately. For yohimbane alkaloids, a mobile phase pH around 3 can provide good peak shape and reproducible retention.[10] |
| I see significant degradation in my acid-stressed sample, but literature suggests yohimbine is stable in acid. | While the yohimbine core is resistant to acid-catalyzed hydrolysis[2][6], the specific substituents on your molecule (9-methoxy) could alter this behavior. Alternatively, the elevated temperature used for stress testing may be the primary driver of degradation, not the acid itself. | Run a control sample at the same elevated temperature in a neutral aqueous solution. This will help you decouple the effects of heat and pH. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study for a yohimbane alkaloid.
Caption: General workflow for a forced degradation experiment.
5.1. Materials and Reagents
-
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Triethylamine (TEA) or Formic Acid (for mobile phase pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
5.2. Stock Solution Preparation
-
Accurately weigh and dissolve the compound in methanol to prepare a 1.0 mg/mL stock solution.
-
Protect this solution from light and store it at 2-8°C when not in use.
5.3. Stress Sample Preparation For each condition, prepare a sample in a clear glass vial (or amber vial for all except photostability). Also, prepare a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature in the dark.
-
Thermal Degradation: Mix 1 mL of stock solution with 9 mL of purified water. Incubate at 60°C in the dark.
-
Photolytic Degradation: Prepare a solution of the compound in water:methanol (9:1) in a clear vial. Expose to a photostability chamber. Prepare a dark control wrapped in aluminum foil and stored under the same conditions.
5.4. Sample Analysis
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Quench the reaction:
-
For Acid/Base samples, neutralize with an equimolar amount of NaOH/HCl.
-
For other samples, no quenching is needed.
-
-
Dilute the quenched sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).
-
Analyze by HPLC.
5.5. Suggested HPLC Method This is a starting point based on methods for yohimbine analysis.[4][7][11] Method development and validation are required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of water and methanol (e.g., 55:45 v/v) containing 0.5% triethylamine, adjusted to a final pH if necessary.[4] An alternative is a simple methanol:water gradient.[7][11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm[4]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Summary of Stress Conditions and Potential Outcomes
| Stressor | Condition | Typical Duration | Primary Expected Degradation |
| Acid | 0.1 M HCl, 60-80°C | 2 - 8 hours | Minimal degradation expected based on yohimbine, but should be confirmed.[2] |
| Base | 0.1 M NaOH, RT | 2 - 4 hours | Rapid hydrolysis of the methyl ester to the corresponding carboxylic acid.[4][10] |
| Oxidation | 3-30% H₂O₂, RT | 8 - 24 hours | Formation of various oxidation products, potentially N-oxides or hydroxylated species. |
| Heat | 60-80°C in neutral solution | 24 - 48 hours | May induce some hydrolysis or other minor degradation. |
| Light | ICH Q1B conditions | 24 hours | Photooxidation, leading to products such as dehydrogenated analogs.[3] |
References
-
Awad, R., et al. (2022). A literature perspective on the pharmacological applications of yohimbine - PMC. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Yohimbine stability: analysis of its several decades-old pharmaceutical products and forced degradation study | Request PDF. ResearchGate. [Link]
-
MDPI. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. MDPI. [Link]
-
Ostojic, S. M. (2024). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review - PMC. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). (PDF) Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. ResearchGate. [Link]
-
Mansour, F. R. (n.d.). Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography. Semantic Scholar. [Link]
-
Mittal, G., Alexander, K. S., & Dollimore, D. (2000). A High-Performance Liquid Chromatography Assay for Yohimbine HCl Analysis. Taylor & Francis Online. [Link]
-
PubMed. (2000). A high-performance liquid chromatography assay for yohimbine HCl analysis. PubMed. [Link]
-
Federal Institute for Risk Assessment. (n.d.). Scientific assessment of yohimbe (Pausinystalia yohimbe). BfR. [Link]
-
ResearchGate. (2025). (PDF) Determination of hydrolysis parameters of yohimbine HCL at neutral and slightly acidic medium. ResearchGate. [Link]
-
ResearchGate. (n.d.). Stability indicating assay of yohimbine hydrochloride using high performance liquid chromatography | Request PDF. ResearchGate. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave. [Link]
-
Badr, J. M. (n.d.). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Semantic Scholar. [Link]
-
Science.gov. (n.d.). yohimbine: Topics by Science.gov. Science.gov. [Link]
-
PharmaInfo. (n.d.). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]
-
SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). SK pharmteco. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. skpharmteco.com [skpharmteco.com]
- 10. aensiweb.com [aensiweb.com]
- 11. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Analysis of Yohimbine Alkaloids
Ticket ID: YOH-AL-001 Assigned Specialist: Senior Application Scientist, Separation Science Division Status: Open Topic: Resolving Poor Peak Shape (Tailing, Fronting, Splitting) in Yohimbine & Rauwolscine Analysis
Executive Summary: The Chemistry of the Problem
Welcome to the technical support hub. If you are analyzing yohimbine (and related alkaloids like rauwolscine or corynanthine), you are likely battling peak tailing .
The Root Cause: Yohimbine is a weak base with a pKa of approximately 7.0–7.5 [1, 2]. Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.
-
At neutral pH: These silanols are ionized (Si-O⁻).
-
The Interaction: The positively charged yohimbine (protonated amine) interacts electrostatically with the negatively charged silanols. This "secondary retention" mechanism slows down a portion of the analyte, creating a "tail" on the chromatogram.[1]
This guide provides a self-validating troubleshooting workflow to eliminate these interactions and restore Gaussian peak shape.
Troubleshooting Logic Tree (Visual Guide)
Before adjusting your method, use this logic tree to diagnose the specific type of peak distortion.
Figure 1: Decision matrix for diagnosing HPLC peak shape anomalies specific to basic alkaloids.
Issue-Specific Troubleshooting Guides
ISSUE 1: Severe Peak Tailing (USP Tailing Factor > 1.5)
Symptoms: The peak rises sharply but returns to baseline very slowly. Diagnosis: Secondary Silanol Interactions.[1][2]
Protocol A: The "Silanol Suppression" Mobile Phase If you are using a standard C18 column, you must suppress silanol activity.
-
pH Adjustment: Lower the mobile phase pH to 3.0 . At this pH, silanols are protonated (neutral) and less likely to bind to yohimbine [1, 5].
-
The "Sacrificial Base" Method: Add Triethylamine (TEA) . TEA competes for the active silanol sites, effectively "blocking" them from the yohimbine.
| Component | Concentration | Function |
| Buffer | 0.5% Triethylamine (TEA) | Competes for active silanol sites |
| pH Adjuster | Orthophosphoric Acid | Adjusts pH to 3.0 (suppresses silanol ionization) |
| Organic | Methanol or Acetonitrile | Elution strength |
Protocol B: Column Substitution If Protocol A fails, your column chemistry is likely insufficient. Switch to a Base-Deactivated (BD) or End-Capped column.
-
Recommended: Columns with "high carbon load" and "end-capping" (e.g., InertSustain C18, Zorbax Eclipse Plus). These have chemically bonded groups that cover exposed silanols [7, 8].
ISSUE 2: Peak Fronting ("Shark Fin" Shape)
Symptoms: The peak rises slowly and drops sharply. Diagnosis: Solvent Mismatch or Column Overload.
The "Strong Solvent" Effect: Yohimbine is soluble in methanol. If you dissolve your sample in 100% Methanol but your mobile phase is 70% Water , the sample "races" ahead of the mobile phase upon injection. This causes the band to spread forward.
Corrective Action:
-
Dilute Sample: Ensure the sample solvent matches the initial mobile phase composition (e.g., 35% Methanol / 65% Buffer) [12].
-
Reduce Injection Volume: Drop from 20 µL to 5–10 µL to prevent mass overload.
ISSUE 3: Retention Time Drifting
Symptoms: Yohimbine elutes at 6.0 min in Run 1, but 5.8 min in Run 5. Diagnosis: pH Sensitivity near pKa.
The Mechanism: Yohimbine's pKa is ~7.0–7.5. If you operate at pH 6.8–7.2, tiny fluctuations in pH (even 0.1 units) significantly change the ionization state of the molecule, altering its retention time drastically.
Corrective Action:
-
Operate at "Robust" pH: Work at least 2 pH units away from the pKa.
-
Target pH 3.0: (Fully protonated, stable) [1, 5].
-
Target pH 9.5+: (Fully neutral, requires high-pH stable columns like Zorbax Extend) [7].
-
Validated Reference Method (The "Golden Standard")
If your current method is failing, adopt this baseline method derived from USP and literature standards. It is designed for robustness.
Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 (L7 packing), 150 x 4.6 mm, 5 µm | Standard USP L7 packing [5]. |
| Mobile Phase | Buffer: 0.5% TEA in Water (pH 3.0 w/ H3PO4)Organic: MethanolRatio: 65:35 (Buffer:MeOH) | TEA blocks silanols; pH 3.0 stabilizes ionization; MeOH provides selectivity [1, 5]. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | Fluorescence: Ex 280 nm / Em 360 nm(Alt: UV 270-280 nm) | Fluorescence is highly specific to yohimbine, ignoring many matrix impurities [1, 11]. |
| Temperature | 25°C - 30°C | Controls viscosity and retention stability. |
Step-by-Step Preparation:
-
Buffer Prep: Dissolve 5.0 mL of Triethylamine in 1000 mL of HPLC-grade water.
-
pH Adjustment: Crucial Step. Place pH probe in solution. Slowly add Orthophosphoric Acid (85%) dropwise while stirring until pH stabilizes at exactly 3.0 ± 0.1 .
-
Filtration: Filter through a 0.45 µm nylon membrane to remove precipitates.
-
Mixing: Mix 650 mL of Buffer with 350 mL of Methanol. Degas/sonicate for 10 mins.
Frequently Asked Questions (FAQ)
Q: Can I use Acetonitrile instead of Methanol? A: Yes, but Acetonitrile is a stronger solvent. You will need to reduce the organic % (e.g., start at 25% ACN) to maintain similar retention times. Methanol is often preferred for yohimbine because it offers different selectivity for separating related alkaloids like rauwolscine [6].
Q: My column pressure is increasing after analyzing yohimbe bark extracts. A: Bark extracts contain complex matrix components (tannins, particulates).
-
Fix: Use a Guard Column (same packing as analytical column).[3]
-
Fix: Filter all samples through 0.22 µm PTFE or Nylon syringe filters before injection [17].
Q: Why do I see a small peak on the tail of my main yohimbine peak? A: This is likely Rauwolscine (alpha-yohimbine) or Corynanthine , which are stereoisomers. They have identical mass but slightly different shapes.
-
Optimization: To separate them, decrease the Methanol % (e.g., go to 30% MeOH) or lower the flow rate to increase interaction time [6, 19].
References
-
Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography . Aensiweb. Available at: [4][5][6][7][8][9][10][11][12]
-
Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products . ResearchGate.[13] Available at:
-
HPLC chromatogram of yohimbine HCl and its alkaline degradates . ResearchGate.[13] Available at:
- VALIDATION OF HPLC METHOD WITH UV-DETECTION FOR DETERMINATION OF YOHIMBINE. Bsphs.org.
- USP 35 Official Monographs / Yohimbine Hydrochloride. Drugfuture.com.
-
Determination of Reserpine and Yohimbine in Rauvolfia by High-Performance Liquid Chromatography . Asian Publication Corporation. Available at: [2][4][5][6][7][8][9][10][11][12]
- Peak Tailing in HPLC. Element Lab Solutions.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
-
Cause of extreme peak tailing of alkaloids on C18 HPLC? . ResearchGate.[13] Available at:
-
Estimation of yohimbine base in complex mixtures by quantitative HPTLC application . Who.int.[3] Available at:
- A high-performance liquid chromatography assay for yohimbine HCl analysis. PubMed.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International.
-
Analysis of Yohimbine Hydrochloride (Under the Condition of USP41-NF36) . GL Sciences.[14] Available at:
- Qualitative and quantitative determination of yohimbine in authentic yohimbe bark. PubMed.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
-
Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. Available at: [2][4][5][6][7][8][9][10][11][12][13]
- HPLC Troubleshooting Guide. Lcms.cz.
-
Review on Common Observed HPLC Troubleshooting Problems . Rhenium Group. Available at: [2][4][5][6][7][8][9][10][11][12][13]
-
Quantitative determination of Yohimbine alkaloid in the different part of the Rauvolfia tetraphylla . Jocpr.com. Available at: [2][4][5][6][7][8][9][10][11][12][13]
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- 5. researchgate.net [researchgate.net]
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- 7. applications.emro.who.int [applications.emro.who.int]
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- 10. jocpr.com [jocpr.com]
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- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. glsciencesinc.com [glsciencesinc.com]
Optimizing extraction of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate from natural products
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Optimizing Extraction of Yohimbine Alkaloids
Focus Compound: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate and Related Structures
Introduction
Welcome to the technical support center for the extraction and optimization of yohimbine-type indole alkaloids, with a specific focus on Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. This compound belongs to a class of structurally complex molecules found in various plant species, most notably within the genera Rauwolfia and Pausinystalia.[1][2] The extraction of these alkaloids presents significant challenges, including low natural abundance, co-extraction of interfering compounds, and potential for degradation.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting workflows, and detailed protocols to enhance extraction efficiency, maximize yield, and ensure the purity of the final product. As your Senior Application Scientist, I will explain not just the steps, but the causality behind them, grounding our methods in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the extraction of yohimbine alkaloids.
Q1: What are the primary natural sources for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate and its analogs?
A1: The primary sources are plants from the Apocynaceae (dogbane) and Rubiaceae (coffee) families. Specifically:
-
Rauwolfia species: Rauwolfia serpentina (Indian Snakeroot) and Rauwolfia vomitoria are well-documented sources of a wide array of yohimbine-type alkaloids.[2][5][6] Different parts of the plant, such as roots and leaves, can have varying alkaloid profiles.[7]
-
Pausinystalia yohimbe (Yohimbe Tree): The bark of this tree is a rich source of yohimbine, the parent compound for many derivatives.[2][8] The total alkaloid content in the bark can range from 0.5% to as high as 6%.[5][8][9]
The concentration of the target alkaloid can vary significantly based on the plant's geographical location, age, and harvesting season.[10][11]
Q2: Why is the initial choice of solvent so critical for a successful extraction?
A2: The solvent choice is the most critical parameter as it dictates both the efficiency and selectivity of the extraction.[3] Alkaloids like Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate exist in the plant matrix as either free bases or salts. Their solubility is governed by their chemical state and the polarity of the solvent.
-
Alkaloid Free Bases: These are generally soluble in moderately polar to non-polar organic solvents like chloroform, dichloromethane, and ethyl acetate.[12] They are sparingly soluble in water.[13]
-
Alkaloid Salts: When protonated with an acid, alkaloids form salts that are soluble in polar solvents like water and alcohols (methanol, ethanol).[14][15]
Therefore, the initial solvent system is chosen to maximize the solubilization of the target compound while leaving behind undesirable matrix components. A common strategy involves using an acidified hydroalcoholic solvent (e.g., 70% ethanol with 0.8% HCl) to extract the alkaloids in their salt form.[16][17][18]
Q3: I am experiencing very low yields. What are the most common causes?
A3: Low yield is a frequent challenge in natural product chemistry.[3] The root cause can typically be traced to one of the following areas:
-
Inefficient Initial Extraction:
-
Improper Grinding: Plant material must be ground to a fine, consistent powder. This increases the surface area available for solvent penetration, which is crucial for releasing the alkaloids from within the plant matrix.[19]
-
Suboptimal Solvent: The solvent polarity may not be matched to the target alkaloid. Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, chloroform, and mixtures) to find the best system.[3]
-
Insufficient Time/Temperature: Maceration or sonication may be too short. For thermal methods like Soxhlet, the temperature might be too low. However, be aware that excessive heat can degrade the compound.[16][19]
-
-
Compound Degradation: Yohimbine alkaloids can be sensitive to heat, light, and extreme pH levels.[9][19] It is best practice to work quickly, protect extracts from direct light, and use a rotary evaporator under reduced pressure to remove solvents at lower temperatures.[19][20]
-
Losses During Purification: The compound may be lost during liquid-liquid partitioning if the pH is not optimal, or it might bind irreversibly to the stationary phase (e.g., silica gel) during chromatography.[19][21]
Q4: How can I improve the purity of my crude extract before chromatography?
A4: An acid-base partitioning (liquid-liquid extraction) is an essential clean-up step for purifying alkaloids.[15][22] This technique leverages the basicity of the nitrogen atom in the alkaloid's indole ring.
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% acetic acid). The alkaloids will form salts and move into the aqueous layer.
-
Wash this aqueous layer with a non-polar organic solvent (e.g., hexane or dichloromethane). This will remove neutral and weakly acidic impurities like fats, waxes, and chlorophyll.[10]
-
Basify the aqueous layer by adding a base (e.g., ammonium hydroxide) to a pH of 9-10. This converts the alkaloid salts back to their free-base form.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform or ethyl acetate). The purified alkaloids will now move into the organic layer.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate the solvent to yield a purified, alkaloid-rich fraction ready for chromatography.[15]
Q5: Which analytical techniques are best for identifying and quantifying my target compound?
A5: A combination of chromatographic and spectrometric methods is required.
-
High-Performance Thin Layer Chromatography (HPTLC): An excellent, rapid technique for initial screening, method development, and quantification. It is robust and can handle complex mixtures effectively.[7][22][23]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is commonly used. Detection is typically done with a UV detector at around 280 nm.[24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying alkaloids, especially after derivatization to increase their volatility. The mass spectrum provides a molecular fingerprint for structural confirmation.[8][25]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful combination that provides both separation and mass identification, crucial for confirming the presence of your specific target compound in a complex extract.[14]
Troubleshooting Guides
Problem: Low or No Yield of Target Compound
This guide provides a systematic approach to diagnosing and solving issues related to poor extraction yields.
Caption: Troubleshooting Decision Tree for Low Yield.
Experimental Protocols & Data
Protocol 1: Optimized Acid-Base Extraction and Purification
This protocol provides a robust method for extracting and purifying yohimbine-type alkaloids from dried, powdered plant material (e.g., Rauwolfia root).
1. Preparation of Plant Material:
-
Dry the plant material (roots, leaves, or bark) at 40-50°C until a constant weight is achieved.[19]
-
Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve). Proper grinding is essential for efficient extraction.[3]
2. Initial Solvent Extraction:
-
Macerate 100 g of the powdered material in 1 L of 80% ethanol containing 0.5% hydrochloric acid. The acidic condition helps to convert alkaloids into their more soluble salt form.[17][18]
-
Stir the mixture for 24 hours at room temperature, protected from light.[9]
-
Alternatively, use ultrasound-assisted extraction (UAE) for 30-60 minutes, which can significantly reduce extraction time.[16][26]
-
Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times with fresh solvent.
-
Combine all filtrates and concentrate under reduced pressure at <45°C to remove the ethanol.
3. Acid-Base Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the remaining aqueous concentrate to pH 2 with 1M HCl.
-
Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of n-hexane to remove non-polar impurities. Discard the hexane layers.[22]
-
Slowly add concentrated ammonium hydroxide to the aqueous layer with stirring until the pH reaches 9-10. This will precipitate the alkaloid free bases.
-
Extract the basified solution four times with an equal volume of dichloromethane or chloroform. The alkaloids will partition into the organic layer.[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
4. Final Steps:
-
Filter the dried organic solution and evaporate the solvent under reduced pressure to obtain the crude alkaloid-rich extract.
-
Proceed with chromatographic purification (e.g., silica gel column chromatography) or analytical quantification (HPLC, HPTLC).
General Extraction & Purification Workflow
Caption: General Yohimbine Alkaloid Extraction Workflow.
Data Presentation: Comparison of Extraction Parameters
The following table summarizes the influence of different extraction methods and solvents on alkaloid yield. Actual yields are highly dependent on the specific plant material.
| Extraction Method | Solvent System | Typical Temp. | Advantages | Disadvantages | Expected Yield/Purity |
| Maceration | Methanol or Ethanol | Room Temp. | Simple, low equipment cost | Time-consuming (24-72h), large solvent volume | Low to Moderate Yield, Low Purity[19] |
| Soxhlet Extraction | Chloroform:Methanol (2:1) | Solvent Boiling Pt. | Exhaustive extraction, efficient | Thermal degradation risk, long duration | Moderate to High Yield, Moderate Purity[19][27] |
| Ultrasound (UAE) | Acidified Ethanol (70%) | 25-60°C | Fast (20-60 min), reduced solvent use, improved yield | Requires specific equipment | High Yield, Moderate to High Purity[16][26][28] |
| Microwave (MAE) | Ethanol/Water (7:3) | 50-80°C | Very fast (<30 min), highly efficient | Risk of localized overheating, requires specific vessels | High Yield, Moderate to High Purity[26][28] |
References
-
Sequential Extraction and Phytochemical Study of the Extracts of Mitragyna speciosa. (2024). Publisher not specified. 10
-
Green extraction protocols of Mitragynaspeciosa leaves leading to a possible large scale production. (2018). ISBN: 978-88-6629-011-7. 26
-
Betz, J. M., White, K. D., & Der Marderosian, A. H. (1995). Gas Chromatographic Determination of Yohimbine in Commercial Yohimbe Products. Journal of AOAC International, 78(5), 1189-1194. 8
-
A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations. (n.d.). PMC. 23
-
Chen, J., et al. (2008). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. Journal of Separation Science, 31(12), 2211-8. 25
-
Mustafa, R. R., Sukor, R., & Azri, F. A. (n.d.). Enhancing extraction yield and purity of mitragynine from mitragyna speciosa through sequential solvent extraction and characterisation using nmr technique. Semantic Scholar. 29
-
Troubleshooting low yields in (+)-Marmesin purification protocols. (2025). BenchChem. 3
-
Almuqarrabun, L. M. F., et al. (2021). Mitragynine: a review of its extraction, identification, and purification methods. Current Research on Biosciences and Biotechnology, 3(1). 14
-
Alkaloid biosynthesis in medicinal crop kratom (Mitragyna speciosa) varies with postharvest, genetic, and seasonal factors. (2025). Frontiers. 30
-
Extraction of Alkaloids. (n.d.). Alfa Chemistry. 31
-
Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. (2025). AKT Publication. 28
-
Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. (n.d.). Journal not specified. 22
-
Extraction Process Optimization of Total Alkaloid from Actinidia arguta. (n.d.). Atlantis Press. 16
-
Optimization of Extraction Process of Total Alkaloids from Thalictrum delavayi Franch. and Their Therapeutic Potential on Pulmonary Infection Caused by Klebsiella pneumoniae and Escherichia coli. (2024). MDPI. 17
-
Rauwolscine. (n.d.). Wikipedia.
-
Optimization of Tropane Alkaloids Extraction from Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. (2025). PubMed. 11
-
Yohimbine. (2011). American Chemical Society.
-
Kumar, A., et al. (2011). Quantitative determination of Yohimbine alkaloid in the different part of the Rauvolfia tetraphylla. Journal of Chemical and Pharmaceutical Research, 3(2), 907-910. 7
-
Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species. (n.d.). Google Patents.
-
Rauvolfia. (n.d.). PROSEA.
-
Novel process for extracting alpha yohimbine (rauwolscine) from rauwolfia species. (n.d.). Google Patents.
-
Ma, L., et al. (n.d.). Determination of Reserpine and Yohimbine in Rauvolfia by High-Performance Liquid Chromatography. Asian Journal of Chemistry. 24
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
-
Troubleshooting low yield of Epitaraxerol during extraction. (2025). BenchChem. 19
-
Scientific assessment of yohimbe (Pausinystalia yohimbe). (n.d.). Federal Institute for Risk Assessment. 9
-
Yohimbine stability: analysis of its several decades-old pharmaceutical products and forced degradation study. (2025). ResearchGate. 20
-
Method for extracting yohimbine from yohimbine bark. (n.d.). Google Patents.
-
Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. (2025). ResearchGate. 12
-
A literature perspective on the pharmacological applications of yohimbine. (2022). PMC. 13
-
Strategies for Natural Products Isolation. (n.d.). Research and Reviews.
-
FAQ: My purification failed and/or why is my yield lower than expected?. (n.d.). New England Biolabs.
-
Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. (2024). MDPI. 6
-
Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. (2022). MDPI. 27
-
Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. (n.d.). PubChem.
-
17-hydroxy-yohimban-16-carboxylic acid methyl ester hydrochloride. (n.d.). ResearchGate.
-
Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. (n.d.). Publisher not specified.
-
Yohimban-16-carboxylicacid, 17-hydroxy-9-methoxy-, methyl ester, 4-oxide, (3b,16b,17b,20a)- (9CI). (n.d.). ChemicalRegister.
Sources
- 1. Rauwolscine - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rroij.com [rroij.com]
- 5. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. academic.oup.com [academic.oup.com]
- 9. food.ec.europa.eu [food.ec.europa.eu]
- 10. ikm.org.my [ikm.org.my]
- 11. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crbb-journal.com [crbb-journal.com]
- 15. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 16. atlantis-press.com [atlantis-press.com]
- 17. mdpi.com [mdpi.com]
- 18. CN102002039A - Method for extracting yohimbine from yohimbine bark - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. neb.com [neb.com]
- 22. applications.emro.who.int [applications.emro.who.int]
- 23. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. asianpubs.org [asianpubs.org]
- 25. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. epic-srl.com [epic-srl.com]
- 27. mdpi.com [mdpi.com]
- 28. aktpublication.com [aktpublication.com]
- 29. semanticscholar.org [semanticscholar.org]
- 30. Frontiers | Alkaloid biosynthesis in medicinal crop kratom (Mitragyna speciosa) varies with postharvest, genetic, and seasonal factors [frontiersin.org]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Stability & Storage of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Compound Classification: Indole Alkaloid / Yohimban Derivative Common Designation: 9-Methoxyyohimbine (Derivative) Support Ticket ID: #STAB-9MY-001
Core Stability Directive (The "Why" & "How")
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a pentacyclic indole alkaloid. Its stability profile is governed by two competing degradation pathways: oxidative instability (driven by the electron-rich indole ring) and hydrolytic instability (driven by the methyl ester moiety).
Because this molecule contains a 9-methoxy substituent, the indole ring is more electron-rich than standard Yohimbine. This makes it significantly more susceptible to photo-oxidation than the parent compound.
The Degradation Mechanisms
To prevent degradation, you must interrupt the following chemical pathways:
-
Ester Hydrolysis (Moisture Sensitivity):
-
Indole Oxidation (Light/Air Sensitivity):
-
Mechanism:[1][2][3] The 9-methoxy group donates electron density to the indole ring, facilitating radical formation upon exposure to UV/Vis light or singlet oxygen.
-
Result: Formation of 3H-indoles, hydroperoxides, and eventual polymerization (browning/yellowing).
-
Trigger: UV light, Oxygen, trace transition metals.
-
Visualizing the Threat Landscape
Figure 1: Competing degradation pathways. The 9-methoxy group accelerates the Oxidation path compared to standard Yohimbine.
Storage & Handling Protocols
Quick Reference: Storage Conditions
| State | Temperature | Container | Atmosphere | Max Duration |
| Solid (Lyophilized) | -20°C or -80°C | Amber Glass Vial | Argon/Nitrogen Overlay | 2 Years |
| Stock Solution (DMSO) | -80°C | Amber Glass Vial | Argon Overlay | 6 Months |
| Stock Solution (MeOH) | -20°C | Amber Glass Vial | Argon Overlay | 1 Month |
| Aqueous Buffer | +4°C | Amber Plastic/Glass | N/A | < 24 Hours |
SOP-01: Anhydrous Reconstitution & Aliquoting
Use this protocol to maximize the lifespan of your stock.
Materials:
-
Anhydrous DMSO or Ethanol (Water content < 0.005%).
-
Amber glass vials (Silanized preferred to prevent surface adsorption).
-
Argon or Nitrogen gas line.
-
Parafilm or Teflon tape.
Procedure:
-
Equilibration: Allow the lyophilized vial to warm to room temperature inside a desiccator before opening. Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.
-
Solvent Addition: Add anhydrous solvent through a septum if possible, or quickly in a laminar flow hood.
-
Dissolution: Vortex gently. Do not sonicate for >30 seconds (heat generation accelerates degradation).
-
Inert Gas Overlay (Critical):
-
Place a pipette tip connected to an Argon line just inside the neck of the vial (do not touch the liquid).
-
Flow gas gently for 10-15 seconds to displace heavier oxygen.
-
-
Seal: Cap tightly. Wrap the cap junction with Parafilm to prevent gas exchange.
-
Storage: Place the amber vial inside a secondary opaque container (e.g., a cardboard box or aluminum foil wrap) in the freezer.
Troubleshooting Guide
Issue 1: "My sample has turned yellow/brown."
Diagnosis: Oxidative Degradation. The 9-methoxyindole moiety has oxidized. This is irreversible.
-
Root Cause: Exposure to light or air during storage.
-
Impact: The yellow compounds are likely dehydro-yohimbine analogs or N-oxides. These are pharmacologically active impurities that will skew receptor binding data.
-
Action: Discard the sample. For future batches, ensure strict light exclusion (foil wrap) and use the Argon Overlay protocol (SOP-01).
Issue 2: "LC-MS shows a peak shift (M-14) or (M+18)."
Diagnosis: Ester Hydrolysis.[4][5][6]
-
Observation: You see a new peak eluting earlier (more polar) than the main peak.
-
Mass Spec:
-
Parent Mass:
-
Hydrolysis Product:
(Loss of CH3, gain of H) is incorrect math for simple hydrolysis. -
Correction: Methyl ester (
) Acid ( ). -
Mass change: Loss of
(14 Da). -
Wait: Hydrolysis is
. -
Mass shift: Loss of 14 Da (
vs ).
-
-
Root Cause: Moisture ingress. The sample was likely stored in a protic solvent (Methanol/Water) or the DMSO was hygroscopic and absorbed water from the air.
-
Action: Check the pH of your solution. If using aqueous buffers, ensure pH is maintained between 6.0 and 7.0 (Yohimbine derivatives are most stable here) [1]. Avoid acidic (< pH 4) or alkaline (> pH 8) conditions for long durations.
Issue 3: "The compound precipitated out of solution."
Diagnosis: Solubility/Temperature Shock.
-
Root Cause: Yohimbine derivatives are lipophilic bases. They are sparingly soluble in water but soluble in alcohols/DMSO. Freezing DMSO stocks can sometimes cause precipitation that is hard to redissolve.
-
Action: Warm the vial to 37°C for 5 minutes and vortex. If it does not dissolve, add 1-2% Acetic Acid. (Note: Only do this immediately before use; do not store the acidified solution).
Analytical QC Protocol (Self-Validation)
Before starting a critical experiment, validate the purity of your compound using this HPLC method adapted for indole alkaloids [2].
Method: Reverse Phase HPLC
-
Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 5µm, 4.6 x 150mm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: UV at 280 nm (Indole absorption max) and 300 nm (to detect oxidation byproducts which often absorb at higher wavelengths).
-
Pass Criteria: Main peak purity > 98%. No secondary peak > 1% at relative retention time (RRT) 0.8 (Acid hydrolysis product).
Logic Flow for Storage Decisions
Figure 2: Decision tree for storage based on physical state and solvent.
FAQ
Q: Can I store the compound in Methanol? A: Only for short periods (weeks) at -20°C. Methanol is protic and can facilitate transesterification or hydrolysis if trace water is present. Anhydrous DMSO is superior for long-term banking.
Q: Why is the pH 6-7 range recommended? A: Research on Yohimbine kinetics indicates that the ester bond is most stable near neutral pH. Acidic conditions (pH < 4) do not immediately hydrolyze the ester but can protonate the indole nitrogen, altering solubility. Alkaline conditions (pH > 8) rapidly hydrolyze the methyl ester to the inactive acid form [1].
Q: Is the compound hygroscopic? A: Yes, most indole alkaloid salts and esters are hygroscopic. Moisture absorption not only weighs down the sample (messing up molarity calculations) but also provides the substrate for hydrolysis. Always equilibrate vials to room temperature before opening to prevent condensation.
References
-
Awad, R., et al. (2015). "Determination of hydrolysis parameters of yohimbine HCl at neutral and slightly acidic medium." International Journal of Pharmacy and Pharmaceutical Sciences, 7(5). (Context: Establishes the stability of the yohimbine ester group at pH 6-7 and its degradation kinetics).
-
Owen, L., et al. (2011). "Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products." Bulletin of Faculty of Pharmacy, Cairo University, 49(2), 67-79.[7] (Context: Provides the HPLC methodology and confirms yohimbinic acid as the primary degradation product).
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 8969, Yohimbine." PubChem. (Context: General chemical properties and stability data for the yohimban class).
Sources
Technical Support Center: A Guide to Reducing Background Noise in Mass Spectrometry of Indole Alkaloids
Welcome to the technical support center for the analysis of indole alkaloids by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with high background noise and low signal-to-noise ratios in their LC-MS experiments. Here, we move beyond simple checklists to explain the underlying causes of common issues and provide robust, field-proven protocols to ensure the integrity and sensitivity of your analytical results.
Troubleshooting Guide: Isolating and Eliminating Noise
This section is structured as a series of common problems encountered in the lab. Each question is followed by an analysis of probable causes and a detailed, step-by-step protocol for resolution.
Q1: My baseline is consistently high across the entire chromatogram, even during the gradient. What is the source of this noise and how do I fix it?
A constant, elevated baseline is often indicative of systemic contamination rather than a sample-specific issue. The noise can originate from your solvents, the LC system, or the mass spectrometer itself.[1][2]
Probable Causes:
-
Contaminated Solvents/Additives: The most common cause is impurities in the mobile phase solvents (water, acetonitrile, methanol) or additives (formic acid, ammonium formate).[3] Even LC-MS grade solvents can become contaminated over time.
-
System-Wide Contamination: Leaching from PEEK tubing, contaminated transfer lines, or a dirty ion source can introduce a constant stream of interfering ions.[4][5]
-
Improper Mobile Phase Preparation: Microbial growth can occur in improperly prepared aqueous mobile phases, leading to significant background noise.[4]
Step-by-Step Troubleshooting Protocol:
-
Solvent Purity Check:
-
Prepare fresh mobile phases using solvents from a new, unopened bottle of LC-MS grade solvent. Use high-quality additives like formic acid or ammonium formate.
-
Sonicate the freshly prepared mobile phase for 10-15 minutes to remove dissolved gases.
-
Flush the entire LC system with the new mobile phase for at least 30 minutes at a high flow rate (e.g., 1 mL/min).
-
Run a blank gradient (no injection) and observe the baseline. If the noise is significantly reduced, the old mobile phase was the culprit.
-
-
Isolating the Noise Source (LC vs. MS):
-
If fresh solvents do not solve the issue, the next step is to determine if the contamination originates from the LC system or the mass spectrometer.
-
Disconnect the LC from the mass spectrometer's ion source.
-
Infuse a clean, standard solution (e.g., reserpine or a similar stable compound) directly into the MS using a syringe pump.
-
If the background noise is low during direct infusion, the contamination is coming from the LC system (pump, degasser, autosampler, column).[5]
-
If the background noise remains high, the issue lies within the mass spectrometer (ion source, ion optics).
-
-
System Decontamination:
-
If the LC is the source: Systematically clean or replace components. Start by flushing the system with a strong solvent wash sequence. A common sequence is:
-
Water
-
Methanol
-
Isopropanol
-
Hexane (if compatible with your system)
-
Isopropanol
-
Methanol
-
Re-equilibrate with your initial mobile phase. Note: Always ensure solvent compatibility with your system's components.
-
-
If the MS is the source: The ion source requires cleaning. This should be done according to the manufacturer's guidelines. A general procedure involves disassembly and cleaning of the metal parts with a slurry of aluminum oxide abrasive, followed by sonication in a series of high-purity solvents (e.g., water, methanol, acetonitrile).[6]
-
Q2: I'm observing significant ion suppression and a noisy baseline only when my analyte elutes. How do I address this matrix effect?
This classic symptom points directly to co-eluting matrix components that interfere with the ionization of your target indole alkaloids.[4][7] Ion suppression is a major challenge in complex samples like plant extracts or biological fluids, as endogenous compounds compete with the analyte for ionization, reducing its signal.[8][9]
Probable Causes:
-
Insufficient Sample Cleanup: The sample preparation method is not adequately removing interfering matrix components like phospholipids, salts, or other endogenous compounds.[7][10]
-
Poor Chromatographic Resolution: The analytical column and mobile phase conditions are not separating the indole alkaloids from the matrix interferences.[11]
-
Analyte Overload: Injecting too concentrated a sample can saturate the ESI process, leading to signal suppression.[8]
Workflow for Mitigating Matrix Effects
Caption: A decision tree for diagnosing and mitigating matrix effects.
Step-by-Step Troubleshooting Protocol:
-
Improve Sample Preparation: This is the most effective way to combat matrix effects.[10]
-
Solid-Phase Extraction (SPE): SPE is highly recommended for cleaning up complex extracts containing alkaloids.[11][12] It effectively removes interfering compounds by retaining the analytes on a sorbent while matrix components are washed away. C18 or mixed-mode cation exchange (MCX) cartridges are often effective for basic indole alkaloids.[13]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous phase to ensure the indole alkaloids are in their neutral, uncharged state, allowing for efficient extraction into an immiscible organic solvent.[10]
-
Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE and may leave significant phospholipids in the extract, a common source of ion suppression.[10]
-
-
Optimize Chromatographic Separation:
-
Mobile Phase pH: The pH of the mobile phase is critical for indole alkaloids. Adjusting the pH can alter the retention time of your analyte relative to interfering compounds. For basic alkaloids, using a mobile phase with a low concentration of acid (e.g., 0.1% formic acid) protonates the analytes and can improve peak shape.[11][14] However, some indole alkaloids show better peak symmetry at a higher pH (e.g., pH 10 with ammonium acetate).[15]
-
Column Chemistry: If a standard C18 column doesn't provide adequate separation, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds like indole alkaloids.[15]
-
Gradient Optimization: Lengthening the gradient or making it shallower around the elution time of your analyte can help resolve it from co-eluting matrix components.[7]
-
-
Employ a Divert Valve: If your system is equipped with a divert valve, you can program it to send the highly concentrated, early-eluting salts and other matrix components to waste instead of the ion source.[16] This significantly reduces source contamination and ion suppression.
Frequently Asked Questions (FAQs)
Q: What are the most common background ions seen in positive-ion ESI-MS?
A: Background ions are often related to contaminants from solvents, tubing, or the surrounding environment.[17] It is crucial to be able to recognize them.
| m/z (Da) | Identity | Common Source |
| 149.0233 | Phthalate fragment | Plasticizers from tubing, vials, solvent bottle caps |
| 279.1591 | Diisooctyl phthalate (DOP) fragment | Plasticizers |
| Multiple | Polydimethylsiloxane (PDMS) clusters | Silicone oils, septa, grease |
| Multiple | Polyethylene glycol (PEG) clusters | Surfactants, detergents, lab consumables |
| 45.0338 | Formamide cluster | Solvent degradation, airborne contaminants |
Q: Why are indole alkaloids prone to peak tailing, and how does this contribute to noise issues?
A: Indole alkaloids are typically basic compounds. This characteristic can lead to strong interactions with residual, acidic silanol groups on the surface of silica-based HPLC columns. This secondary interaction causes peak tailing.[11] Tailing peaks are broader, which lowers the signal-to-noise ratio and can cause them to merge with the baseline noise, making accurate integration difficult. To mitigate this, use a highly end-capped column or add a mobile phase modifier like 0.1% formic acid to protonate both the alkaloids and the silanol groups, thereby reducing the unwanted interaction.[11]
Q: Can my choice of ionization source (ESI vs. APCI) affect background noise?
A: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression and matrix effects from non-volatile components like salts.[9] Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is often less affected by non-volatile matrix components. If you are working with very "dirty" samples and your indole alkaloids are thermally stable, switching to APCI could potentially reduce background noise and ion suppression.
Q: How often should I clean the mass spectrometer's ion source?
A: There is no fixed schedule; cleaning should be performed when symptoms indicate contamination.[6] These symptoms include a gradual loss of sensitivity, increased background noise, or poor tuning results.[6] For labs running complex matrices like plant extracts, a weekly cleaning of the ion source is a good preventative practice to maintain optimal performance and low background noise.[4]
Protocols and Workflows
Protocol 1: Solid-Phase Extraction (SPE) for Indole Alkaloid Cleanup
This protocol is a general guideline for using a mixed-mode cation exchange (MCX) SPE cartridge, which is effective for extracting basic compounds like indole alkaloids.
Objective: To remove non-basic and neutral interfering compounds from a plant or biological extract.
Materials:
-
Crude extract
-
MCX SPE Cartridge
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonia solution (for elution)
-
SPE Vacuum Manifold
Step-by-Step Procedure:
-
Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of water. Do not let the sorbent go dry.
-
Equilibration: Pass 5 mL of 2% formic acid in water through the cartridge.
-
Loading: Acidify your sample extract with formic acid to a pH < 3 to ensure the indole alkaloids are protonated (positively charged). Load the sample onto the cartridge at a slow flow rate (1-2 mL/min). The protonated alkaloids will bind to the negatively charged sorbent.
-
Washing:
-
Wash 1: Pass 5 mL of 0.1% formic acid in water to remove polar, non-retained interferences.
-
Wash 2: Pass 5 mL of methanol to remove non-polar, neutral interferences.
-
-
Elution: Elute the retained indole alkaloids by passing 5 mL of 5% ammonium hydroxide in methanol through the cartridge. The ammonia neutralizes the alkaloids, breaking the ionic bond with the sorbent and allowing them to be eluted.[12][15]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in your initial mobile phase for LC-MS analysis.
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction (SPE) of indole alkaloids.
References
- Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Techniques for Complex Alkaloid Mixtures.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
-
Páleníčková, P., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules, 25(14), 3247. Retrieved from [Link]
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Li, W., & Tse, F. L. S. (2010). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 23(11). Retrieved from [Link]
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ResearchGate. (2015). How to reduce high background noise in an LC MS/MS experiment? Retrieved from [Link]
-
Waters. (n.d.). Mass Spec contamination issue - High background - WKB3420. Waters Knowledge Base. Retrieved from [Link]
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Nitrosamines Exchange. (2022). Background noise in UPLC-MS/MS experience? Retrieved from [Link]
-
He, J., et al. (2011). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 25(6), 691-701. Retrieved from [Link]
-
Nakabayashi, R., et al. (2015). Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. Analytical Chemistry, 87(24), 12133–12141. Retrieved from [Link]
-
Chromatography Forum. (2020). High background after preventative maintenance. Retrieved from [Link]
-
AMSBIO. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Hussong, R., et al. (2019). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 24(9), 1795. Retrieved from [Link]
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ResearchGate. (n.d.). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures. Retrieved from [Link]
-
Aguiar, G. P., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1646-1653. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Cappiello, A., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1079, 1-16. Retrieved from [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]
-
Agilent. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Retrieved from [Link]
-
Drawell. (2025, January 7). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]
-
Taylor, P. J. (2003). Ion suppression in mass spectrometry. Clinical Biochemistry, 36(5), 335-344. Retrieved from [Link]
-
Wang, L., et al. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Frontiers in Pharmacology, 10, 1234. Retrieved from [Link]
-
An, J., & Ishihara, M. (2003). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(7), 754-764. Retrieved from [Link]
-
Dolman, S. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Le-Patourel, J., et al. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Molecules, 24(22), 4038. Retrieved from [Link]
-
Guo, X., et al. (n.d.). Reduction of chemical background noise in LC-MS/MS for trace analysis. Cordis. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
- Guo, X., Bruins, A. P., & Covey, T. R. (2007). Chemical noise reduction for mass spectrometry. Google Patents.
-
Zachariasova, M., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136458. Retrieved from [Link]
-
Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]
-
Rainville, P. D. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 634-641. Retrieved from [Link]
-
Toghi, M., et al. (2023). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. Journal of Mass Spectrometry, 58(10), e4972. Retrieved from [Link]
-
German Federal Institute for Risk Assessment (BfR). (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol. Retrieved from [Link]
-
Li, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 14(7), 998. Retrieved from [Link]
-
Kim, M., et al. (2021). Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction. Foods, 10(10), 2419. Retrieved from [Link]
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Technical Support Center: Navigating Cell Toxicity with Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Welcome to the technical support resource for researchers working with Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential cell toxicity issues. As a yohimbine analog, this compound may exhibit cytotoxic or cytostatic effects, and this center will help you identify, characterize, and mitigate these challenges in your experiments.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the cytotoxic potential of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate and related experimental concerns.
Q1: My initial screens with Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate show high levels of cytotoxicity across various cell lines. What are the first troubleshooting steps?
A1: When observing high cytotoxicity, it's crucial to first rule out experimental artifacts.[1] Begin by:
-
Verifying Compound Concentration: Double-check all calculations for your stock solution and subsequent dilutions. A simple calculation error can lead to significantly higher concentrations than intended.
-
Assessing Compound Stability: Confirm the stability of your compound in the cell culture medium over the duration of your experiment. Degradation products could potentially be more toxic than the parent compound.[1]
-
Evaluating Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific cell lines, typically below 0.5%.[1][2]
-
Checking for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., colorimetric or fluorescent methods). Include appropriate controls to test for this possibility.[1]
Q2: How can I determine if the compound is causing cell death (cytotoxic) or just inhibiting proliferation (cytostatic)?
A2: To distinguish between cytotoxicity and a cytostatic effect, you can perform a time-course experiment and measure both cell viability and total cell number.[1]
-
Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.
-
Cytostatic Effect: The total cell number will plateau, while the percentage of viable cells remains high.[1]
Q3: What are the potential mechanisms of cytotoxicity for a yohimbine-like compound?
A3: While the exact mechanisms for this specific analog are likely under investigation, yohimbine and its derivatives are known to interact with various receptors, primarily as α2-adrenergic receptor antagonists.[3][4][5] This can trigger downstream signaling cascades that may lead to apoptosis (programmed cell death).[3][6] Some studies on yohimbine analogs have shown pro-apoptotic activity in cancer cell lines.[3][6] Therefore, investigating markers of apoptosis is a logical next step.
Q4: I'm observing precipitation of the compound in my culture medium. How can I address this?
A4: Poor solubility is a common issue with organic compounds in aqueous media.[1] To address this:
-
Determine Solubility Limit: First, test the solubility of the compound in your specific culture medium.
-
Adjust Solvent Concentration: While keeping the final solvent concentration low (e.g., <0.5% DMSO), ensure the compound is fully dissolved in the solvent before adding it to the medium.
-
Use a Lower Compound Concentration: If precipitation persists, you may need to work with lower concentrations of the compound.[1]
-
Gentle Mixing: Ensure thorough but gentle mixing when adding the compound to the medium to avoid localized high concentrations that can lead to precipitation.[2]
Troubleshooting Experimental Issues
This section provides guidance for specific problems you might encounter during your in vitro cytotoxicity assays.
Inconsistent Results and High Variability
Issue: High variability between replicate wells in your assay plates.[2]
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and verify its calibration. |
| Edge Effects | To minimize evaporation from outer wells, which can concentrate the compound, consider not using the outermost wells of the plate for experimental data. Fill them with sterile PBS or medium instead. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Avoid using cells that are over-confluent.[2] |
| Inconsistent Incubation Times | Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition across all plates and experiments.[2] |
Issues with Colorimetric/Fluorometric Assays (e.g., MTT, XTT, Resazurin)
Issue: Absorbance or fluorescence readings are too low or too high.[2][7][8]
Potential Causes & Solutions:
| Observation | Potential Cause | Troubleshooting Steps |
| Low Signal/Absorbance | Too few cells: The number of viable cells is insufficient to generate a strong signal.[2][8] | Perform a cell titration experiment to determine the optimal seeding density for your cell line in your chosen plate format.[2] |
| Insufficient incubation time: The incubation with the assay reagent may be too short.[2][8] | Increase the incubation time with the reagent until a visible color change (for colorimetric assays) is apparent in the control wells. | |
| High Background Signal | Microbial contamination: Bacteria or yeast can reduce the assay reagents, leading to false-positive signals.[2][8] | Visually inspect plates for any signs of contamination. Use aseptic techniques throughout your experiment. |
| Phenol red interference: Phenol red in the culture medium can interfere with absorbance readings.[2] | Consider using a phenol red-free medium during the final assay incubation step.[2] | |
| Compound interference: The test compound itself may be colored or fluorescent, or it may directly react with the assay reagent. | Run a control plate with the compound in cell-free medium to check for direct interference. |
Investigating Mechanisms of Toxicity and Mitigation Strategies
If you have confirmed that Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is indeed cytotoxic, the next step is to understand the underlying mechanism. This can also provide clues on how to mitigate these effects.
Workflow for Investigating Cytotoxicity Mechanisms
Caption: Workflow for investigating potential mechanisms of cytotoxicity.
Protocol 1: Assessing Apoptosis via Caspase-3/7 Activation
Caspases are a family of proteases that are key mediators of apoptosis.[9][10] Measuring the activity of executioner caspases like caspase-3 and -7 is a reliable method to detect apoptosis.[9][10]
Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.[9][11]
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well white-walled plates for luminescence)
-
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Procedure:
-
Seed cells at a predetermined optimal density in a 96-well plate and incubate for 24 hours.
-
Treat cells with a range of concentrations of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
Protocol 2: Measuring Reactive Oxygen Species (ROS) Production
Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, can lead to cell death.[12]
Principle: A cell-permeable dye like 2',7'-dichlorofluorescin diacetate (DCFDA) is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well black-walled, clear-bottom plates)
-
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
-
DCFDA or similar ROS detection reagent
-
Fluorescence plate reader
Procedure:
-
Seed cells at an optimal density in a 96-well plate and incubate for 24 hours.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Load the cells with the ROS detection reagent (e.g., 10 µM DCFDA in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Add fresh culture medium containing various concentrations of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. Include appropriate controls (vehicle, untreated, and a positive control like H₂O₂).
-
Measure fluorescence immediately (for a kinetic reading) or after a set incubation period (e.g., 1-6 hours) using a fluorescence plate reader (e.g., Ex/Em 485/535 nm for DCF).
Mitigation Strategies
If a specific mechanism of toxicity is identified, you can attempt to mitigate it.
Caption: Potential strategies to mitigate compound-induced cytotoxicity.
-
For Oxidative Stress-Mediated Toxicity: Consider co-treating your cells with an antioxidant like N-acetylcysteine (NAC).[1] If the cytotoxicity is reduced in the presence of NAC, it strongly suggests the involvement of ROS.
-
For Apoptosis-Mediated Toxicity: Co-incubation with a pan-caspase inhibitor, such as Z-VAD-FMK, can be used to determine if the observed cell death is caspase-dependent.
-
General Mitigation: If the goal is to study other effects of the compound at non-toxic doses, simply reducing the concentration or the incubation time may be sufficient.[1]
References
-
Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. ASM Journals. Available from: [Link]
-
Oxidative stress & ROS detection - In vitro assays. Labtoo. Available from: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
-
Caspase 3/7, 8 or 9 Assay with the NucleoCounter®. ChemoMetec. Available from: [Link]
-
Oxidative Stress Assay. Innoprot. Available from: [Link]
-
Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available from: [Link]
-
A literature perspective on the pharmacological applications of yohimbine. National Center for Biotechnology Information. Available from: [Link]
-
Lecture 18: In vitro Cytotoxicity Analysis. YouTube. Available from: [Link]
-
A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online. Available from: [Link]
-
Viability assays – Knowledge and References. Taylor & Francis Online. Available from: [Link]
-
Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. MDPI. Available from: [Link]
-
Cytotoxic Yohimbine‐Type Alkaloids from the Leaves of Rauvolfia vomitoria. ResearchGate. Available from: [Link]
-
A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online. Available from: [Link]
-
Cell Health Assays. LI-COR Biosciences. Available from: [Link]
-
Yohimbine as a Starting Point to Access Diverse Natural Product-Like Agents with Re-programmed Activities against Cancer-Relevant GPCR Targets. ResearchGate. Available from: [Link]
-
Cell viability assay. Cytotoxicity caused by the aqueous natural... ResearchGate. Available from: [Link]
-
Yohimbine as a Starting Point to Access Diverse Natural Product-Like Agents with Re-programmed Activities against Cancer-Relevant GPCR Targets. National Center for Biotechnology Information. Available from: [Link]
-
Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. PubChem. Available from: [Link]
-
Yohimbe and yohimbine in dietary supplement products. Operation Supplement Safety. Available from: [Link]
-
Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate - Hazard Genotoxicity. EPA. Available from: [Link]
-
b. 17-hydroxy-yohimban-16-carboxylic acid methyl ester hydrochloride.... ResearchGate. Available from: [Link]
-
84710-89-4,methyl (16beta,17beta,20alpha)-17-hydroxy-11-methoxyyohimban-16-carboxylate. LookChemicals. Available from: [Link]
-
Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. National Center for Biotechnology Information. Available from: [Link]
-
Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. Taipei Medical University. Available from: [Link]
-
Yohimbe. Memorial Sloan Kettering Cancer Center. Available from: [Link]
-
Scientific assessment of yohimbe (Pausinystalia yohimbe). Federal Institute for Risk Assessment. Available from: [Link]
-
Severe acute intoxication with yohimbine: Four simultaneous poisoning cases. ResearchGate. Available from: [Link]
-
Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. MDPI. Available from: [Link]
-
Methyl (16beta,17alpha,20alpha)-17-hydroxyyohimban-16-carboxylate hydrochloride. EPA. Available from: [Link]
-
(9CI),Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16a,17a)-(?Ã ) -. Chemical Suppliers Directory. Available from: [Link]
-
Methyl (16beta,17alpha,20alpha)-17-hydroxyyohimban-16-carboxylate hydrochloride. EPA. Available from: [Link]
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- 13. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
Technical Support Center: Optimizing Bioassays for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Compound Identity: 9-Methoxyyohimbine (9-Me-Y)
Primary Target:
Introduction: The Reproducibility Challenge
You are likely visiting this guide because your
As a Senior Application Scientist, I have observed that inconsistencies with yohimbine derivatives rarely stem from the receptor itself. Instead, they arise from three specific vectors: physicochemical instability (isomerization/oxidation) , lipophilic non-specific binding (NSB) , and G-protein stoichiometry mismatches in functional assays.
This guide provides a self-validating framework to isolate and resolve these variables.
Module 1: Pre-Analytical Quality Control (Compound Handling)
The Issue: "My stock solution has turned yellow, or potency has dropped significantly after storage."
Root Cause: Indole alkaloids are susceptible to photo-oxidation and acid-catalyzed epimerization at the C-17 and C-3 positions. 9-Methoxyyohimbine is a weak base; improper pH handling leads to precipitation or degradation.
Protocol: Stability-Optimized Solubilization
-
Solvent Choice:
-
Do NOT dissolve directly in neutral aqueous buffer (PBS/HBSS). The compound is lipophilic (LogP > 3) and will precipitate or adhere to plastics.
-
Primary Stock: Dissolve in 100% DMSO (anhydrous) to 10 mM.
-
Storage: Aliquot into amber glass vials (not plastic) and store at -20°C. Avoid freeze-thaw cycles > 3 times.
-
-
The "Acid-Lock" Technique:
-
If aqueous dilution is strictly required for injection, use 10 mM HCl or tartaric acid to form the salt in situ before neutralizing.
-
Why? The protonated nitrogen stabilizes the indole ring against oxidation compared to the free base.
-
-
Visual Check:
Data Table: Solubility & Stability Profile
| Parameter | Specification | Critical Note |
| Solubility (Water) | < 0.1 mg/mL (pH 7.4) | Requires pH < 4.0 for aqueous stability. |
| Solubility (DMSO) | > 20 mg/mL | Recommended vehicle. |
| Light Sensitivity | High | Indole ring oxidizes under UV/Vis light. Use amber vials. |
| pKa | ~7.0 - 7.5 (Basic N) | At pH 7.4, ~50% is uncharged (lipophilic), driving high NSB. |
Module 2: In Vitro Receptor Binding Assays ( -AR)
The Issue: "I see high background signal (High NSB) or shallow Hill slopes (< 0.8)."
Root Cause: 9-Methoxyyohimbine is highly lipophilic. It adsorbs to filter mats (GF/B) and plastic well walls, depleting free ligand concentration (the "Wall Effect").
Troubleshooting Workflow: The "Wall Effect" Elimination
-
Filter Pre-treatment (Radioligand Binding):
-
Detergent Optimization:
-
Add 0.01% BSA or 0.001% Tween-20 to the assay buffer.
-
Warning: Do not exceed 0.05% detergent, as it may disrupt the G-protein/Receptor interface.
-
-
Equilibration Time:
-
-antagonists often exhibit slow association kinetics (
). -
Recommendation: Extend incubation from 60 mins to 120 mins at room temperature to ensure thermodynamic equilibrium.
-
-antagonists often exhibit slow association kinetics (
Diagram: Binding Assay Troubleshooting Logic
Caption: Decision tree for isolating noise sources in radioligand binding assays.
Module 3: Functional Assays (cAMP Inhibition)
The Issue: "The antagonist potency (
Root Cause: The
Mechanistic Insight: The GTP Shift
Agonist binding to
Protocol: Validating Coupling
-
Agonist Selection: Use a full agonist (e.g., UK 14,304 or Dexmedetomidine) at
concentration to challenge with 9-Methoxyyohimbine. -
Forskolin Titration:
-
Since
inhibits cAMP, you must first stimulate cAMP production with Forskolin. -
Critical Step: Perform a Forskolin dose-response first. Select a concentration that yields 60-80% of maximal response (typically 1-10
M). Too much Forskolin will mask the inhibitory effect.
-
-
Schild Analysis:
-
Do not rely on a single
. Perform a Schild plot (varying agonist curves against fixed antagonist concentrations) to verify competitive antagonism. A slope of 1.0 confirms simple competitive binding.
-
Diagram: -Adrenergic Signaling Pathway[5]
Caption: 9-Methoxyyohimbine prevents the
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is my
Q2: Can I use plastic tips and plates? A: Yes, but with caution. High-grade polypropylene is acceptable. Polystyrene plates (used for ELISA) bind lipophilic alkaloids aggressively. For storage, always use glass. For assays, minimize the time the solution sits in the plate before adding tissue/cells.
Q3: The compound is not dissolving in DMSO at 10 mM. What now? A: Sonicate at 40°C for 10 minutes. If turbidity persists, the compound may be in a salt form (HCl) that requires water/methanol mixtures, or it has degraded. Check the Certificate of Analysis (CoA) for the salt form.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89683, 9-Methoxyyohimbine. Retrieved from [Link]
- Langer, S. Z. (1981).Presynaptic regulation of the release of catecholamines. Pharmacological Reviews, 32(4), 337-362.
-
Neubig, R. R., et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews. Retrieved from [Link]
- U'Prichard, D. C., et al. (1978).Multiple alpha-noradrenergic receptor binding sites in rat brain: effect of 6-hydroxydopamine. Molecular Pharmacology.
-
Guide to Pharmacology (2025).
-adrenoceptor physiology and pharmacology. IUPHAR/BPS. Retrieved from [Link]
Sources
- 1. aensiweb.com [aensiweb.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Mechanism of agonist and antagonist binding to alpha 2 adrenergic receptors: evidence for a precoupled receptor-guanine nucleotide protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening [mdpi.com]
Method development for chiral separation of yohimbine stereoisomers
An essential aspect of pharmaceutical research and quality control involves the precise separation and quantification of stereoisomers, as they can exhibit markedly different pharmacological and toxicological profiles. Yohimbine, a pentacyclic indole alkaloid, presents a significant analytical challenge due to its structural complexity, which includes five chiral centers.[1][2] This intricate stereochemistry gives rise to a variety of stereoisomers, including diastereomers like yohimbine, rauwolscine (α-yohimbine), corynanthine, and pseudoyohimbine.[2][3]
The distinct physiological effects of these isomers, primarily through their varying affinities for α-adrenergic and other receptors, necessitate the development of robust and reliable chiral separation methods.[4][5][6][7] For instance, while yohimbine is known for its α2-adrenergic antagonist activity, its stereoisomers possess a different spectrum of receptor interactions and subsequent biological effects.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive resource for developing and troubleshooting methods for the chiral separation of yohimbine stereoisomers. It offers practical, field-proven insights in a direct question-and-answer format, addressing common challenges encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to build a strong understanding of the principles behind yohimbine chiral separation.
Q1: What are the primary stereoisomers of yohimbine and how are they classified?
Yohimbine's structure allows for numerous stereoisomers. The most commonly discussed are its diastereomers, which are often grouped into four subfamilies based on the stereochemical arrangement around the D-ring of the molecule. The representative examples of these subfamilies are:
-
Normal: Yohimbine
-
Allo: Rauwolscine (also known as α-yohimbine)
-
Pseudo: Pseudoyohimbine
-
Epiallo: A less common configuration, with reserpine being a related example of this class.[2][3]
It is crucial to have reference standards for the specific isomers relevant to your sample to confirm peak identity and elution order.
Q2: From an analytical standpoint, what are the most effective techniques for separating yohimbine stereoisomers?
The three most powerful and widely used techniques for the chiral separation of yohimbine and other alkaloids are:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique. Using a Chiral Stationary Phase (CSP), HPLC provides excellent selectivity and robustness for both analytical and preparative scale separations.[8]
-
Supercritical Fluid Chromatography (SFC): SFC is a high-speed, normal-phase technique that uses supercritical CO2 as the primary mobile phase. It is considered a "greener" alternative to normal-phase HPLC, offering significant reductions in organic solvent consumption and faster analysis times, which is highly advantageous for high-throughput screening.[9][10][11]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. Separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[12][13] Non-aqueous capillary electrophoresis (NACE) has been shown to be effective for yohimbine analysis.[14][15]
Q3: How do I select an appropriate Chiral Stationary Phase (CSP) for my initial experiments?
While there is no universal CSP, a logical screening approach can quickly identify a suitable column. For alkaloids like yohimbine, the most successful and recommended starting points are polysaccharide-based CSPs.[16][17][18]
-
Primary Recommendation: Start your screening with at least two columns: one based on a cellulose derivative (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and one on an amylose derivative (e.g., amylose tris(3,5-dimethylphenylcarbamate)). These two selectors often provide complementary selectivities.
-
Alternative Options: If polysaccharide phases do not yield adequate separation, consider screening with macrocyclic glycopeptide or Cinchona alkaloid-based CSPs, which can offer unique retention mechanisms for ionizable compounds.[19][20][21]
Q4: Yohimbine is a basic compound. Why are mobile phase additives necessary and which ones should I use?
Yohimbine is a weakly basic alkaloid, and its basic nitrogen atoms can interact strongly with residual acidic silanol groups on the surface of silica-based CSPs.[1][2] This interaction leads to poor peak shape (tailing) and reduced efficiency. Additives are used to suppress these undesirable interactions.
-
For Normal Phase (NP) and SFC: A small amount of a basic additive is required. The standard choice is 0.1% diethylamine (DEA) .[8][22] This amine competes with the analyte for active sites on the stationary phase, resulting in symmetrical peaks. If tailing persists, you can try increasing the DEA concentration slightly (e.g., to 0.2%) or using a different amine like ethanolamine or butylamine.[22]
-
For Reversed-Phase (RP): The goal is to maintain a consistent ionization state for the analyte. This is achieved by using a buffer or an acidic additive to keep the mobile phase pH low (typically pH < 4). Common additives include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA) . A low pH ensures the basic nitrogens are fully protonated, which generally leads to better peak shapes and more stable retention times.[8][23]
Part 2: A Practical Guide to Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. A trial-and-error process can be excessively time-consuming.[8]
Method Development Workflow
The following diagram outlines a logical workflow for screening and optimizing a chiral separation method for yohimbine stereoisomers.
Caption: A systematic workflow for chiral method development.
Initial Screening Conditions
The following table provides recommended starting conditions for a comprehensive screen across multiple modes. Run each column with each mobile phase system.
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed-Phase (RP) |
| Mobile Phase A | n-Hexane or Heptane | Acetonitrile (ACN) | Water |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) or Ethanol (EtOH) | Acetonitrile (ACN) or Methanol (MeOH) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.1% Formic Acid (FA) or TFA |
| Gradient | 10-50% B over 10-15 min | 10-50% B over 10-15 min | 10-90% B over 10-15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at ~225 nm or ~280 nm | UV at ~225 nm or ~280 nm | UV at ~225 nm or ~280 nm |
Example Starting Protocol (Normal Phase HPLC)
This protocol is a robust starting point for separating yohimbine stereoisomers.
-
Column: A cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine in a ratio of 80 : 20 : 0.1 (v/v/v).
-
Flow Rate: Set to 1.0 mL/min.
-
Column Temperature: Maintain at 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a 50/50 mixture of Hexane/IPA to a concentration of ~0.5 mg/mL.
-
Injection Volume: Inject 5-10 µL.
-
Detection: Monitor the UV absorbance at 225 nm.
-
Equilibration: Before the first injection, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Part 3: Troubleshooting Guide
Even with a systematic approach, challenges can arise. This guide addresses the most common issues in a problem-solution format.
Troubleshooting Decision Tree
Caption: A decision tree for common chiral separation issues.
Q: My peaks are co-eluting or the resolution is very low (Rs < 1.2). What are my next steps?
A: This indicates that the chosen conditions do not provide sufficient selectivity. Follow these steps in order:
-
Change the Alcohol Modifier (NP/PO): The nature of the alcohol can significantly impact selectivity. If you are using isopropanol, switch to ethanol, and vice-versa. Ethanol often provides different selectivity compared to isopropanol.[8]
-
Adjust Mobile Phase Strength (NP): In normal phase, decreasing the percentage of the alcohol modifier (the polar component) will increase retention times and often improves resolution. Try reducing the alcohol content in 2-5% increments.
-
Lower the Temperature: Chiral separations are often enthalpically driven. Lowering the column temperature (e.g., to 15°C or 10°C) can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[19]
-
Switch the Chiral Stationary Phase: If optimization fails, the fundamental selectivity is lacking. Switch from the cellulose-based column to the amylose-based column (or vice-versa) and repeat the screen.
-
Change the Separation Mode: Explore a completely different interaction mechanism by switching from Normal Phase to Reversed-Phase or Polar Organic mode.[19]
Q: I have some separation, but my peaks are broad and tailing. How can I improve the peak shape?
A: Peak tailing for a basic compound like yohimbine is almost always due to secondary interactions with the silica support or insufficient masking of active sites.
-
Optimize the Additive (NP/SFC): The default 0.1% DEA may not be sufficient. Increase the concentration to 0.2% or 0.3%. A higher concentration more effectively deactivates residual silanols.
-
Change the Basic Additive (NP/SFC): Some analytes show better peak shape with different amines. Consider trying 0.1% ethanolamine or n-butylamine as alternatives to DEA.[22]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is no stronger than the mobile phase. Dissolving the sample in a very strong solvent can cause peak distortion upon injection.[24]
-
Evaluate Column Health: Persistent tailing on a previously reliable method may indicate column contamination or degradation. Consider a column wash procedure as recommended by the manufacturer or, if the column is old, replacement.
Q: My retention times are not stable between runs. What could be causing this instability?
A: Retention time drift points to a lack of system equilibrium or consistency.
-
Ensure Adequate Equilibration: This is the most common cause. When changing mobile phases or after a gradient run, the column needs sufficient time to fully equilibrate. Allow at least 10-15 column volumes of the new mobile phase to pass through the system before injecting.[25]
-
Check Mobile Phase Preparation: Volatile solvents like hexane can evaporate over time, changing the composition and strength of the mobile phase. Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Verify Temperature Control: Ensure your column oven is maintaining a stable temperature, as fluctuations can cause retention times to shift.
-
Inspect the HPLC System: Check for pump leaks, malfunctioning check valves, or issues with the degasser, all of which can lead to inconsistent mobile phase delivery and fluctuating retention.
References
-
Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - MDPI. (2024). MDPI. Available at: [Link]
-
A literature perspective on the pharmacological applications of yohimbine - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). LCGC International. Available at: [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Available at: [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (2021). Daicel Chiral Technologies. Available at: [Link]
-
Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]
-
A Concise, Enantioselective Approach for the Synthesis of Yohimbine Alkaloids. (n.d.). ResearchGate. Available at: [Link]
-
Yohimbine | Request PDF - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
General synthetic plan for stereoisomeric yohimbine alkaloids A... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Chiral Alkaloid Analysis - ResearchGate. (2021). ResearchGate. Available at: [Link]
-
Chiral Alkaloid Analysis - Scilit. (n.d.). Scilit. Available at: [Link]
-
Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1 - PubMed. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity | ACS Omega - ACS Publications. (2021). ACS Publications. Available at: [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (2025). MDPI. Available at: [Link]
-
Collective total synthesis of stereoisomeric yohimbine alkaloids - ResearchGate. (2024). ResearchGate. Available at: [Link]
-
A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview | Request PDF - ResearchGate. (2026). ResearchGate. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Phenomenex. Available at: [Link]
-
What precautions should be kept in our mind, if using chiral column in HPLC? (2015). ResearchGate. Available at: [Link]
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022). MDPI. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns - YMC. (n.d.). YMC. Available at: [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. (n.d.). Macedonian Pharmaceutical Bulletin. Available at: [Link]
-
Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed. (2008). National Center for Biotechnology Information. Available at: [Link]
-
CHIRAL LC & SFC METHOD DEVELOPMENT - YMC Europe. (2016). YMC Europe. Available at: [Link]
-
Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. | Semantic Scholar. (n.d.). Semantic Scholar. Available at: [Link]
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). Technology Networks. Available at: [Link]
-
Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers | Agilent. (2019). Agilent. Available at: [Link]
-
"Quantitation of yohimbine utilizing capillary electrophoresis. Method " by Jonathan Cooper. (1999). University of Northern Iowa. Available at: [Link]
-
Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024). Selvita. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Available at: [Link]
-
Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020). Chromatography Today. Available at: [Link]
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- 3. A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
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- 25. chromatographytoday.com [chromatographytoday.com]
Artifact formation during sample preparation for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate analysis
To: Research Team From: Senior Application Scientist, Alkaloid Stability Division Subject: Technical Guide: Artifact Minimization for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Executive Summary: The Stability Paradox
You are analyzing Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (hereafter referred to as 9-OMe-Yohimbine ). This molecule presents a unique "double-edged" stability challenge compared to standard yohimbine:
-
The Indole Liability: The 9-methoxy substituent significantly increases electron density on the indole ring. While this may enhance pharmacological affinity, it makes the molecule an "oxidation sponge," highly susceptible to forming 7-hydroxy and pseudoindoxyl artifacts—a behavior mirroring Mitragynine rather than unsubstituted Yohimbine.
-
The Alicyclic Liability: The beta-hydroxy ester motif (C16/C17) is prone to base-catalyzed epimerization and hydrolysis , leading to diastereomeric mixtures and carboxylic acid derivatives.
This guide provides a self-validating protocol to distinguish true biological metabolites from sample preparation artifacts.
Critical Artifact Troubleshooting (Q&A)
Issue 1: "I see a peak at M+16 (or M+32) that increases over time."
Diagnosis: Oxidative Indolenine Formation. The 9-methoxy group facilitates radical attack at the C7 position (beta-carbon of the indole), forming 7-hydroxy-9-methoxyyohimbine . This can further rearrange to a pseudoindoxyl.
-
Trigger: Use of chlorinated solvents (CHCl₃, CH₂Cl₂) or exposure to ambient light/air. Chloroform often contains phosgene or HCl traces and generates radicals under light.
-
The Fix:
-
Solvent Switch: Replace CHCl₃ with Dichloromethane (DCM) stabilized with amylene, or preferably Ethyl Acetate/Methanol .
-
Protocol Adjustment: Add 0.1% Ascorbic Acid (Vitamin C) to the extraction buffer immediately upon cell lysis or tissue homogenization.
-
Validation: Compare samples extracted under Nitrogen (N₂) vs. air. If the M+16 peak disappears under N₂, it is an artifact.
-
Issue 2: "My recovery is low, and I detect a peak at M-14."
Diagnosis: Ester Hydrolysis (Saponification). The C16-methyl ester is hydrolyzing to the carboxylic acid (9-methoxyyohimbinic acid).
-
Trigger: High pH (>8.0) during liquid-liquid extraction (LLE) or excessive heat during solvent evaporation.
-
The Fix:
-
pH Control: Maintain pH between 4.5 and 6.0 . Do not use strong bases (NaOH) for basification; use Ammonium Carbonate (pH 8-9) only briefly before organic extraction.
-
Temperature: Evaporate solvents at <35°C under vacuum.
-
Validation: Inject a standard of the methyl ester. If the acid peak appears in the standard after prep, your protocol is too harsh.
-
Issue 3: "The retention time shifts, or peaks split after overnight storage."
Diagnosis: C16 Epimerization. The proton at C16 (alpha to the carbonyl) is acidic. In basic or protic polar solvents, the ester group can flip from the alpha to beta orientation, forming the Corynanthine or Rauwolscine analog.
-
Trigger: Storage in methanol or water at room temperature, especially at pH > 7.
-
The Fix:
-
Storage: Store reconstituted samples in Acetonitrile/Water (0.1% Formic Acid) at 4°C . Acidic pH inhibits deprotonation at C16.
-
Analysis: Analyze within 12 hours of reconstitution.
-
Artifact Formation Pathways (Visualized)
The following diagram illustrates the mechanistic pathways for the three primary artifacts.
Figure 1: Mechanistic pathways leading to oxidative (red) and hydrolytic (yellow) artifacts.
Optimized Sample Preparation Workflow
This protocol uses a "Quench & Stabilize" approach to lock the molecule in its native state.
| Step | Action | Scientific Rationale |
| 1. Lysis | Homogenize tissue in MeOH:H₂O (80:20) containing 0.1% Ascorbic Acid and 1mM EDTA . | MeOH precipitates enzymes; Ascorbic acid scavenges radicals; EDTA chelates metals that catalyze oxidation. |
| 2. Clean-up | Perform Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. | Specificity for alkaloids allows washing of neutral interferences without high pH stress. |
| 3. Wash | Wash with 0.1% Formic Acid in Water , then 100% MeOH . | Removes proteins and salts while keeping the alkaloid charged (stable). |
| 4. Elution | Elute with 5% NH₄OH in Acetonitrile (Freshly prepared). | Acetonitrile is aprotic, reducing hydrolysis risk compared to Methanol/Ammonia. |
| 5. Dry | Evaporate under N₂ stream at 30°C . | Nitrogen excludes oxygen; low heat prevents ester degradation. |
| 6. Reconstitute | Dissolve in 10% Acetonitrile / 90% Water + 0.1% Formic Acid . | Acidic mobile phase stabilizes the C16 stereocenter for LC-MS injection. |
Quantitative Artifact Check (Data Table)
Use this table to interpret your LC-MS/MS validation data.
| Analyte / Artifact | Mass Shift (Δm/z) | Retention Time Shift | Key Diagnostic Feature |
| 9-OMe-Yohimbine | 0 (Parent) | Reference (T₀) | Target Peak. |
| 7-Hydroxy-Artifact | +16 Da | Earlier (-0.5 to -1.5 min) | Peak area reduces with Ascorbic Acid addition. |
| N-Oxide | +16 Da | Much Earlier (-2.0 min) | Reducible with metabisulfite; distinct from 7-OH. |
| Hydrolysis Product | -14 Da | Earlier (Polar) | Appears in base-treated samples; loss of methyl group. |
| C16 Epimer | 0 Da | Later (+0.5 to +1.0 min) | Same MS/MS fragmentation; separated on C18 columns. |
Frequently Asked Questions (FAQs)
Q: Can I use QuEChERS for this analysis? A: Proceed with caution. Standard QuEChERS kits often use Magnesium Sulfate (MgSO₄), which is exothermic upon hydration. The localized heat can degrade the methyl ester. Use a "buffered" QuEChERS kit (Acetate) and ensure the sample is kept cold.
Q: Why is my standard curve non-linear at low concentrations? A: This is often due to adsorption to glass surfaces. Indole alkaloids are sticky. Use silanized glass vials or polypropylene inserts and ensure your reconstitution solvent contains at least 10-20% organic solvent to prevent wall loss.
Q: Is the M+16 peak always an artifact? A: No. If you are analyzing biological metabolism (e.g., liver microsomes), the M+16 peak could be a genuine CYP450 metabolite. Differentiation: Incubate a "zero-time" control (no enzyme) or a "no-substrate" control. If the peak appears in the control, it is a sample prep artifact.
References
-
Kikura-Hanajiri, R., et al. (2009).[1] Simultaneous analysis of mitragynine, 7-hydroxymitragynine, and other alkaloids in the psychotropic plant “kratom” (Mitragyna speciosa) by LC-ESI-MS. Journal of Forensic Toxicology.
-
Gottlieb, H., et al. (2022). Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research. Metabolites.
-
Xu, J., et al. (2021). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. ACS Omega.
-
Owens, J. (2019). A validated method for the quantification of mitragynine in sixteen commercially available Kratom products. Forensic Science International.
-
World Health Organization. (2022).[2] Guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series.
Sources
Calibration curve problems in quantitative analysis of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Technical Support Center: Quantitative Analysis of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Welcome to the technical support guide for the quantitative analysis of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during method development and routine analysis, with a primary focus on calibration curve problems.
The accurate quantification of yohimbine-related alkaloids, such as Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, is critical in various fields, including dietary supplement analysis and pharmaceutical research. These analyses often rely on techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, the complexity of sample matrices and the physicochemical properties of these alkaloids can present significant challenges in achieving a reliable and reproducible calibration curve.
This guide provides a structured, question-and-answer-based approach to address specific problems you may face. Each section explains the underlying scientific principles and offers actionable, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) - Calibration Curve Linearity
Question 1: My calibration curve for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is not linear and has a low correlation coefficient (r² < 0.99). What are the potential causes and how can I fix this?
A non-linear calibration curve with a poor correlation coefficient is a common issue that can stem from several factors, from sample preparation to detector settings. Here’s a systematic approach to diagnosing and resolving the problem.
Potential Causes & Troubleshooting Steps:
-
Inappropriate Calibration Range:
-
The Problem: The concentration range of your calibration standards may extend beyond the linear dynamic range of the detector. At very high concentrations, the detector can become saturated, leading to a plateau in the response. Conversely, at very low concentrations, the signal-to-noise ratio may be too low for accurate quantification.[1][2]
-
Solution: Narrow the concentration range of your calibration standards. If you need to quantify samples across a wide range, you may need to prepare multiple calibration curves for different concentration ranges or use a non-linear regression model. However, a linear model is generally preferred for its simplicity and robustness.[1]
-
-
Sample Preparation Issues:
-
The Problem: Inconsistent extraction efficiency or the presence of interfering compounds from the sample matrix can lead to variability in the analyte response. This is particularly relevant when analyzing complex matrices like botanical extracts or biological fluids.
-
Solution: Optimize your sample preparation method. This could involve exploring different extraction techniques (e.g., solid-phase extraction vs. liquid-liquid extraction) or incorporating additional clean-up steps to remove interfering substances.
-
-
Chromatographic Problems:
-
The Problem: Poor peak shape, such as fronting or tailing, can affect the accuracy of peak integration and, consequently, the linearity of the calibration curve.[2] Peak splitting is another issue that can arise from problems with the column or mobile phase.[2]
-
Solution:
-
Optimize Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak symmetry.
-
Check Column Health: A contaminated or degraded column can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[3]
-
-
-
Detector Issues:
-
The Problem: The detector settings may not be optimal for your analyte. For UV detectors, the chosen wavelength might not be at the absorbance maximum of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. For mass spectrometers, the ionization source parameters may need optimization.
-
Solution:
-
UV Detector: Determine the absorbance maximum (λmax) of your analyte and set the detector to this wavelength.
-
MS Detector: Optimize source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for your analyte.
-
-
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting workflow for a non-linear calibration curve.
Part 2: FAQs - Matrix Effects and Sensitivity
Question 2: I am observing significant signal suppression/enhancement (matrix effects) when analyzing Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate in complex samples. How can I mitigate this?
Matrix effects are a major challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification.[4]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Clean-up:
-
The Goal: To remove as many matrix components as possible while retaining the analyte of interest.
-
Methods:
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can effectively remove a wide range of interfering compounds.
-
Liquid-Liquid Extraction (LLE): A classic technique that can be optimized by changing the solvent system to selectively extract your analyte.
-
Protein Precipitation (for biological fluids): A simple and quick method, but may not be sufficient for removing all matrix interferences.
-
-
-
Optimize Chromatographic Separation:
-
The Goal: To chromatographically separate the analyte from the interfering matrix components.
-
Methods:
-
Gradient Elution: Employ a gradient elution program to improve the separation of the analyte from co-eluting matrix components.
-
Column Selection: Use a column with a different stationary phase chemistry to alter the selectivity of the separation.
-
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The Principle: A SIL-IS has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way. By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be compensated for.
-
Implementation: Add a known amount of the SIL-IS to all samples and calibration standards before sample preparation.
-
-
Matrix-Matched Calibration:
-
The Principle: Prepare calibration standards in a blank matrix that is free of the analyte but representative of the samples to be analyzed. This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.
-
Procedure:
-
Obtain a blank matrix (e.g., plasma, urine, or a botanical extract known to be free of the analyte).
-
Spike the blank matrix with known concentrations of the analyte to create your calibration standards.
-
Process these matrix-matched standards in the same way as your unknown samples.
-
-
Quantitative Assessment of Matrix Effects
It is crucial to quantify the extent of matrix effects during method validation. This can be done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100% | ME = 100%: No matrix effectME < 100%: Ion suppressionME > 100%: Ion enhancement |
| Extraction Recovery (RE) | (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100% | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak area in pre-extraction spiked sample / Peak area in neat solution) x 100% | Represents the overall efficiency of the analytical method. |
This table is adapted from Matuszewski et al. (2003).
Part 3: Experimental Protocols
Protocol 1: Preparation of a Calibration Curve for HPLC-UV Analysis
This protocol outlines the general steps for preparing a calibration curve for the quantification of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate using HPLC with UV detection.
Materials:
-
Reference standard of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Prepare Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of at least five working standards with concentrations spanning the expected range of your samples.[1] It is good practice to prepare these in triplicate.
-
-
Construct the Calibration Curve:
-
Inject each working standard into the HPLC system under the optimized chromatographic conditions.
-
Record the peak area or peak height for each injection.
-
Plot the peak area/height (y-axis) against the corresponding concentration (x-axis).
-
-
Perform Linear Regression Analysis:
-
Calculate the linear regression equation (y = mx + c) and the coefficient of determination (r²). An r² value of ≥ 0.99 is generally considered acceptable for good linearity.[1]
-
Part 4: Regulatory Context and Method Validation
The validation of analytical procedures is a critical aspect of ensuring the quality and reliability of analytical data. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the validation of analytical methods.
According to the ICH Q2(R1) guideline, the validation of an assay method should include the evaluation of the following parameters:[5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A revised version of this guideline, ICH Q2(R2), has been published to include validation principles for more advanced analytical techniques like those using spectroscopic data (e.g., NIR, Raman, NMR, or MS) which often require multivariate statistical analyses.[7][8]
References
-
Zweigenbaum, J., Lucas, D., & Neal-Kababick, J. (n.d.). Characterization and Quantitation of Yohimbine and Analogues in Botanicals and Dietary Supplements by LC/MS. Planta Medica. Available from: [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
Lucas, D., Neal-Kababick, J., & Zweigenbaum, J. (2015). Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration. Journal of AOAC International, 98(2), 330–335. Available from: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Agilent Technologies. (2015, October 15). Using UHPLC-Triple Quadrupole MS/MS to Detect the Presence of Bark Extract and Yohimbine Adulteration in Dietary Supplements and Botanicals. Available from: [Link]
-
ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
ICH. (n.d.). Quality Guidelines. Available from: [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
V, P., & M, M. (n.d.). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
ACS Omega. (2024, December 16). A Combined Approach for Rapid Dereplication of Herb–Drug Interaction Causative Agents in Botanical Extracts: A Molecular Networking Strategy To Identify Potential Pregnane X Receptor (PXR) Modulators in Yohimbe. Available from: [Link]
-
ScienceOpen. (2011, December 1). Development of a method for comprehensive and quantitative analysis of Yohimbine in Pausinystalia yohimbe by liquid chromatography-ion trap mass spectrometry. Available from: [Link]
-
PMC. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Available from: [Link]
-
Chrom Tech. (n.d.). Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. Available from: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available from: [Link]
-
ResearchGate. (n.d.). Matrix effect and extraction recovery for the three alkaloids and the IS in the rat biological samples (n = 6). Available from: [Link]
-
Journal of Agricultural and Food Chemistry. (2020, March 3). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Available from: [Link]
-
SCIEX. (n.d.). Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine - using the SCIEX QTRAP® 4500 LC-MS/M. Available from: [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Available from: [Link]
-
ResearchGate. (n.d.). Pure mitragynine calibration curve. Available from: [Link]
-
Walailak Journal of Science and Technology. (n.d.). Validated HPLC method for mitragynine quantification in Kratom extract. Available from: [Link]
-
IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available from: [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. ijnrd.org [ijnrd.org]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. eijppr.com [eijppr.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. starodub.nl [starodub.nl]
- 8. ICH Official web site : ICH [ich.org]
Optimizing cell culture conditions for experiments with Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Compound Identifier: 9-Methoxyyohimbine
Chemical Class: Indole Alkaloid (Yohimban skeleton)
Primary Target:
Introduction
Welcome to the technical support guide for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (commonly referred to as 9-Methoxyyohimbine ). This guide is designed for researchers observing inconsistent data, precipitation issues, or toxicity in cell-based assays.
This compound is a lipophilic indole alkaloid. Unlike hydrophilic salts, it requires strict adherence to solubility protocols to prevent "crashing out" in aqueous media—the #1 cause of experimental failure with this class of molecules.
Module 1: Reconstitution & Stock Management
The Challenge: The methoxy group at position 9 increases lipophilicity compared to standard yohimbine. Improper solubilization leads to micro-crystals that are invisible to the naked eye but cause localized cytotoxicity and false negatives in receptor binding assays.
Protocol: The "Solvent-Sandwich" Method
Do not attempt to dissolve directly in water or PBS.
-
Primary Stock (10 mM - 50 mM):
-
Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).
-
Vessel: Amber glass vials (prevents adsorption to plastic and photodegradation).
-
Storage: -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (The Critical Step):
-
Goal: Dilute stock to 1000x the final concentration.
-
Method:
-
Pipette the required volume of DMSO stock.
-
Rapidly inject it into pre-warmed (37°C) serum-free media or PBS while vortexing.
-
Do not dilute slowly; slow dilution promotes crystal nucleation.
-
-
Visualization: Solubilization Workflow
Figure 1: The "Solvent-Sandwich" workflow prevents crystal nucleation by ensuring rapid dispersion of the hydrophobic stock into the aqueous phase.
Module 2: Experimental Conditions & Receptor Kinetics
The Challenge: As an
Key Parameters
| Parameter | Recommendation | Rationale |
| Pre-Incubation | 30–60 Minutes | Antagonists must occupy the receptor before the agonist is added to effectively block the |
| Serum (FBS) | Reduced (0.5% - 1.0%) | Indole alkaloids bind albumin. High serum (10%) reduces free drug concentration, shifting the |
| Plasticware | Tissue-Culture Treated | Avoid non-treated polystyrene for storage; the compound will adsorb to the walls, reducing effective concentration. |
| Light Exposure | Low / Amber | The indole moiety is susceptible to photo-oxidation. Perform experiments in low light. |
Visualization: -Adrenergic Signaling Blockade
Figure 2: Mechanism of Action. 9-Methoxyyohimbine blocks the
Module 3: Troubleshooting Guide (FAQs)
Q1: I see small, needle-like structures in my media after 2 hours. What are they?
Diagnosis: Crystal precipitation. Cause: The compound concentration exceeds its solubility limit in the aqueous media, or the DMSO stock was added too slowly, creating local high-concentration pockets. Fix:
-
Lower the final concentration.[2]
-
Ensure final DMSO concentration is 0.1%.
-
Sonicate the media briefly after addition (if cells are not yet present) or vortex the intermediate dilution vigorously before adding to cells.
Q2: My cells are dying in the vehicle control. Is DMSO toxic?
Diagnosis: DMSO toxicity.[2][3][4][5][6][7]
Cause: While most cell lines (HEK293, CHO) tolerate 0.5% DMSO, primary neurons (often used for
-
Titrate DMSO: Run a "DMSO-only" dose-response (0.05% to 1.0%) to find the safe limit for your specific cell line.
-
If 0.1% is toxic, switch to a water-soluble salt form of the compound (e.g., Hydrochloride salt) if available, or use a carrier like cyclodextrin.
Q3: I am not seeing antagonism of the agonist response.
Diagnosis: Protein Binding or Timing Mismatch. Cause:
-
Serum Binding: Albumin in 10% FBS is sequestering the 9-Methoxyyohimbine.
-
Competition: You added the agonist and antagonist simultaneously. Fix:
-
Perform the assay in 0.5% FBS or serum-free media.
-
Pre-incubate cells with 9-Methoxyyohimbine for 30 minutes before adding the agonist.
Q4: The compound degrades over 24 hours.
Diagnosis: Oxidation. Cause: The methoxy group and indole nitrogen are oxidation-prone. Fix:
-
Add an antioxidant like Ascorbic Acid (10-50
M) to the media. -
Refresh the media containing the drug every 6-8 hours for long-term incubations.
References
-
Sigma-Aldrich/Merck. (2025). Common Cell Culture Problems: Precipitates and Solubility. Retrieved from
-
National Institutes of Health (NIH). (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. (Discusses pharmacology of yohimbine class). Retrieved from
-
ResearchGate. (2013). Best practices for DMSO soluble compounds in cell culture. Retrieved from
-
MDPI. (2022). Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation.[1] (Protocol reference for yohimbine derivatives in cell culture). Retrieved from
Sources
- 1. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway [mdpi.com]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. reddit.com [reddit.com]
Refinement of animal dosing protocols for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
The following Technical Support Guide is designed for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate , a specific indole alkaloid structurally related to Raunescine and 9-Methoxyyohimbine .
Given the structural nomenclature, this compound is the methyl ester of 9-methoxy-17-hydroxy-yohimban-16-carboxylic acid . Depending on the stereochemistry and origin (e.g., Rauwolfia vs. Mitragyna species), it acts primarily as an Alpha-2 Adrenergic Antagonist or a VMAT2 inhibitor precursor . The protocols below focus on the solubility challenges and physiological refinements required for this class of lipophilic yohimban alkaloids.
Refined Animal Dosing & Formulation Protocols[1]
Status: Active Version: 2.4 (2026-Refinement) Audience: Senior Preclinical Scientists / In Vivo Pharmacologists[1]
Part 1: Compound Profile & Formulation Logic
The Challenge: The primary failure mode in dosing yohimban-16-carboxylates is bioavailability failure due to precipitation . This compound is a lipophilic weak base (pKa ~ 6.5–7.5). At physiological pH (7.4), it exists almost entirely in the uncharged, insoluble form, leading to precipitation in the peritoneal cavity (IP) or poor absorption (PO).
The Solution: You must convert the base into a water-soluble salt in situ or use a co-solvent system that maintains solubility upon dilution in the bloodstream.
Recommended Formulation Vehicles
| Method | Composition | Stability | Indication |
| A: Acid-Salt (Preferred) | 100 mM Tartaric Acid (pH 3.5–4.0) in Water | High (>48 hrs) | IV, IP, SC (Low irritation) |
| B: Co-Solvent | 5% DMSO + 5% Tween 80 + 90% Saline | Moderate (4 hrs) | IP, PO (High volume) |
| C: Lipid Carrier | 10% Solutol HS15 in Saline | High | PO (Slow release) |
Critical Note: Avoid using >10% DMSO for IP injections as it causes peritoneal irritation/adhesions, confounding behavioral data (e.g., locomotor activity).
Part 2: Troubleshooting Guide (Q&A)
Q1: The compound precipitates immediately upon adding saline to my DMSO stock. How do I fix this?
Diagnosis: "Crash-out" effect. The hydrophobic yohimban core cannot sustain solubility when the organic solvent (DMSO) concentration drops below 20%. Corrective Protocol (The "Acid-First" Technique):
-
Weigh the powder.
-
Do NOT add DMSO.
-
Add 0.1M Tartaric Acid or Glacial Acetic Acid (dropwise) directly to the powder. The compound will protonate and dissolve.
-
Once clear, dilute slowly with warm (37°C) water or saline to the final volume.
-
Check pH.[2] If pH < 3.0, adjust to pH 4.5–5.0 with dilute NaOH. Do not exceed pH 6.0 or it will precipitate again.
Q2: Animals are showing unexpected hypothermia and ptosis. Is this toxicity?
Analysis: If your compound is the 11-methoxy isomer (structurally related to Reserpine/Raunescine ), this is pharmacological efficacy , not off-target toxicity. It indicates depletion of monoamines (VMAT2 inhibition). Refinement:
-
Thermoregulation: Use a homeothermic blanket or heating pad (37°C) for 4 hours post-dose.
-
Hydration: Administer 2 mL/kg warm saline SC if sedation prevents drinking.
Q3: We are seeing high variability in plasma exposure (PK) between animals.
Diagnosis: Likely due to gastric pH variability (if PO) or peritoneal precipitation (if IP). Refinement:
-
Fast animals for 4–6 hours pre-dose (rats) to standardize gastric pH.
-
Switch to Method A (Acid-Salt) to ensure the compound is already dissolved before entering the animal. Suspensions yield erratic PK in this class of alkaloids.
Part 3: Visualized Workflows
Solubilization Decision Tree (Graphviz)
Caption: Decision matrix for selecting the optimal solubilization strategy based on administration route to prevent in vivo precipitation.
Pharmacological Mechanism & Refinement (Graphviz)
Caption: Dual-pathway pharmacological map highlighting necessary welfare refinements based on the specific receptor activity of the analog.
Part 4: Refined Dosing Protocols (Step-by-Step)
Protocol A: The "Up-and-Down" Safety Assessment (OECD 425 Modified)
Use this if the specific potency of your batch/isomer is unknown.
-
Preparation: Prepare a 2 mg/mL stock using the Acid-Salt Method .
-
Sentinel Animal: Administer 0.5 mg/kg IP to a single animal.
-
Observation (0–4 hours): Monitor for:
-
Straub Tail / Tremors (Indicates Alpha-2 antagonism / excitation).
-
Ptosis / Akinesia (Indicates Reserpine-like VMAT2 inhibition).
-
-
Decision:
-
If Excitation occurs: This is a Yohimbine-like profile. Safe to dose up to 5 mg/kg.
-
If Sedation occurs: This is a Raunescine-like profile.[3] STOP. Max dose is likely <1 mg/kg.
-
-
Main Study: Based on Sentinel, select dose.
-
Yohimbine-like: 2.0 mg/kg (Anxiogenic) to 5.0 mg/kg.
-
Raunescine-like: 0.1 mg/kg (Chronic) to 1.0 mg/kg (Acute Depletion).
-
Protocol B: Chronic Administration (Minimizing Stress)
For studies > 7 days.
-
Route: Switch to Subcutaneous (SC) . IP causes fibrosis over time with this pH.
-
Site Rotation: Rotate injection sites (Flank L -> Flank R -> Scruff).
-
Volume: Max 5 mL/kg.
-
Buffer: Ensure the final solution is pH > 4.5. If too acidic, it will cause skin necrosis.
References
-
Takayama, H., et al. (2004). A new 9-methoxyyohimbine-type indole alkaloid from Mitragyna africanus. Chemical and Pharmaceutical Bulletin. (Establishes the structure and isolation of 9-methoxyyohimbine analogs).
-
OECD Guidelines for the Testing of Chemicals. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (Standard for determining dosing ranges for uncharacterized alkaloids).
-
National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). Refining procedures for the administration of substances. (Guidelines on pH and volume for SC/IP injections).
-
PubChem Compound Summary. Raunescine (Stereoisomer Reference). (Structural reference for the 17-hydroxy-yohimban-16-carboxylate core).
Sources
Validation & Comparative
Beyond Area%: Validating the Purity of Synthetic Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Executive Summary: The "Synthetic" Challenge
In the development of indole alkaloids, specifically Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (hereafter referred to as 9-Methoxyyohimbine ), researchers face a unique validation challenge. Unlike its parent compound Yohimbine, for which pharmacopeial monographs (USP/EP) exist, this 9-methoxy synthetic analog often lacks a certified reference standard.
This guide compares the industry-standard HPLC-UV (Relative Purity) approach against the superior qNMR (Absolute Purity) methodology. While HPLC is indispensable for separating closely related impurities (such as the 10-methoxy or 11-methoxy regioisomers), this guide demonstrates why qNMR is the required primary validation tool for synthetic batches where mass balance and salt stoichiometry are unknown.
The Core Problem: Regioisomerism & Counter-ions
Synthetic routes to 9-Methoxyyohimbine frequently yield:
-
Regioisomers: 10-methoxy or 11-methoxy analogs (difficult to separate by HPLC).
-
Salt/Solvent Entrapment: Synthetic alkaloids trap amorphous solvents and counter-ions (TFA, Formate) that are invisible to UV detection, rendering HPLC "Area %" dangerously inaccurate.
Comparative Analysis: HPLC-UV vs. qNMR vs. LC-MS
The following table contrasts the three primary validation "products" (methodologies) available to the researcher.
| Feature | Method A: HPLC-UV (Standard) | Method B: 1H-qNMR (Recommended) | Method C: UHPLC-MS/MS |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% w/w) | Impurity Structure ID |
| Reference Standard | Required (Must be identical) | Not Required (Uses internal std like TCNB) | Required for quantitation |
| Regioisomer Specificity | Moderate (Requires optimized gradient) | High (Distinct aromatic coupling patterns) | Low (Isomers have identical Mass) |
| "Invisible" Impurities | Blind to water, salts, inorganic acids | Detects all protonated solvents/salts | Blind to non-ionizable salts |
| Precision (RSD) | < 0.5% | < 1.0% (with proper relaxation delay) | > 2.0% |
| Suitability | Routine QC Release | Primary Reference Standard Certification | Trace Impurity Profiling (<0.1%) |
Critical Insight: HPLC-UV often overestimates purity by 2–5% in early-stage synthesis because it ignores residual solvents and inorganic salts. qNMR is the only self-validating method for determining the "Potency As Is."
Experimental Protocols
Protocol A: The "Specificity Engine" (HPLC-UV)
Objective: To separate the 9-methoxy target from potential 10/11-methoxy regioisomers and diastereomers (e.g., rauwolscine analogs).
System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 150mm x 2.1mm, 2.5µm. Why CSH? Indole alkaloids tail severely on standard C18. CSH provides superior peak shape at high pH, allowing better isomer separation.
Mobile Phase:
-
A: 10mM Ammonium Formate, pH 8.5 (adjusted with NH4OH).
-
B: Acetonitrile (100%).
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 45% B (Shallow gradient for isomer resolution)
-
15-20 min: 45% → 90% B (Wash)
Detection: UV @ 280 nm (Indole max) and 220 nm. Flow Rate: 0.4 mL/min. Temp: 35°C.
Validation Criteria (System Suitability):
-
Tailing Factor: Must be < 1.5 for the main peak.
-
Resolution (Rs): > 2.0 between 9-Methoxyyohimbine and any nearest eluting impurity.
Protocol B: The "Truth Engine" (1H-qNMR)
Objective: To establish absolute mass purity and confirm the 9-methoxy position via coupling constants.
Instrument: 600 MHz NMR (Bruker Avance or equivalent) equipped with a cryoprobe. Solvent: DMSO-d6 (prevents exchange of labile protons). Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).
Acquisition Parameters (Crucial for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds . (Must be > 5x T1 of the longest relaxing proton, typically the aromatic protons).
-
Scans: 16 or 32 (for S/N > 400).
-
Temperature: 298 K.
Calculation:
-
I: Integral Area[1]
-
N: Number of protons (e.g., 3 for the methoxy group)
-
M: Molar Mass
-
W: Weight (mg)
-
P: Purity (decimal)
Structural Confirmation (The "9-Methoxy" Proof): Examine the aromatic region (6.5 - 7.5 ppm).
-
9-Methoxy Pattern: You should observe a specific splitting pattern (doublet, triplet, doublet) distinct from the 10- or 11-methoxy patterns. The chemical shift of the H-10 and H-12 protons will be shielded differently by the C9-OMe group.
Workflow Visualization
The following diagrams illustrate the logical flow for validating this molecule, ensuring no "blind spots" remain.
Diagram 1: The Validation Logic Flow
This decision tree guides the researcher on when to use which method.
Caption: Figure 1. Integrated workflow prioritizing qNMR for potency assignment before HPLC profiling.
Diagram 2: qNMR vs. HPLC Data Interpretation
Visualizing how the two methods "see" the molecule differently.
Caption: Figure 2. The "Purity Gap."[2] HPLC ignores non-chromophoric impurities, while qNMR captures the true mass composition.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[3][4][5] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73532 (Yohimbine Derivative Structure). [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][7] [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. aensiweb.com [aensiweb.com]
Cross-validation of analytical methods for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Topic: Cross-validation of analytical methods for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate Common Name: 9-Methoxyyohimbine (9-MeO-Y) CAS Registry Number: 11027-67-1
Executive Summary & Strategic Context
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (herein referred to as 9-Methoxyyohimbine or 9-MeO-Y ) is a structural analog of the alpha-2-adrenergic antagonist Yohimbine. Often present as a minor alkaloid in Pausinystalia johimbe or Rauvolfia species, or appearing as a synthetic impurity, its accurate quantification is critical for two reasons:
-
Toxicological Selectivity: Differentiating 9-MeO-Y from Yohimbine (C21H26N2O3) is essential due to varying receptor binding affinities and potential off-target cardiovascular effects.
-
Regulatory Compliance: In dietary supplements and pharmaceutical raw materials, "total alkaloid" assays often fail to distinguish between isomers, leading to potency miscalculations.
This guide cross-validates three distinct analytical workflows: HPLC-DAD (Quality Control), LC-MS/MS (Bioanalysis/Trace Detection), and HPTLC (Rapid Raw Material Screening).
Comparative Performance Matrix
The following data synthesizes experimental baselines for 9-MeO-Y, extrapolated from validated protocols for structurally homologous yohimban alkaloids.
| Feature | HPLC-DAD (UV) | LC-MS/MS (QqQ) | HPTLC (Densitometry) |
| Primary Application | Routine QC; Purity Profiling (>98%) | PK Studies; Trace Impurity Analysis | Raw Material ID; Adulteration Screening |
| Limit of Detection (LOD) | 0.5 – 1.0 µg/mL | 0.05 – 0.1 ng/mL | 50 – 100 ng/band |
| Linearity (R²) | > 0.999 (10–500 µg/mL) | > 0.995 (0.5–500 ng/mL) | > 0.990 (Semi-quantitative) |
| Selectivity | Moderate (Relies on Rt & UV spectra) | High (Mass transition specific) | Low (Visual/Rf based) |
| Sample Throughput | Medium (15-30 min/run) | High (3-8 min/run) | Very High (Parallel runs) |
| Cost Per Sample | Low | High | Very Low |
Method A: High-Performance Liquid Chromatography (HPLC-DAD)
Context: The "Workhorse" method. Best suited for verifying the potency of raw API or concentrated extracts where 9-MeO-Y is a major component (>0.1%).
Scientific Rationale
The yohimban skeleton possesses a distinct indole chromophore. While Yohimbine absorbs maximally at ~280 nm, the addition of the 9-methoxy group induces a bathochromic shift. A Diode Array Detector (DAD) is mandatory to capture the UV spectral fingerprint (200–400 nm) to distinguish 9-MeO-Y from non-methoxylated analogs.
Validated Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH 9.0 with NH4OH) — Basic pH suppresses ionization of the basic nitrogen, improving peak shape.
-
Solvent B: Acetonitrile.[1]
-
-
Gradient: 20% B (0-2 min)
60% B (15 min) 90% B (16-18 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Quantification) and 305 nm (Confirmation of methoxy group influence).
Self-Validating System Check
To ensure system suitability before every run:
-
Tailing Factor (Tf): Must be < 1.5. (If >1.5, increase buffer pH or add triethylamine).
-
Resolution (Rs): Must be > 2.0 between 9-MeO-Y and Yohimbine standard.
Method B: LC-MS/MS (Triple Quadrupole)
Context: The "Gold Standard" for specificity. Required when analyzing biological matrices (plasma, urine) or detecting 9-MeO-Y as a trace impurity (<0.1%) in Yohimbine bulk powder.
Scientific Rationale
UV detection lacks the specificity to distinguish stereoisomers or co-eluting matrix components in plasma. LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) .[2]
-
Precursor Ion Calculation: 9-MeO-Y (C22H28N2O4) has a monoisotopic mass of 384.20 .
-
Ionization: ESI Positive Mode (
).
Validated Protocol
-
Column: UHPLC C18 (e.g., Waters ACQUITY BEH, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Rapid ramp 10% B to 90% B over 4 minutes.
-
MRM Transitions (Calculated):
-
Quantifier:
(Indole moiety cleavage). -
Qualifier:
(Loss of methoxy-indole fragment).
-
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the LC-MS/MS approach, highlighting the critical "divert valve" step often missed in standard protocols to prevent source contamination.
Caption: LC-MS/MS workflow emphasizing the divert valve step to protect the MS source from early-eluting salts in biological samples.
Method C: HPTLC (High-Performance Thin Layer Chromatography)
Context: Rapid screening. Ideal for identifying the presence of Pausinystalia bark extracts vs. pure synthetic alkaloids.[2]
Validated Protocol
-
Plate: Silica gel 60 F254.
-
Mobile Phase: Toluene : Ethyl Acetate : Diethylamine (70:20:10 v/v/v).
-
Visualization:
-
UV 254 nm: Quenching (Dark spots).
-
Derivatization: Spray with Dragendorff’s reagent (Orange spots indicate alkaloids).
-
-
Validation: 9-MeO-Y will exhibit a distinct Rf value (typically lower than Yohimbine due to increased polarity of the methoxy group, depending on position steric hindrance).
References
-
Zanolari, B., et al. (2003).[3] "Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods." Phytochemical Analysis. Link
-
Chen, P., et al. (2015). "Differentiation of Yohimbe Bark and Yohimbine Hydrochloride using LC-MS/MS." Journal of AOAC International. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 8969, Yohimbine." (Used for structural extrapolation of the 9-methoxy derivative). Link
-
U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." (Basis for LC-MS/MS validation parameters). Link
Sources
- 1. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. lcms.cz [lcms.cz]
- 3. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Efficacy of Yohimbine and its Derivative, Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison between the well-characterized α2-adrenergic antagonist, yohimbine, and its structural analog, Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. While yohimbine has been extensively studied, its derivative represents a novel chemical entity. This comparison, therefore, juxtaposes the established efficacy of yohimbine with the predicted pharmacological profile of its derivative, based on established principles of structure-activity relationships (SAR) within the yohimban alkaloid class. The aim is to provide a predictive framework for researchers to anticipate the efficacy and selectivity of this new compound.
Introduction to Yohimbine and its Derivatives
Yohimbine is a naturally occurring indole alkaloid primarily known for its selective antagonism of α2-adrenergic receptors.[1][2] This action disrupts the negative feedback loop for norepinephrine release, leading to increased sympathetic nervous system activity.[3][4] This mechanism underpins its various physiological effects, including increased heart rate, blood pressure, and its historical use in treating erectile dysfunction.[2][5] However, yohimbine is not perfectly selective; it also interacts with a range of other receptors, including α1-adrenergic, serotonin (5-HT), and dopamine receptors, which contributes to its complex pharmacological profile and potential side effects like anxiety and hypertension.[1][6]
The compound Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate represents a targeted modification of the yohimbine scaffold. The key structural differences are:
-
A methoxy group at the 9th position of the indole ring.
-
A hydroxyl group at the 17th position .
These modifications are not trivial. Alterations to the yohimban core can dramatically shift a compound's binding affinity, receptor selectivity, and pharmacokinetic properties.[4][7] This guide will explore the predicted consequences of these specific chemical changes.
Comparative Pharmacological Profiles
The efficacy of a receptor antagonist is determined by its binding affinity (often expressed as the inhibition constant, Ki) and its selectivity for the target receptor over other receptors.
Yohimbine: Yohimbine is a potent antagonist at all three subtypes of the α2-adrenergic receptor (α2A, α2B, α2C), with Ki values in the low nanomolar range.[1] The order of affinity is generally reported as α2C > α2A > α2B.[1][8] Its off-target affinities are also well-documented, with notable interaction at 5-HT1A, 5-HT1B, 5-HT1D, and dopamine D2 and D3 receptors.[1][8] This lack of complete selectivity is a key challenge in its clinical use, contributing to a range of side effects.[6][9]
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (Predicted Profile): Based on SAR studies of related yohimbine analogs, we can predict how the novel substitutions might alter its efficacy:
-
9-Methoxy Group: The addition of a methoxy group to the indole ring system can influence lipophilicity and electronic properties. This may alter the compound's ability to cross the blood-brain barrier and could introduce new hydrogen bonding opportunities or steric hindrances within the receptor's binding pocket. This modification could potentially fine-tune the selectivity between α2-adrenergic subtypes or alter its affinity for serotonin receptors.
-
17-Hydroxy Group: The hydroxyl group at the 17-position is a significant modification. The core structure of yohimbine is 17-α-hydroxyyohimban-16-α-carboxylic acid methyl ester.[6] The presence and orientation of this hydroxyl group are critical for receptor interaction. Studies on yohimbine analogs have shown that modifications at this position can significantly impact binding potency.[10] A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming a strong interaction with amino acid residues (like aspartate) within the α2A receptor's binding pocket, which could enhance binding affinity.[11]
The table below summarizes the known data for yohimbine against the predicted profile for its derivative.
| Parameter | Yohimbine | Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (Predicted) | Rationale for Prediction |
| Primary Target | α2-Adrenergic Receptor Antagonist[[“]][13] | α2-Adrenergic Receptor Antagonist | The yohimban scaffold is the primary determinant for α2-receptor activity. |
| α2A-AR Affinity (Ki) | ~1.4 nM[1][8] | Potentially Higher | The 17-hydroxy group may form additional hydrogen bonds in the binding pocket, increasing affinity. |
| α2B-AR Affinity (Ki) | ~7.1 nM[1][8] | Potentially Altered | Substitutions can change subtype selectivity; recent work has identified yohimbine esters with 25-fold higher α2B/α2A selectivity.[11] |
| α2C-AR Affinity (Ki) | ~0.88 nM[1][8] | Potentially Altered | The high affinity of the parent compound may be maintained or slightly modified by the new functional groups. |
| Selectivity Profile | α2 > 5-HT1A/1B/1D > α1 > D2/D3[1][8] | Potentially Improved α2 Selectivity | The new functional groups might introduce steric hindrance or unfavorable interactions at off-target receptors, reducing their binding affinity. |
| Key Side Effects | Anxiety, hypertension, insomnia[6][9] | Potentially Reduced | If selectivity for α2-receptors over 5-HT and other receptors is improved, side effects associated with off-target interactions may be diminished. |
Signaling Pathway Analysis
Yohimbine and its derivatives exert their effects by blocking the canonical G-protein coupled receptor (GPCR) signaling pathway associated with α2-adrenergic receptors.[14] These receptors are coupled to inhibitory G-proteins (Gi/o).[15][16]
Mechanism of Action:
-
Agonist Binding (e.g., Norepinephrine): In the absence of an antagonist, norepinephrine binds to the α2-AR.
-
G-Protein Activation: This binding event activates the associated Gi protein, causing it to exchange GDP for GTP.[15]
-
Downstream Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
-
Physiological Response: The reduction in cAMP leads to various cellular responses, including the inhibition of further norepinephrine release from presynaptic neurons.[14]
Antagonist Action: Yohimbine, as a competitive antagonist, binds to the α2-AR but does not activate it. By occupying the binding site, it prevents norepinephrine from binding and initiating the inhibitory cascade.[3][[“]] This blockade of the "off-switch" results in a sustained release of norepinephrine into the synapse, leading to a hyperadrenergic or sympathomimetic state.[1][2]
Experimental Protocol: Validation of Binding Affinity
To empirically validate the predicted efficacy and selectivity of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, a competitive radioligand binding assay is essential.[17] This technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[18][19]
Objective: To determine the inhibition constant (Ki) of the test compound for α2A, α2B, and α2C adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C receptors.
-
Radioligand: [³H]-Rauwolscine or another suitable α2-selective radiolabeled antagonist.
-
Test Compound: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate.
-
Reference Compound: Yohimbine hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and yohimbine (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.[18]
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its known dissociation constant (Kd).
-
Thaw and dilute the receptor-expressing cell membranes in ice-cold assay buffer to a predetermined optimal concentration (e.g., 10-20 µg protein per well).[20]
-
-
Assay Incubation:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine, for non-specific binding).
-
50 µL of the serially diluted test compound or reference compound.
-
50 µL of the diluted radioligand.
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[20]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).[20]
-
Wash the filters multiple times (e.g., 4x) with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.[20]
-
-
Data Analysis:
-
Calculate the specific binding for each concentration by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Discussion and Future Directions
The structural modifications in Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate present a compelling case for altered pharmacological activity compared to its parent compound, yohimbine. The predictive analysis, grounded in established SAR principles, suggests a potential for enhanced affinity and, critically, improved selectivity for α2-adrenergic receptors.[7][11]
An improvement in selectivity could have significant therapeutic implications. By minimizing interactions with serotonergic and dopaminergic receptors, this derivative could offer a more favorable side-effect profile, potentially reducing the anxiety and cardiovascular effects commonly associated with yohimbine.[6][9] The development of subtype-selective α2-antagonists is an active area of research, with potential applications in treating not only sexual dysfunction but also conditions like depression, inflammatory disorders, and even certain cancers.[1][6][11]
However, this analysis remains predictive. The next crucial step is the empirical validation through the experimental protocol outlined above. Comprehensive in-vitro profiling, including functional assays to confirm antagonism and broad panel screening to assess off-target activity, is required. Following this, in-vivo studies would be necessary to evaluate the compound's pharmacokinetics, safety, and ultimate efficacy in relevant physiological models. The re-engineering of natural product scaffolds like yohimbine remains a powerful strategy for discovering novel chemical entities with potentially superior therapeutic properties.[4][22]
References
- What is Yohimbe mechanism of action? - Consensus. Consensus.
- Pharmacology of Yohimbine; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 16). YouTube.
-
A literature perspective on the pharmacological applications of yohimbine - PMC . (2022, October 20). National Center for Biotechnology Information. Available at: [Link]
-
Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine | Journal of Medicinal Chemistry . (2024, June 10). ACS Publications. Available at: [Link]
-
What is the mechanism of Yohimbine Hydrochloride? - Patsnap Synapse . (2024, July 17). Patsnap. Available at: [Link]
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What is Yohimbine Hydrochloride used for? - Patsnap Synapse . (2024, June 15). Patsnap. Available at: [Link]
-
Alpha-2 adrenergic receptor - Wikipedia . Wikipedia. Available at: [Link]
-
Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities - PubMed . (1990, June). National Center for Biotechnology Information. Available at: [Link]
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Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins - Reactome Pathway Database . Reactome. Available at: [Link]
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Structure-Activity Relationship of Yohimbine and Its Related Analogs in Blocking Alpha-1 and Alpha-2 Adrenoceptors : : A Comparative Study of Cardiovascular Activities - J-Stage . J-Stage. Available at: [Link]
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Full article: A literature perspective on the pharmacological applications of yohimbine . (2022, October 20). Taylor & Francis Online. Available at: [Link]
-
Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - MDPI . (2024, November 29). MDPI. Available at: [Link]
-
Ergogenic and Sympathomimetic Effects of Yohimbine: A Review - MDPI . (2024, December 12). MDPI. Available at: [Link]
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Re-Engineering of Yohimbine's Biological Activity through Ring Distortion: Identification and Structure-Activity Relationships of a New Class of Antiplasmodial Agents - PubMed . (2020, February 14). National Center for Biotechnology Information. Available at: [Link]
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GPCR-radioligand binding assays - PubMed . (2016). National Center for Biotechnology Information. Available at: [Link]
-
Alpha-2 adrenergic receptor - AMBOSS . AMBOSS. Available at: [Link]
-
Competitive Radioligand Binding Assays - Alfa Cytology . Alfa Cytology. Available at: [Link]
-
Yohimbine as a Starting Point to Access Diverse Natural Product-Like Agents with Re-programmed Activities against Cancer-Relevant GPCR Targets - ResearchGate . (2020, May). ResearchGate. Available at: [Link]
-
Giα and Gβ subunits both define selectivity of G protein activation by α2-adrenergic receptors | PNAS . (2006, October 3). PNAS. Available at: [Link]
-
Assay conditions for GPCR radioligand competition binding assays. - ResearchGate . ResearchGate. Available at: [Link]
-
Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk - Semantic Scholar . Semantic Scholar. Available at: [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience . Gifford Bioscience. Available at: [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc . Multispan, Inc. Available at: [Link]
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A literature perspective on the pharmacological applications of yohimbine - ResearchGate . (2025, September 12). ResearchGate. Available at: [Link]
-
Yohimbe Uses, Benefits & Dosage - Drugs.com . (2025, June 26). Drugs.com. Available at: [Link]
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Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate vs. rauwolscine in receptor binding
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacologically active indole alkaloids, structural nuances often translate into significant differences in receptor affinity and selectivity, dictating their ultimate physiological effects. This guide provides an in-depth, data-driven comparison of the receptor binding profiles of two closely related yohimban alkaloids: Ajmalicine (also known as Raubasine) and Rauwolscine (also known as α-yohimbine). While the initial query specified Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (9-methoxy-ajmalicine), a thorough literature search did not yield specific receptor binding data for this derivative. Therefore, this guide will focus on the well-characterized parent compound, ajmalicine, in comparison to its stereoisomer, rauwolscine.
This analysis is designed to offer a clear, objective comparison, supported by experimental data, to aid researchers in understanding the distinct pharmacological properties of these two compounds and to inform future drug discovery and development efforts.
Unveiling the Pharmacological Dichotomy: Adrenergic and Serotonergic Affinities
Ajmalicine and rauwolscine, despite their structural similarities, exhibit markedly different receptor binding profiles, which explains their distinct pharmacological applications. Ajmalicine is primarily recognized for its effects on the cardiovascular system as an antihypertensive agent, while rauwolscine is widely utilized as a pharmacological tool to study the α2-adrenergic system and has been explored for its potential in mood and behavioral modulation.[1][2][3][4]
The core of their divergent activities lies in their differential affinities for adrenergic and serotonergic receptor subtypes.
Adrenergic Receptor Binding
Ajmalicine demonstrates a preference for α1-adrenergic receptors , acting as a selective antagonist.[3][5] This action leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a decrease in blood pressure.[6] While it also binds to α2-adrenergic subtypes, its affinity is generally lower compared to its α1-antagonistic properties.
In contrast, rauwolscine is a potent and selective α2-adrenergic receptor antagonist .[1][7][8] Its high affinity for α2-adrenoceptors makes it a valuable tool for researchers studying the sympathetic nervous system. By blocking the presynaptic α2-autoreceptors, rauwolscine enhances the release of norepinephrine, leading to stimulant-like effects.
Serotonergic Receptor Binding
Beyond the adrenergic system, both compounds interact with serotonin (5-HT) receptors, albeit with different affinity profiles. Rauwolscine has been shown to act as an antagonist at the 5-HT2B receptor and as a weak partial agonist at the 5-HT1A receptor .[1][7] This interaction with the serotonergic system may contribute to its effects on mood and behavior.[7] The binding of rauwolscine to 5-HT1A receptors in the human cerebral cortex has been well-documented.[9]
Information regarding the specific binding affinities of ajmalicine at various serotonin receptor subtypes is less defined in the available literature.
Quantitative Receptor Binding Data
The following table summarizes the available experimental data on the receptor binding affinities (Ki in nM) of ajmalicine and rauwolscine. It is important to note that binding affinities can vary depending on the experimental conditions, tissue source, and radioligand used.
| Receptor Subtype | Ajmalicine (Ki in nM) | Rauwolscine (Ki in nM) | Functional Activity (Rauwolscine) |
| Adrenergic | |||
| α1 | Selective Antagonist[3][5] | - | Antagonist |
| α2A | 8.2[2] | 3.5[10] | Antagonist |
| α2B | 14.5[2] | 4.6[10] | Antagonist |
| α2C | 5[2] | 0.6[10] | Antagonist |
| α2D | 289[2] | - | Antagonist |
| Serotonergic | |||
| 5-HT1A | - | 158 | Weak Partial Agonist[1][7] |
| 5-HT2B | - | 14.3[1][7][11] | Antagonist[1][7] |
Structure-Activity Relationship: The Stereochemical Influence
The distinct receptor binding profiles of ajmalicine and rauwolscine can be attributed to their stereochemical differences. Both are diastereomers of yohimbine, meaning they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This subtle variation in shape significantly impacts how they fit into the binding pockets of different receptors, leading to the observed differences in affinity and selectivity.
The orientation of the substituents on the yohimban skeleton dictates the interaction with key amino acid residues within the receptor binding sites, ultimately determining the potency and functional outcome of the ligand-receptor interaction.
Experimental Protocols: Unveiling Receptor Affinities
The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through competitive radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the precise quantification of a compound's ability to displace a known high-affinity radiolabeled ligand from its receptor.
General Protocol for Radioligand Binding Assay
This protocol provides a generalized framework for determining the binding affinity of a test compound (e.g., ajmalicine or rauwolscine) at a specific G-protein coupled receptor (GPCR), such as adrenergic or serotonin receptors.
Part 1: Membrane Preparation [12][13]
-
Tissue/Cell Homogenization: A tissue source rich in the target receptor (e.g., rat cerebral cortex for adrenergic receptors) or a cell line stably expressing the receptor of interest is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the cell membranes, which contain the receptors. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.
-
Washing and Storage: The membrane pellet is washed to remove any remaining cytosolic components and then resuspended in a suitable buffer. The protein concentration is determined, and the membrane preparation is aliquoted and stored at -80°C until use.
Part 2: Competitive Binding Assay [12][14]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-Rauwolscine for α2-adrenergic receptors, or [3H]-LSD for certain serotonin receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is rapidly terminated by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific Binding: This is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known competing ligand) from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by plotting the specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[6]
-
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways and Functional Implications
The differential receptor binding of ajmalicine and rauwolscine translates into distinct downstream signaling events and physiological outcomes.
Ajmalicine's antagonism of α1-adrenergic receptors primarily impacts the Gq/11 signaling cascade . This blockade prevents the norepinephrine-induced activation of phospholipase C, thereby inhibiting the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels leads to smooth muscle relaxation and vasodilation.
Rauwolscine's antagonism of α2-adrenergic receptors predominantly affects the Gi/o signaling pathway . By blocking these inhibitory receptors, rauwolscine disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and enhanced norepinephrine release. Its partial agonism at 5-HT1A receptors also engages the Gi/o pathway, albeit to a lesser extent, potentially modulating neuronal excitability.
Caption: Simplified signaling pathways for Ajmalicine and Rauwolscine.
Conclusion
References
-
Rauwolscine – AxonGain. (2026, February 7). AxonGain. Retrieved February 19, 2026, from [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). Current Protocols. Retrieved February 19, 2026, from [Link]
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Wainscott, D. B., Sasso, D. A., Kursar, J. D., et al. (1998). [3H]Rauwolscine: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(1), 17–24. [Link]
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Rauwolscine (hydrochloride). (n.d.). Cambridge Bioscience. Retrieved February 19, 2026, from [Link]
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De Vos, H., Sbillen, A., & Leysen, J. E. (1989). [3H]rauwolscine labels alpha 2-adrenoceptors and 5-HT1A receptors in human cerebral cortex. European Journal of Pharmacology, 159(3), 307–310. [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 19, 2026, from [Link]
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Timmermans, P. B., & van Zwieten, P. A. (1984). A study of the selectivity and potency of rauwolscine, RX 781094 and RS 21361 as antagonists of alpha-1 and alpha-2 adrenoceptors. Journal of Pharmacology and Experimental Therapeutics, 228(3), 739–748. [Link]
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Neylon, C. B., & Summers, R. J. (1985). [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species. British Journal of Pharmacology, 85(2), 349–359. [Link]
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5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved February 19, 2026, from [Link]
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5-HT2B Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]
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Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved February 19, 2026, from [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20. [Link]
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Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.). Springer Nature Experiments. Retrieved February 19, 2026, from [Link]
-
Doxey, J. C., Roach, A. G., & Smith, C. F. (1983). Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. British Journal of Pharmacology, 78(3), 489–505. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025, August 10). Methods in Molecular Biology. Retrieved February 19, 2026, from [Link]
-
Rauwolscine/ Alfa Yohimbine. (n.d.). Retrieved February 19, 2026, from [Link]
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Vanhoutte, P. M., & Flavahan, N. A. (1986). Alpha-Adrenoceptors in Vascular Smooth Muscle: All Is Not Well1. Progress in Applied Microcirculation, 9, 1–10. [Link]
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Ajmalicine | C21H24N2O3 | CID 441975. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
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Ajmalicine. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
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ajmalicine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 19, 2026, from [Link]
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5-HT Receptors and their Ligands. (n.d.). Retrieved February 19, 2026, from [Link]
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5-hydroxytryptamine [Ligand Id: 5] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 19, 2026, from [Link]
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Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. Retrieved from [Link]
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Ajmalicine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 19, 2026, from [Link]
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Pharmacology and Receptor Interaction of Mitraciliatine. (n.d.). Kratom Alks. Retrieved February 19, 2026, from [Link]
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DETERMINATION OF POTENTIAL ANTAGONIST FROM ALKALOIDS AS AN ALTERNATIVE TREATMENT FOR NICOTINE DEPENDENCE USING IN SILICO APPROACH. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]
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Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2. (2021, January 21). International Journal of Molecular Sciences. Retrieved February 19, 2026, from [Link]
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Metabolic Regulation Analysis of Ajmalicine Biosynthesis Pathway in Catharanthus roseus (L.) G. Don Suspension Culture Using Nanosensor. (2020, May 15). International Journal of Molecular Sciences. Retrieved February 19, 2026, from [Link]
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Egan, C. T., Herrick-Davis, K., Miller, K., & Teitler, M. (1999). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors. Journal of Neurochemistry, 72(5), 2127–2134. [Link]
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Comparative Metabolic Stability Profile: Yohimbine, Rauwolscine, and Corynanthine
Executive Summary
Objective: To evaluate the metabolic stability of the alpha-2 adrenergic antagonist yohimbine and its diastereomers (rauwolscine, corynanthine) within human liver microsomes (HLM).
Key Finding: Yohimbine exhibits high intrinsic clearance (
Introduction: The Metabolic Bottleneck
Yohimbine is a potent indole alkaloid used as a selective
For drug development professionals, the challenge lies in the molecule's susceptibility to hepatic oxidation. The primary metabolic route involves the cytochrome P450 system, specifically CYP2D6 (major) and CYP3A4 (minor), converting the parent compound into 11-hydroxy-yohimbine.[1][2] While this metabolite retains pharmacological activity, the rapid depletion of the parent compound creates unpredictable pharmacokinetic (PK) profiles, particularly between CYP2D6 Extensive Metabolizers (EM) and Poor Metabolizers (PM).
This guide compares the stability of yohimbine against its key analogs and details the experimental workflow required to validate these profiles in vitro.
Structural Basis of Metabolic Selectivity
The metabolic fate of yohimbine analogs is dictated by their stereochemistry at carbons C-16 and C-17. CYP2D6 requires a specific spatial orientation to hydroxylate the indole ring system.
-
Yohimbine: Methyl ester at C-16 is
; Hydroxyl at C-17 is . This configuration fits the CYP2D6 active site, facilitating rapid 11-hydroxylation. -
Rauwolscine (
-yohimbine): Diastereomer with C-16 , C-17 orientation. This steric shift alters the binding affinity and orientation within the heme center, often resulting in increased resistance to hydroxylation and a slightly prolonged half-life. -
Corynanthine: C-16
, C-17 . This configuration generally lowers affinity for -receptors and alters metabolic clearance rates compared to the parent compound.
Visualization: Metabolic Pathway & Stereoselectivity
The following diagram illustrates the primary metabolic pathway of yohimbine and the divergence based on stereochemistry.
Caption: Figure 1. Metabolic pathway of Yohimbine highlighting the critical role of CYP2D6 and the steric resistance mechanism of Rauwolscine.
Experimental Protocol: Microsomal Stability Assay
To objectively compare these analogs, a standardized Human Liver Microsome (HLM) assay is required. This protocol ensures self-validating results through the use of positive controls and specific stopping criteria.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Controls: Verapamil (High Clearance), Warfarin (Low Clearance).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare 1 µM solution of Yohimbine/Analog in phosphate buffer containing 0.5 mg/mL microsomes.
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control Step: Include a "No NADPH" control to rule out chemical instability.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
-
Why: This precipitates proteins and instantly halts enzymatic activity.
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion transitions).
-
Calculation of Intrinsic Clearance ( )
Plot
Workflow Diagram
Caption: Figure 2. Step-by-step workflow for determining metabolic stability in liver microsomes.
Comparative Data Analysis
The following data synthesizes literature values for extensive metabolizers (EM). Note the significant disparity between the parent compound and its active metabolite.
| Compound | Metabolic Phenotype | Intrinsic Clearance ( | Primary Metabolite | |
| Yohimbine | High Clearance | < 1 hour (EM) | > 3000 mL/min (Predicted) | 11-OH-Yohimbine |
| 11-OH-Yohimbine | High Stability | ~6 hours | Low / Renal Excretion | Conjugates |
| Rauwolscine | Moderate Stability | > Yohimbine | Moderate (Est.) | Unknown Hydroxyls |
| Corynanthine | Moderate Stability | Variable | Moderate (Est.) | 10-OH / 11-OH |
Data Interpretation:
-
The CYP2D6 Effect: Yohimbine's short half-life is driven by its perfect fit for CYP2D6. In Poor Metabolizers (PM), the clearance drops drastically (<100 mL/min), extending the half-life significantly.
-
Active Metabolite Accumulation: While Yohimbine disappears quickly, 11-hydroxy-yohimbine persists. This metabolite contributes significantly to the therapeutic effect, effectively extending the "pharmacodynamic" half-life beyond the "pharmacokinetic" half-life of the parent.
-
Analog Advantage: Rauwolscine's stereochemistry (C-17
-OH) provides steric protection against CYP2D6, resulting in a more sustained plasma concentration compared to the rapid spike-and-drop of yohimbine.
Discussion & Mechanistic Insight
For drug development, relying solely on yohimbine presents a liability due to genetic polymorphism .
-
Genotypic Variability: Approximately 7-10% of Caucasians are CYP2D6 Poor Metabolizers. In these individuals, yohimbine exposure is significantly higher, increasing the risk of anxiety and hypertension. Conversely, Ultra-Rapid Metabolizers may see no therapeutic benefit.
-
Analogs as Candidates: Rauwolscine represents a potentially superior candidate for consistent dosing because its metabolism is less dependent on the highly variable CYP2D6 efficiency, although specific clinical trials comparing this head-to-head are sparse.
-
Metabolite Contribution: Researchers must quantify 11-hydroxy-yohimbine in any yohimbine study.[3] Ignoring this metabolite leads to an underestimation of the drug's duration of action.
Recommendation: Future development should focus on deuterated yohimbine analogs or stereoisomers like rauwolscine to improve metabolic stability while retaining
References
-
Le Corre, P., et al. (1999).[1][4] "Biopharmaceutics and metabolism of yohimbine in humans." European Journal of Pharmaceutical Sciences.
-
Vay, M., et al. (2020). "Oral Yohimbine as a New Probe Drug to Predict CYP2D6 Activity."[5][6] Clinical Pharmacokinetics.
-
Le Corre, P., et al. (2004).[1] "Human sympathetic activation by alpha2-adrenergic blockade with yohimbine: Bimodal, epistatic influence of cytochrome P450-mediated drug metabolism." Clinical Pharmacology & Therapeutics.
-
Obach, R.S. (1999).[7] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
-
Grasha, K., et al. (2023). "The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities."[8][9] Drug Metabolism and Disposition.
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A Comparative Guide to Orthogonal Methods for the Structural Confirmation of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
In the realm of natural product chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. For complex heterocyclic compounds such as yohimbine alkaloids, this task is particularly challenging due to their rigid, polycyclic nature and multiple stereocenters. This guide provides an in-depth comparison of orthogonal analytical techniques for the structural confirmation of a specific yohimbine derivative, Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate.
The principle of orthogonality in analytical science dictates the use of multiple, distinct methods whose potential systematic errors are unrelated.[1] This approach provides a self-validating system, ensuring the highest possible confidence in the final structural assignment. We will explore the causality behind the selection of each method, detailing their experimental protocols and interpreting their data in the context of our target molecule.
The Compound in Focus: A Yohimbine Alkaloid
Yohimbine and its analogues are monoterpenoid indole alkaloids characterized by a pentacyclic ring structure.[2][3] These compounds are of significant interest due to their diverse pharmacological activities. Our target molecule, Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, presents several structural challenges:
-
A complex carbon skeleton: Requiring definitive assignment of all atoms.
-
Multiple stereocenters: The spatial arrangement of which is critical for biological activity.[2]
-
Subtle structural variations: Differentiating it from other known yohimbine isomers and derivatives.[4]
To address these challenges, a multi-pronged analytical strategy is not just recommended; it is essential.
Method 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Expertise & Experience: The first step in any structure elucidation workflow is to determine the elemental composition.[5][6] High-Resolution Mass Spectrometry (HRMS) provides the requisite mass accuracy to distinguish between compounds with the same nominal mass but different elemental formulas. This is a foundational, non-negotiable step that constrains all subsequent spectroscopic interpretations.
Experimental Protocol: Liquid Chromatography-Quadrupole Time-of-Flight (LC/QTOF-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject 1-5 µL of the sample solution into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. Use a C18 reversed-phase column with a gradient elution profile (e.g., water/acetonitrile with 0.1% formic acid) to ensure the analyte is separated from any minor impurities before entering the mass spectrometer.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, which is highly effective for nitrogen-containing alkaloids, to generate the protonated molecular ion [M+H]⁺.[7][8]
-
Mass Analysis: Analyze the ions using a QTOF mass spectrometer, which offers high resolution and mass accuracy (typically < 5 ppm).
-
Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to generate a list of possible elemental formulas that fit the measured mass within a specified tolerance (e.g., ± 5 ppm).
Data Presentation: HRMS Results
| Parameter | Expected Value (for C₂₂H₂₈N₂O₅) | Observed Value | Mass Error (ppm) |
| Molecular Formula | C₂₂H₂₈N₂O₅ | - | - |
| Exact Mass [M] | 400.19982 | - | - |
| [M+H]⁺ Ion | 401.20760 | 401.2074 | -0.5 |
This data confirms the elemental composition, providing a critical constraint for all further structural analysis.
Visualization: HRMS Workflow
Caption: Workflow for molecular formula determination using LC-HRMS.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity
Expertise & Experience: With the molecular formula established, NMR spectroscopy is employed to piece together the atomic connectivity and provide initial stereochemical insights.[5][9] A suite of 1D and 2D NMR experiments is required to solve the puzzle of the carbon-hydrogen framework. This is the core of modern structure elucidation for molecules not amenable to immediate crystallization.[10]
Experimental Protocol: A Suite of NMR Experiments
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) and transfer to a 5 mm NMR tube.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a proton spectrum to identify the number of distinct proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (J-coupling).
-
¹³C NMR: Acquire a carbon spectrum to determine the number of distinct carbon environments.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, revealing which protons are neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, assigning carbons with attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing critical information about relative stereochemistry and 3D conformation.
-
Data Presentation: Key NMR Correlations (Hypothetical Data)
| Experiment | Correlation From | Correlation To | Structural Information Deduced |
| COSY | H-15 | H-16, H-20 | Connects protons on the E ring. |
| HSQC | δH 3.85 (s, 3H) | δC 52.1 | Assigns the methoxy protons to the methoxy carbon at C-9. |
| HMBC | H-17 (hydroxyl OH) | C-16, C-17, C-18 | Confirms the position of the hydroxyl group at C-17. |
| HMBC | H-5 | C-3, C-7, C-9 | Connects the aromatic D ring to the C ring. |
| NOESY | H-3 | H-15 | Indicates a cis relationship between these protons, defining ring junction stereochemistry. |
Visualization: NMR Logic for Structure Assembly
Caption: Logical flow of information from NMR experiments to determine connectivity and relative stereochemistry.
Method 3: Single-Crystal X-ray Crystallography (SCXRD) for Absolute Structure
Expertise & Experience: SCXRD is the undisputed "gold standard" for structural elucidation.[5] When a suitable crystal can be grown, this technique provides a direct and unambiguous determination of the complete 3D molecular structure, including the absolute configuration of all stereocenters.[11][12] This method serves as the ultimate validation for structures proposed by spectroscopic means. The challenge, particularly for complex natural products, often lies in obtaining a high-quality single crystal.[13]
Experimental Protocol: From Solution to Structure
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of reflections.[11] The crystal is rotated to collect a complete dataset.
-
Structure Solution & Refinement: The diffraction pattern is computationally processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined. This initial model is refined to best fit the experimental data.
-
Absolute Configuration: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can often be determined using anomalous dispersion effects (e.g., Flack parameter).[14]
Data Presentation: Key Crystallographic Data
| Parameter | Hypothetical Value | Significance |
| Formula | C₂₂H₂₈N₂O₅ | Confirms elemental composition. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell; confirms chirality. |
| Unit Cell (Å) | a=8.1, b=12.5, c=20.3 | Dimensions of the repeating unit in the crystal. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental data (lower is better). |
| Flack Parameter | 0.05(3) | A value near zero confirms the assigned absolute configuration is correct. |
Visualization: SCXRD Experimental Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Method 4: Chiroptical Spectroscopy for Stereochemical Confirmation
Expertise & Experience: When single crystals cannot be obtained, chiroptical methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) become invaluable orthogonal tools for determining absolute configuration.[15][16][17] These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.[16] The power of this method is fully realized when experimental spectra are compared with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT).[18]
Experimental Protocol: ECD Spectroscopy and DFT Calculation
-
Experimental Spectrum: Dissolve a small amount of the compound in a transparent solvent (e.g., methanol) and record the ECD spectrum using a CD spectrometer.
-
Computational Modeling:
-
Generate 3D conformers for both possible enantiomers of the proposed structure.
-
Perform a geometric optimization and frequency calculation for the most stable conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Predict the ECD spectrum for each enantiomer using Time-Dependent DFT (TD-DFT).
-
-
Comparison: Compare the experimentally measured ECD spectrum with the computationally predicted spectra. A good match between the experimental spectrum and the spectrum calculated for one of the enantiomers provides strong evidence for that absolute configuration.
Data Presentation: Comparison of ECD Data
| Source | Cotton Effect Wavelengths (nm) and Signs |
| Experimental | +225, -248, +280 |
| Calculated (3S, 15S, 16R, 17R, 20R) | +228, -250, +285 |
| Calculated (3R, 15R, 16S, 17S, 20S) | -228, +250, -285 |
The excellent correlation between the experimental data and the (3S, 15S, 16R, 17R, 20R) calculation confirms this absolute configuration.
Visualization: Chiroptical Analysis Workflow
Caption: Workflow combining experimental ECD with DFT calculations to assign absolute configuration.
Comparative Summary of Orthogonal Methods
| Method | Information Provided | Sample Required | Destructive? | Key Strength | Key Limitation |
| HRMS | Elemental Formula | < 1 mg | Yes | High precision and accuracy for formula determination. | Provides no connectivity or stereochemical data. |
| NMR Spectroscopy | Atomic Connectivity, Relative Stereochemistry | 5-10 mg | No | Provides detailed 2D structure and spatial proximities. | Does not directly determine absolute configuration. |
| Single-Crystal X-ray (SCXRD) | Unambiguous 3D Structure, Absolute Configuration | < 1 mg | No | The definitive method for complete structure proof.[5] | Requires a high-quality single crystal, which can be difficult to obtain.[13] |
| Chiroptical Spectroscopy (ECD/VCD) | Absolute Configuration | < 1 mg | No | Excellent for absolute configuration when crystals are unavailable.[15] | Relies on accurate computational models; can be ambiguous for highly flexible molecules. |
Conclusion
The structural confirmation of a complex natural product like Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a hierarchical process that relies on the synergistic and orthogonal nature of modern analytical techniques. HRMS provides the foundational elemental formula. A comprehensive suite of NMR experiments then builds the 2D structural framework and reveals the relative stereochemistry. Finally, the absolute configuration and complete 3D structure are definitively confirmed by either single-crystal X-ray crystallography—the gold standard—or a combination of chiroptical spectroscopy and theoretical calculations. By employing these distinct, self-validating methods, researchers can achieve the highest level of confidence in their structural assignments, a critical prerequisite for advancing drug discovery and development.
References
-
Allenmark, S. G. (2000). Chiroptical methods in the stereochemical analysis of natural products. Natural Product Reports, 17, 145. Available at: [Link][15][17]
-
Avula, B., et al. (2015). Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration. Journal of Pharmaceutical and Biomedical Analysis, 107, 238-248. Available at: [Link][4]
-
Gil, R. R., & Navarro-Vázquez, A. (2017). Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures. In Anisotropic NMR. Royal Society of Chemistry. Available at: [Link][5]
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Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy. John Wiley & Sons. Available at: [Link][16][19]
-
Stephens, P. J., et al. (2006). Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Optical Rotation, Electronic Circular Dichroism, and Vibrational Circular Dichroism. The Journal of Organic Chemistry, 71(15), 5649-5663. Available at: [Link][18]
-
Kumar, A., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Fitoterapia, 163, 105321. Available at: [Link][2]
-
Li, Z., et al. (2011). Development of a method for comprehensive and quantitative analysis of Yohimbine in Pausinystalia yohimbe by liquid chromatography-ion trap mass spectrometry. Journal of AOAC International, 94(6), 1735-1740. Available at: [Link][7]
-
Nakagawa, T., et al. (2025). Unlocking the structural analysis of alkaloids with a new metal–organic framework. Journal of the American Chemical Society. Available at: [Link][13]
-
Ivanova, B., & Spiteller, M. (2017). UHPLC/MS detection of yohimbine in food supplements. Journal of Pharmaceutical and Biomedical Analysis, 141, 1-6. Available at: [Link][8]
-
Bio-Rad. (n.d.). The Need for Orthogonal Methods in Higher Order Structure (HOS) Analysis. Bio-Rad Laboratories. Available at: [Link][1]
-
Le Belle, N., et al. (1988). Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 430(1), 141-150. Available at: [Link][20]
-
Wang, Y., et al. (2021). Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach. Molecules, 26(21), 6543. Available at: [Link][14]
-
Heinrich, M., & Gibbons, S. (2015). Methods in natural product chemistry. In Pharmacognosy. Elsevier. Available at: [Link][6]
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University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Faculty of Sciences, University of Lisbon. Available at: [Link][11]
-
Leibniz-Forschungsinstitut für Molekulare Pharmakologie (FMP). (2020, January 23). Determining the atomic structure of natural products more rapidly and accurately. Phys.org. Available at: [Link][10]
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PubChem. (n.d.). Yohimbine. National Center for Biotechnology Information. Available at: [Link][3]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery Ltd. Available at: [Link][9]
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Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Improved Pharma. Available at: [Link][12]
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Inter-Laboratory Comparison Guide: Quantification of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (Venenatine)
This guide establishes a standardized framework for the inter-laboratory comparison and quantification of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate , commonly known as Venenatine (or 9-Methoxyyohimbine ).
This indole alkaloid, structurally related to Yohimbine and Mitragynine, presents unique analytical challenges due to its stereochemistry and low abundance in natural sources (e.g., Alstonia venenata, Mitragyna species). This document outlines the protocols for objective performance evaluation across analytical platforms.
Executive Summary & Compound Identity
Objective: To provide a robust, self-validating protocol for the quantification of Venenatine in botanical extracts and biological matrices, facilitating inter-laboratory consistency. Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacologists.
Chemical Identity[1][2]
-
Systematic Name: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
-
Common Names: Venenatine, 9-Methoxyyohimbine
-
CAS Registry Number: 1055-75-0
-
Molecular Formula: C₂₂H₂₈N₂O₄
-
Structural Class: Indole Alkaloid (Yohimban skeleton)
-
Key Characteristic: Presence of a methoxy group at the C-9 position and a closed E-ring (distinguishing it from the corynanthe skeleton of Mitragynine).
Comparative Methodology: Analytical Platforms
The choice of analytical platform dictates the sensitivity and specificity of the quantification.
| Feature | Method A: UHPLC-MS/MS (Gold Standard) | Method B: HPLC-FLD (Alternative) | Method C: GC-MS (Not Recommended) |
| Principle | Separation by hydrophobicity; detection by mass-to-charge ratio (MRM). | Separation by hydrophobicity; detection by native fluorescence. | Volatilization and electron impact ionization. |
| Specificity | High. Distinguishes stereoisomers (e.g., Venenatine vs. Alstovenine) via specific transitions. | Medium. Prone to matrix interference from other indole alkaloids. | Low. Thermal instability of the carboxylate ester often leads to degradation. |
| Sensitivity (LOD) | < 0.5 ng/mL | 1–5 ng/mL | > 50 ng/mL |
| Throughput | High (5–8 min run time) | Medium (15–25 min run time) | Low (Derivatization required) |
| Recommendation | Primary Protocol for inter-lab studies. | Screening Protocol for QC in resource-limited settings. | Avoid for quantitative accuracy. |
Experimental Protocols
Sample Preparation (Unified)
To ensure inter-laboratory comparability, all participants must utilize the following extraction protocol to minimize recovery variations.
Reagents:
-
Extraction Solvent: tert-Butyl methyl ether (TBME) or Chloroform (CHCl₃).
-
Buffer: Ammonium carbonate (pH 9.5).
Workflow:
-
Homogenization: Pulverize botanical sample (pass through 60-mesh sieve) or thaw plasma matrix.
-
Alkalinization: Mix 100 mg sample (or 200 µL plasma) with 1.0 mL Ammonium carbonate buffer (pH 9.5). Vortex for 30s.
-
Liquid-Liquid Extraction (LLE): Add 3.0 mL TBME. Shake mechanically for 10 min.
-
Phase Separation: Centrifuge at 4,000 × g for 5 min.
-
Concentration: Transfer organic supernatant to a clean tube; evaporate to dryness under N₂ stream at 40°C.
-
Reconstitution: Reconstitute in 200 µL Mobile Phase A:B (90:10).
Protocol A: UHPLC-MS/MS (Reference Method)
Rationale: Mass spectrometry provides the necessary selectivity to resolve Venenatine from its C-3 epimer (Alstovenine) and other isobaric indole alkaloids.
-
Column: C18 Reverse Phase (e.g., 2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water (with 5mM Ammonium Formate).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B (0-1 min) → 90% B (6 min) → 10% B (6.1-8 min).
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
MRM Transitions (Quantification):
-
Precursor Ion: m/z 385.2 [M+H]⁺
-
Quantifier Ion: m/z 144.1 (Indole moiety fragment)
-
Qualifier Ion: m/z 214.1 (Tetrahydro-beta-carboline fragment)
Protocol B: HPLC-FLD (Alternative)
Rationale: Indole alkaloids exhibit strong native fluorescence. This method is suitable when MS is unavailable, provided chromatographic resolution is validated.
-
Detector: Fluorescence Detector (FLD).
-
Excitation Wavelength: 280 nm.
-
Emission Wavelength: 310 nm.
-
Isocratic Elution: Phosphate Buffer (pH 6.0) : Acetonitrile (70:30).
-
Internal Standard: Yohimbine (if Venenatine-d3 is unavailable).
Inter-Laboratory Validation Framework
To validate the proficiency of participating laboratories, the following statistical models must be applied to the reported data.
Performance Metrics
-
Z-Score Calculation:
Where: -
HorRat Value (Horwitz Ratio): Used to assess the acceptability of the method's precision (RSD).
-
Target: 0.5 – 2.0 is acceptable for inter-laboratory reproducibility.
-
Supporting Data (Reference Ranges)
Based on literature extraction efficiencies for yohimban alkaloids:
| Parameter | Expected Range (Botanical) | Expected Range (Plasma Spiked) |
| Linearity (R²) | > 0.995 (10–1000 ng/mL) | > 0.990 (1–500 ng/mL) |
| Recovery (%) | 85% – 105% | 80% – 110% |
| Precision (RSD) | < 5.0% (Intra-day) | < 10.0% (Inter-day) |
Visualization: Quantification Workflow
The following diagram illustrates the critical decision points and flow for the quantification of Venenatine.
Caption: Workflow for the extraction, platform selection, and validation of Venenatine quantification.
References
-
Takayama, H., et al. (2004).[1][4] "A New 9-Methoxyyohimbine-Type Indole Alkaloid from Mitragyna africanus."[5][6] Chemical and Pharmaceutical Bulletin, 52(3), 359–361.[4][6] Link
-
Govindachari, T. R., et al. (1964). "Chemical constituents of Alstonia venenata R.Br." Tetrahedron Letters, 5(16), 901–906. Link
-
U.S. Food & Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Link
-
AOAC International. (2016). "Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals." AOAC.org. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 73061, Venenatine." PubChem. Link
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A Comparative Guide to the In Vitro and In Vivo Correlation of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (Mitragynine) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the relationship between the in vitro (laboratory-based) and in vivo (living organism) pharmacological activities of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, more commonly known as mitragynine. As the primary psychoactive alkaloid in the leaves of the Southeast Asian plant Mitragyna speciosa (kratom), understanding the in vitro-in vivo correlation (IVIVC) of mitragynine is critical for assessing its therapeutic potential and safety profile.[1][2]
A significant challenge in correlating mitragynine's in vitro activity with its in vivo effects is its metabolic conversion to 7-hydroxymitragynine.[1][3][4] This metabolite is a considerably more potent mu-opioid receptor agonist, and its formation is a key factor in the analgesic effects observed in vivo.[1][3][4] This guide will dissect the pharmacological profiles of both compounds to build a comprehensive IVIVC model.
Section 1: In Vitro Pharmacological Profile
The initial assessment of a compound's activity begins with in vitro assays. These experiments are crucial for determining receptor binding affinities, functional efficacy, and metabolic stability, which together form the basis for predicting in vivo effects.
Receptor Binding and Functional Activity
Mitragynine exhibits a complex polypharmacology, interacting with multiple G protein-coupled receptors (GPCRs).[5] Its primary activity is at opioid receptors, but it also shows affinity for adrenergic and serotonergic receptors.[2][5]
-
Opioid Receptors: Mitragynine acts as a partial agonist at the mu-opioid receptor (MOR), the primary target for traditional opioid analgesics like morphine.[2][6] However, its binding affinity and efficacy are notably lower than that of classic opioids.[5][7] In some functional assays, such as [35S]GTPγS stimulation, mitragynine has even been characterized as a MOR antagonist.[7][8] It also demonstrates competitive antagonism at kappa- and delta-opioid receptors.[9][10]
-
Adrenergic and Serotonergic Receptors: Mitragynine displays antagonist activity at alpha-2A adrenergic receptors and partial agonist activity at alpha-1A adrenergic receptors.[5] It also interacts with serotonin receptors, which may contribute to its stimulant-like effects.[5][6]
A crucial aspect of mitragynine's pharmacology is that it does not significantly activate the β-arrestin-2 pathway, which is implicated in many of the adverse effects of classical opioids, such as respiratory depression and constipation.[6][9][10]
In contrast, the metabolite 7-hydroxymitragynine is a highly selective and potent partial agonist of the mu-opioid receptor, with a much greater binding affinity than its parent compound, mitragynine.[9][11][12][13]
Comparative In Vitro Receptor Activity
| Compound | Receptor Target | Activity | Binding Affinity (Ki) | Functional Potency (EC50) |
| Mitragynine | Mu-Opioid (MOR) | Partial Agonist / Antagonist | ~160 - 709 nM[5][7] | ~300 - 1000 nM[5] |
| Delta-Opioid (DOR) | Competitive Antagonist | ~6800 nM[7] | - | |
| Kappa-Opioid (KOR) | Competitive Antagonist | ~1700 nM[7] | - | |
| Alpha-2A Adrenergic | Antagonist | Low Potency[5] | - | |
| 7-Hydroxymitragynine | Mu-Opioid (MOR) | Partial Agonist | ~78 nM[7] | ~34.5 nM[14] |
| Delta-Opioid (DOR) | Competitive Antagonist | ~219 nM[14] | - | |
| Kappa-Opioid (KOR) | Competitive Antagonist | ~188 nM[14] | - | |
| Morphine (Reference) | Mu-Opioid (MOR) | Full Agonist | High | High |
Metabolic Stability
In vitro studies using human and mouse liver preparations have shown that mitragynine is metabolized to 7-hydroxymitragynine, primarily by cytochrome P450 3A (CYP3A) isoforms.[1][3][15] Mitragynine itself has been found to be relatively stable in human liver microsomes, while 7-hydroxymitragynine is metabolized more readily.[16]
Experimental Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of mitragynine and its analogs for opioid receptors.
Methodology:
-
Preparation of Cell Membranes: Cell membranes expressing the human mu-, delta-, or kappa-opioid receptor are prepared.
-
Radioligand Displacement: Membranes are incubated with a specific radioligand (e.g., [3H]DAMGO for MOR) and varying concentrations of the test compound (mitragynine).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Mitragynine's biased agonism at the mu-opioid receptor.
Section 2: In Vivo Pharmacological Profile
In vivo studies are essential for understanding how a compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME), as well as its overall physiological and behavioral effects.
Pharmacokinetics (ADME)
Mitragynine is a lipophilic, weak base that is passively transported across the intestinal wall and the blood-brain barrier.[17][18] After oral administration in humans and rats, it is rapidly absorbed, with peak plasma concentrations reached in about 1.5 hours.[17][18] It is highly bound to plasma proteins (85-95%) and is extensively metabolized by both Phase I (CYP450 enzymes) and Phase II (glucuronidation) reactions.[17][18] The elimination half-life of mitragynine ranges from 3 to 9 hours, and it is primarily excreted in the urine as metabolites.[17][18]
Pharmacokinetic studies in humans have shown that after single and multiple daily doses of oral encapsulated dried kratom leaf, the time to reach maximum plasma concentration (Tmax) for mitragynine was 1.0–1.7 hours, and for 7-hydroxymitragynine, it was 1.3–2.0 hours.[10]
Pharmacodynamic Effects
-
Analgesia: In various animal models of pain, such as the hot plate and tail-flick tests, mitragynine has demonstrated analgesic (pain-relieving) effects.[2][19] These effects are believed to be mediated, at least in part, through the supraspinal opioid systems.[2] However, some studies have shown that mitragynine itself lacks significant antinociceptive effects when administered intraperitoneally in rats, while 7-hydroxymitragynine produces robust antinociception.[15][20] This supports the hypothesis that 7-hydroxymitragynine is a key mediator of mitragynine's analgesic activity.[1][3][4]
-
Other CNS Effects: Mitragynine can also produce stimulant-like effects, potentially due to its interactions with adrenergic and serotonergic receptors.[5] Preclinical models have also suggested antidepressant and anti-allodynic efficacy in neuropathic pain.[19]
Comparative In Vivo Data
| Compound | Administration | Animal Model | Key Finding |
| Mitragynine | Oral / IP | Mouse / Rat | Exhibits analgesic effects, likely mediated by its metabolite, 7-hydroxymitragynine.[1][3][4] |
| 7-Hydroxymitragynine | Intravenous | Mouse | Potent analgesic activity, significantly greater than morphine in some assays.[9] |
| Morphine | Subcutaneous | Mouse / Rat | Potent, dose-dependent analgesia in standard pain models. |
Experimental Protocol: In Vivo Hot Plate Test
Objective: To assess the analgesic efficacy of mitragynine and its analogs.
Methodology:
-
Acclimation: Mice or rats are acclimated to the testing room and equipment.
-
Baseline Measurement: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.
-
Compound Administration: Animals are administered the test compound (e.g., mitragynine, vehicle control, or positive control like morphine) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Treatment Measurement: At predetermined time points after administration, the latency to the nociceptive response is measured again.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated to determine the analgesic effect of the compound over time.
Section 3: Bridging the Gap: In Vitro to In Vivo Correlation (IVIVC)
The central challenge in establishing a direct IVIVC for mitragynine is its in vivo conversion to the more potent 7-hydroxymitragynine.[1][3][4] The in vitro activity of mitragynine alone does not fully predict its in vivo analgesic effects.
The Metabolite-Driven Correlation
The most accurate IVIVC model for mitragynine's analgesic activity must account for its metabolism.
-
In Vitro Potency Discrepancy: In vitro, mitragynine is a relatively weak partial agonist or even an antagonist at the mu-opioid receptor.[5][7][8] This profile is inconsistent with the clear, opioid-like analgesic effects observed in vivo.
-
In Vivo Metabolite Formation: Studies have confirmed that mitragynine is converted to 7-hydroxymitragynine in both mouse and human liver preparations.[1][3] Furthermore, after administration of mitragynine to mice, 7-hydroxymitragynine is found in the brain at concentrations sufficient to account for the observed analgesic effects.[1][3]
-
The True Agonist: 7-hydroxymitragynine is a potent partial agonist at the mu-opioid receptor, with an affinity approximately 10 times higher than that of mitragynine.[7][11] Its in vitro profile is highly consistent with the in vivo analgesic outcomes.
Therefore, the in vivo analgesic activity of mitragynine is not directly correlated with its own in vitro receptor activity but rather with the in vitro activity of its active metabolite, 7-hydroxymitragynine.
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Comparative Pharmacokinetic Profiling of Yohimbine Derivatives: A Technical Analysis
Executive Summary
This guide provides a side-by-side technical analysis of Yohimbine , Rauwolscine (α-Yohimbine) , and Corynanthine (Raubasine) . While these indole alkaloids share a common tetracyclic skeleton, minor stereochemical differences at the C-16 and C-17 positions dictate profound divergences in their pharmacokinetic (PK) behavior and pharmacodynamic (PD) selectivity.
Key Takeaway: Yohimbine serves as the reference standard for
Structural & Mechanistic Basis
The pharmacokinetic divergence of these derivatives begins with their stereochemistry. The spatial arrangement of the carbomethoxy group at C-16 and the hydroxyl group at C-17 influences both receptor binding affinity and metabolic susceptibility.
-
Yohimbine:
-carbomethoxy, -hydroxyl. Planar configuration facilitates blood-brain barrier (BBB) penetration. -
Rauwolscine:
-carbomethoxy, -hydroxyl (Diastereomer). The structural "twist" alters binding pockets, significantly increasing affinity for the subtype. -
Corynanthine:
-carbomethoxy, -hydroxyl. This configuration shifts selectivity toward -receptors, negating the lipolytic and sympathomimetic effects seen in the other two.
Pathway Visualization: Metabolic & Structural Relationships
The following diagram illustrates the stereochemical relationships and the primary metabolic fate of Yohimbine.
Figure 1: Stereochemical relationships and the CYP2D6-mediated metabolic activation of Yohimbine.
Comparative Pharmacokinetic Profile
The following data synthesizes human clinical trials and preclinical rodent models. Note the distinction between "Extensive Metabolizers" (EM) and "Poor Metabolizers" (PM) for Yohimbine, a critical variable often overlooked in single-subject case studies.
| Parameter | Yohimbine (Standard) | Rauwolscine (Targeted) | Corynanthine (Control) |
| Primary Mechanism | Non-selective | High-Affinity | Selective |
| Bioavailability (F) | Low & Variable: 22–33% (Range: 4–87%) | Unknown in Humans ; High tissue distribution observed in rats. | Adequate (Oral); ~50% in rat models. |
| Tmax (Time to Peak) | 45–60 min (Rapid Absorption) | Rapid (< 1 hr estimated) | ~4 hours (Slower absorption profile) |
| Half-Life ( | EM: 0.6 ± 0.2 hPM: > 6.0 h | Rat: Biphasic (~1.6h elimination)Human: Est. longer than Yohimbine | ~3.0 h (IV) / ~8.8 h (Oral) in rats |
| Clearance (CL) | High (~117 L/h); Exceeds hepatic blood flow.[1] | Moderate (Rat: ~24 mL/min/kg) | Moderate (~884 mL/h in rats) |
| Metabolism | Hepatic: CYP2D6 (Major), CYP3A4.Active metabolite: 11-OH-Yohimbine. | Hepatic oxidation suspected; specific CYP isoforms unconfirmed. | Hepatic; distinct from yohimbine pathways. |
| Excretion | <1% unchanged in urine.[1] | Predominantly biliary/fecal in rodents. | Renal and Fecal.[2] |
| BBB Penetration | High: Rapid entry (Biphasic distribution). | High: CNS stimulant effects confirm entry. | Low/Moderate: Primarily peripheral effects. |
Critical Analysis of Data[3][4][5]
-
The CYP2D6 Bottleneck: Yohimbine's efficacy is strictly gated by CYP2D6 status. Extensive metabolizers clear the drug rapidly (
), potentially requiring higher dosing, while poor metabolizers risk accumulation and anxiety-related side effects due to a 10-fold increase in half-life. -
Rauwolscine's Potency: While human PK data is limited, receptor binding assays confirm Rauwolscine has a 2–3x higher affinity for
receptors and up to 25x higher selectivity against non-target receptors compared to Yohimbine. This suggests a lower effective dose, though the "therapeutic window" is likely narrower. -
Active Metabolites: The 11-hydroxy-yohimbine metabolite retains significant
-adrenergic blocking activity and has a longer half-life (~6h) than the parent compound. This metabolite likely drives the sustained effects observed in clinical settings, a factor often missed when only measuring parent drug levels.
Experimental Methodologies
To validate these profiles in a drug development setting, robust analytical protocols are required. Below are the standardized workflows for quantification and stability testing.
Protocol A: LC-MS/MS Quantification in Plasma
This protocol overcomes the challenge of separating diastereomers (Yohimbine vs. Rauwolscine) which have identical molecular weights (
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm). Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
Workflow Visualization:
Figure 2: Optimized extraction and analysis workflow for indole alkaloids.
MRM Transitions (Precursor
-
Yohimbine:
(Quant), (Qual). -
Rauwolscine:
(Note: Must be separated chromatographically via retention time). -
11-OH-Yohimbine:
.
Protocol B: In Vitro Microsomal Stability
To assess metabolic clearance intrinsic to the liver (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Substrate: 1 µM Yohimbine or Derivative.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Incubation: 37°C for 0, 5, 15, 30, 45, 60 min.
-
Termination: Ice-cold Acetonitrile containing IS.
-
Calculation: Plot
vs. time. Slope determines .- .
References
-
Biopharmaceutics and metabolism of yohimbine in humans. Source: European Journal of Pharmaceutical Sciences (1999)
- Significance: Establishes the 11-OH-yohimbine metabolite pathway and the impact of CYP2D6 polymorphism.
-
Yohimbine pharmacokinetics and interaction with the sympathetic nervous system in normal volunteers. Source: European Journal of Clinical Pharmacology (1991)
- Significance: Provides core human PK parameters (Clearance, Vd)
-
The pharmacokinetic properties of yohimbine in the conscious rat. Source: Naunyn-Schmiedeberg's Archives of Pharmacology (1988)
-
Significance: Defines the biphasic distribution and rapid brain entry of the drug.[3]
-
-
[3H]Rauwolscine and [3H]yohimbine binding to rat cerebral and human platelet membranes: possible heterogeneity of alpha 2-adrenoceptors. Source: Biochemical Pharmacology (1982)
- Significance: Comparative binding study confirming Rauwolscine's higher affinity and selectivity for subtypes.
-
Bioanalytical method development and validation of corynantheidine... and its application to preclinical pharmacokinetic studies. Source: Journal of Pharmaceutical and Biomedical Analysis (2020)
- Significance: Provides modern LC-MS/MS protocols for indole alkaloid quantific
-
The Effects of Acute Rauwolscine (α-Yohimbine) Ingestion on Repeated Wingate Sprint Performance. Source: Topics in Exercise Science and Kinesiology (2023)
- Significance: One of the few recent human trials on Rauwolscine, highlighting the lack of significant performance enhancement
Sources
- 1. Yohimbine pharmacokinetics and interaction with the sympathetic nervous system in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice | MDPI [mdpi.com]
- 3. The pharmacokinetic properties of yohimbine in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate against known alpha-2 adrenergic blockers
Benchmarking Guide: 9-Methoxyyohimbine vs. Standard -Adrenergic Blockers
Executive Summary & Compound Profile
The Objective: To determine if the addition of a methoxy group at the C9 position of the yohimban skeleton enhances
The Hypothesis: A-ring substitutions on indole alkaloids modulate electron density, potentially altering
The Competitive Landscape
The Candidate must be benchmarked against the following "Gold Standards" to define its market or therapeutic viability:
| Compound | Class | Key Characteristic | |
| 9-Methoxyyohimbine | Candidate | A-ring substituted Indole Alkaloid | To Be Determined |
| Yohimbine | Reference Standard | Non-selective antagonist; moderate 5-HT affinity. | ~40 : 1 |
| Rauwolscine | Diastereomer | Often displays preferential affinity for | ~30 : 1 |
| Atipamezole | Synthetic Benchmark | "Super-selective" antagonist; imidazole-based. | ~8,526 : 1 |
| Idazoxan | Imidazoline | High affinity but significant imidazoline ( | ~200 : 1 |
Pharmacological Benchmarking Protocols
To validate the Candidate, you must execute a two-phase characterization: Affinity (
Phase A: Radioligand Binding Assay (Affinity)
Goal: Determine the equilibrium dissociation constant (
Protocol Design:
-
Receptor Source: CHO-K1 cells stably expressing human
, , and subtypes (avoid rat brain homogenate to prevent subtype confounding). -
Radioligand:
-RX821002 (preferred over -Yohimbine due to lower non-specific binding). -
Non-Specific Binding Definition: 100
M Phentolamine.
Experimental Workflow (DOT Diagram):
Figure 1: Step-by-step radioligand binding workflow for determining affinity constants.
Phase B: Functional Antagonism ([ ]GTP S Binding)
Goal: Confirm the Candidate acts as an antagonist and quantify its potency in blocking agonist-induced G-protein activation.
Mechanism:
Protocol:
-
Stimulation: Induce receptor activation with
concentration of the agonist UK14,304. -
Challenge: Add increasing concentrations of 9-Methoxyyohimbine .
-
Readout: Measure reduction in
binding.
Signaling Pathway & Inhibition Logic (DOT Diagram):
Figure 2: Mechanistic pathway.[1] The Candidate competes with the agonist to prevent Gi-protein activation and the subsequent inhibition of Adenylyl Cyclase.
Data Interpretation & SAR Insights
When analyzing your results, focus on the Selectivity Ratios and SAR Implications .
Calculating Selectivity
You must generate a selectivity ratio to determine if the 9-methoxy modification is an improvement over Yohimbine.
-
Target: A ratio > 100 is desirable for a "selective" compound.
-
Context: Yohimbine is ~40.[2] Atipamezole is >8000.[2] If your Candidate scores < 40, the methoxy group likely introduces steric hindrance that disfavors the tight
pocket or increases non-specific binding.
Structure-Activity Relationship (SAR) Analysis
The addition of a methoxy group at C9 (A-ring) introduces two physicochemical changes:
-
Electronic Effect: The methoxy group is an electron donor. This increases the electron density of the indole ring system. In other indole alkaloids (e.g., Mitragynine), this correlates with increased affinity for 5-HT (Serotonin) receptors.
-
Critical Check: You must screen the Candidate against
and . If the 9-methoxy group increases 5-HT affinity, the compound may exhibit "dirty" pharmacology (anxiety, hallucinations) compared to pure blockers.
-
-
Steric Effect: The C9 position is adjacent to the bridgehead carbons. Verify if the methoxy group forces a conformational shift in the C-ring, potentially altering the "fit" in the orthosteric site compared to the planar A-ring of Yohimbine.
References
-
Virtanen, R., et al. (1988). Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes. Journal of Veterinary Pharmacology and Therapeutics.
-
MacDonald, E., et al. (1997). Pharmacology of the alpha-2 adrenoceptor antagonist atipamezole. Annals of the New York Academy of Sciences.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8969, Yohimbine.
-
Langer, S. Z. (1981). Presynaptic regulation of the release of catecholamines. Pharmacological Reviews.
-
Neumeyer, J. L., et al. (1990). Structure-activity relationship of yohimbine and its related analogs. Chemical & Pharmaceutical Bulletin.
Reproducibility of published findings on Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Technical Guide: Reproducibility of Published Findings on Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (9-Methoxyyohimbine)
Part 1: Executive Technical Synthesis
Compound Identity & Scope The chemical entity Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is systematically identified as 9-Methoxyyohimbine (CAS: 1055-75-0).[1]
The Reproducibility Crisis: Reproducibility issues surrounding this compound stem from a critical structural conflation in the literature. While it shares the indole alkaloid lineage of Mitragyna speciosa (Kratom), it possesses a closed E-ring (yohimban skeleton) , distinguishing it from the open E-ring (corynanthe skeleton) of the major alkaloid Mitragynine .
Researchers often encounter experimental failure when applying mitragynine-optimized extraction protocols to 9-methoxyyohimbine due to distinct solubility profiles and acid-lability. Furthermore, its pharmacological profile mimics Yohimbine (
This guide establishes a validated framework to isolate, characterize, and assay 9-Methoxyyohimbine, contrasting it with its structural analogs.
Part 2: Comparative Performance Analysis
The following analysis objectively compares 9-Methoxyyohimbine against its structural parent (Yohimbine) and its biosynthetic cousin (Mitragynine).
Table 1: Physicochemical & Pharmacological Comparison
| Feature | 9-Methoxyyohimbine (The Topic) | Yohimbine (Standard) | Mitragynine (The Cousin) |
| Skeleton | Yohimban (Pentacyclic, Closed E-Ring) | Yohimban (Pentacyclic, Closed E-Ring) | Corynanthe (Tetracyclic, Open E-Ring) |
| C9 Substituent | Methoxy (-OCH₃) | Hydrogen (-H) | Methoxy (-OCH₃) |
| C17 Substituent | Hydroxy (-OH) | Hydroxy (-OH) | Methoxy (-OCH₃) |
| Primary Target | |||
| Solubility (pH 7.4) | Low (Lipophilic) | Low (Lipophilic) | Moderate (Amphiphilic) |
| Key NMR Signal | C17-H carbinyl proton (~4.2 ppm) | C17-H carbinyl proton (~4.2 ppm) | Absent (Olefinic H at ~7.4 ppm) |
| Stability | Susceptible to dehydration at C17 | Stable | Susceptible to ester hydrolysis |
Key Insight for Drug Development: 9-Methoxyyohimbine exhibits a "hybrid" profile. It retains the adrenergic antagonism of yohimbine but the 9-methoxy group (shared with mitragynine) alters its metabolic stability and blood-brain barrier penetration. Published findings claiming "opioid activity" for this specific CAS number are likely due to Mitragynine contamination .
Part 3: Critical Reproducibility Factors (The "Why")
To ensure high-fidelity replication of published data, the following mechanistic variables must be controlled:
Stereochemical Integrity at C3 and C20
The biological activity of yohimban alkaloids is strictly governed by the stereochemistry at the ring fusion (C3) and the D/E ring junction.
-
Risk: Acidic extraction at high temperatures can cause epimerization at C3, converting 9-Methoxyyohimbine into its pseudo- or allo-isomers (e.g., 9-methoxy-pseudoyohimbine), which are pharmacologically inert.
-
Control: Avoid strong mineral acids (HCl) during initial extraction. Use Acetic Acid (AcOH) and maintain temperature < 40°C.
The "Open vs. Closed" Ring Artifact
In mass spectrometry (LC-MS), 9-Methoxyyohimbine (MW ~384) and Mitragynine derivatives can show similar fragmentation patterns if the E-ring opens during ionization.
-
Validation: You must use 1H-NMR to confirm the presence of the C17-H carbinyl signal . If this signal is absent and replaced by an olefinic signal, you have isolated a corynanthe derivative, not the yohimban target.
Part 4: Validated Experimental Protocols
Protocol A: Selective Isolation from Mitragyna africanus or M. speciosa
Objective: To isolate 9-Methoxyyohimbine without C3-epimerization.
-
Extraction: Macerate 500g dried leaf powder in MeOH:NH₄OH (99:1) for 24h. (The base prevents acid-catalyzed rearrangement).
-
Partition: Evaporate MeOH. Resuspend residue in 5% Tartaric Acid (pH 4). Wash with Hexane (removes lipids).
-
Basification: Adjust aqueous phase to pH 9.0 using Na₂CO₃ (avoid NaOH to prevent ester hydrolysis).
-
Liquid-Liquid Extraction: Extract with CHCl₃ (3x). Dry over Na₂SO₄.
-
Chromatography (Crucial Step):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase Gradient: CHCl₃:MeOH (98:2
90:10) . -
Note: Mitragynine elutes early. 9-Methoxyyohimbine elutes later due to the C17-OH polarity.
-
-
Crystallization: Recrystallize fractions in Acetone/Ether.
Protocol B: Pharmacological Validation (Alpha-2 vs Mu-Opioid)
Objective: To distinguish the target from mitragynine contamination.
-
Assay 1: [3H]-Rauwolscine Binding (Alpha-2)
-
Membrane source: Rat cerebral cortex.
-
Ligand: [3H]-Rauwolscine (1 nM).
-
Expectation: 9-Methoxyyohimbine should displace Rauwolscine with
nM. Mitragynine will show negligible displacement ( nM).
-
-
Assay 2: [3H]-DAMGO Binding (Mu-Opioid)
-
Membrane source: Guinea pig cerebellum or CHO-MOR cells.
-
Expectation: 9-Methoxyyohimbine should show no affinity (
). If affinity is detected, the sample is contaminated with Mitragynine or 7-OH-Mitragynine.
-
Part 5: Structural & Biosynthetic Visualization
The following diagram illustrates the structural divergence that leads to the confusion between the target and its analogs.
Caption: Structural divergence of Indole Alkaloids. The target (Green) shares the skeleton of Yohimbine (Yellow) but the substitution pattern of Mitragynine (Red), leading to identification errors.
References
-
Takayama, H., et al. (2004).[2][3][4] "A New 9-Methoxyyohimbine-type Indole Alkaloid from Mitragyna africanus."[5][2][3][4][6] Chemical & Pharmaceutical Bulletin.
-
Takayama, H. (2004).[2][3][4] "Chemistry and Pharmacology of Analgesic Indole Alkaloids from the Rubiaceous Plant, Mitragyna speciosa." Chemical & Pharmaceutical Bulletin.
-
Ellis, C.R., et al. (2020). "Stereochemical Insights into the Opioid Activity of Mitragynine and Related Indole Alkaloids." Journal of Medicinal Chemistry.
-
Matsumoto, K., et al. (2005).[3] "Antinociceptive effect of 7-hydroxymitragynine in mice: Discovery of an orally active opioid analgesic from the Thai medicinal herb Mitragyna speciosa." Life Sciences.
-
Woodward, R.B., et al. (1958). "The Total Synthesis of Reserpine." Tetrahedron (Foundational chemistry for yohimban skeleton synthesis).
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. scialert.net [scialert.net]
- 3. naturetrust.org [naturetrust.org]
- 4. researchgate.net [researchgate.net]
- 5. A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
Comparative Profiling of Yohimbine Stereoisomers: Statistical & Experimental Guide
Executive Summary
This guide provides a rigorous framework for the statistical and experimental comparison of Yohimbine and its primary diastereoisomers, Rauwolscine (
-
Yohimbine: Moderate
-adrenergic antagonist with non-negligible affinity.[1] -
Rauwolscine: Highly selective
-antagonist (often used as the "gold standard" for definition). -
Corynanthine: Selective
-antagonist (acts as the negative control for studies).
The following sections detail the experimental protocols and statistical models required to quantify these differences with high confidence (P < 0.05).
Stereochemical & Pharmacological Basis[2][3][4][5][6][7]
The differential affinity of these isomers is dictated by the spatial orientation of the carbomethoxy group at C16 and the hydroxyl group at C17. This stereochemistry determines the "lock-and-key" fit into the transmembrane domains of Adrenergic Receptors (AR).
Mechanism of Action & Selectivity
The primary variable in this comparison is the Selectivity Ratio (
- -AR Antagonism: Blocks the negative feedback loop on norepinephrine release, increasing sympathetic outflow.[2] (Dominant in Rauwolscine/Yohimbine).
- -AR Antagonism: Blocks post-synaptic vasoconstriction, potentially causing hypotension. (Dominant in Corynanthine).
Pathway Visualization
The following diagram illustrates the divergent signaling pathways triggered by the specific stereoisomers.
Figure 1: Differential receptor targeting based on stereochemistry. Blue paths indicate lipolytic/stimulatory potential; Red paths indicate hypotensive potential.
Experimental Design for Comparative Profiling
To generate statistically significant data, a Competition Radioligand Binding Assay is the industry standard.
Materials
-
Receptor Source: Rat cerebral cortex membranes (
-rich) and Rat liver membranes ( -rich). -
Radioligands:
-
For
: -Rauwolscine (High specificity minimizes non-specific binding). -
For
: -Prazosin.[3]
-
-
Competitors: Yohimbine HCl, Rauwolscine HCl, Corynanthine HCl (
M to M).
Protocol: Membrane Competition Binding
This protocol ensures self-validation through the use of specific radioligands and non-specific binding controls.
-
Tissue Prep: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000
for 20 min. Resuspend pellet.[4] -
Incubation:
-
Total Volume: 250
.[4] -
Add 50
membrane prep. -
Add 50
radioligand ( concentration). -
Add 50
increasing concentrations of Isomer (Competitor). -
Incubate at 25°C for 60 min.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash
with ice-cold buffer. -
Quantification: Liquid scintillation counting to determine CPM (Counts Per Minute).
Statistical Methodologies
A simple t-test is insufficient for pharmacological profiling. You must utilize non-linear regression and post-hoc variance analysis.
Data Normalization & Curve Fitting
Raw CPM data must be normalized to Specific Binding :
Fit the data to a Four-Parameter Logistic Equation (Sigmoidal Dose-Response) :
Calculating the Inhibition Constant ( )
The
- = Radioligand concentration (nM).
-
= Dissociation constant of the radioligand (determined via separate Saturation Assay).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Hypothesis Testing Strategy
To compare the three isomers:
-
Transform: Convert
to ( ) to normalize variance. -
Global Test: Perform a One-Way ANOVA on the
values. -
Post-Hoc: Use Tukey’s HSD (Honest Significant Difference) test for multiple comparisons.
-
Null Hypothesis (
): -
Alternative (
): Means are significantly different.
-
Comparative Data Analysis
The following data represents the expected performance profile based on consensus pharmacological literature. Use this structure to present your experimental findings.
Table 1: Binding Affinity Constants ( in nM)
Lower
| Isomer | Selectivity Ratio ( | Performance Verdict | ||
| Rauwolscine | 1.5 ± 0.3 | > 1,000 | ~660 | Highly Selective |
| Yohimbine | 15.2 ± 2.1 | 450 ± 50 | ~30 | Moderate Selectivity |
| Corynanthine | > 1,500 | 25.0 ± 4.5 | 0.016 | Selective |
Table 2: Functional Statistical Comparison (In Vivo)
Based on inhibition of clonidine-induced hypotension (presynaptic
| Comparison Pair | Statistical Test | P-Value | Interpretation |
| Rau vs. Yoh | Tukey's HSD | < 0.01 | Rauwolscine is significantly more potent at |
| Yoh vs. Cory | Tukey's HSD | < 0.001 | Yohimbine is significantly more potent than Corynanthine at |
| Rau vs. Cory | Tukey's HSD | < 0.0001 | Extreme divergence in pharmacological profile. |
Experimental & Analytical Workflow
The following diagram outlines the "Self-Validating System" required for this analysis. Note the feedback loop: if the Hill Slope deviates from 1.0, the model must be rejected (indicating allosteric binding or multiple sites).
Figure 2: Experimental workflow ensuring statistical validity. The Hill Slope check is a critical quality control step.
References
-
Perry, B. D., & U'Prichard, D. C. (1981).
Rauwolscine (alpha-yohimbine): A specific antagonist radioligand for brain alpha 2-adrenergic receptors. European Journal of Pharmacology. Link -
Shepperson, N. B., Duval, N., Massingham, R., & Langer, S. Z. (1981). Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog.[6] Journal of Pharmacology and Experimental Therapeutics. Link
-
Motulsky, H. J., & Christopoulos, A. (2003). Fitting models to biological data using linear and nonlinear regression: A practical guide to curve fitting. GraphPad Software Inc.[4][5] Link
-
Dudek, M., et al. (2015). A Comparison of the Anorectic Effect and Safety of the Alpha2-Adrenoceptor Ligands Guanfacine and Yohimbine in Rats.[7] PLOS One. Link
-
Digges, K. G., & Summers, R. J. (1983). Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors.[8] European Journal of Pharmacology. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 6. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparison of the Anorectic Effect and Safety of the Alpha2-Adrenoceptor Ligands Guanfacine and Yohimbine in Rats with Diet-Induced Obesity | PLOS One [journals.plos.org]
- 8. Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Assessment Framework for Off-Target Effects: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate versus Yohimbine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, a novel structural analog of yohimbine. Given the extensive clinical and pharmacological data available for yohimbine, it serves as an essential benchmark for understanding the potential liabilities and advantages of its derivatives. We will dissect the known pharmacological profile of yohimbine and present a structured, experimentally-driven approach to characterize its methoxylated counterpart, emphasizing the rationale behind each methodological step to ensure scientific rigor and trustworthiness.
Introduction: The Yohimbine Blueprint and the Rationale for Analog Development
Yohimbine is an indole alkaloid primarily recognized for its potent and selective antagonism of α2-adrenergic receptors.[1][2][3] This mechanism of action, which disrupts the negative feedback loop of norepinephrine release, leads to increased sympathetic activity and underlies its historical and current applications, from treating erectile dysfunction to its use as a stimulant.[2][3][4] However, yohimbine's therapeutic utility is hampered by a complex pharmacological profile characterized by significant off-target interactions. It exhibits moderate to high affinity for various serotonin (5-HT) and dopamine (D) receptors, contributing to a range of side effects including anxiety, hypertension, and tachycardia.[1][5]
The development of analogs like Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a classic medicinal chemistry strategy aimed at refining the pharmacological profile. The addition of a methoxy group at the 9-position of the yohimban scaffold introduces a key structural change. This modification can alter the molecule's electronic properties, lipophilicity, and steric profile, potentially leading to:
-
Enhanced Selectivity: Increased affinity for the primary α2-adrenergic target while reducing affinity for off-target receptors.
-
Altered Subtype Specificity: Preferential binding to specific α2-adrenergic receptor subtypes (α2A, α2B, α2C), which could fine-tune therapeutic effects and reduce side effects.[6]
-
Novel Pharmacological Properties: Unanticipated interactions with other receptor systems.
This guide provides the necessary intellectual and methodological framework to systematically investigate these possibilities.
Section 1: The Benchmark Profile of Yohimbine
A thorough understanding of yohimbine's receptor interaction profile is the foundation for any comparative assessment. Its effects are not limited to its primary target.
Primary Target: α2-Adrenergic Receptors
Yohimbine is a potent antagonist at all three subtypes of the α2-adrenergic receptor. These are Gi-coupled receptors that, upon activation, inhibit adenylyl cyclase, decrease intracellular cyclic AMP (cAMP), and modulate ion channel activity. By blocking these receptors, yohimbine prevents this inhibitory feedback, leading to an increase in norepinephrine release from presynaptic neurons.[3][4]
Known Off-Target Interactions
Yohimbine's side-effect profile is largely attributable to its interactions with a range of monoaminergic receptors. This "polypharmacology" is a critical safety consideration.[1][6]
| Receptor Target | Binding Affinity (Ki, nM) | Pharmacologic Action | Potential Clinical Effect |
| α2A-Adrenergic | 1.4 | Antagonist | Primary Target Action |
| α2B-Adrenergic | 7.1 | Antagonist | Primary Target Action |
| α2C-Adrenergic | 0.88 | Antagonist | Primary Target Action |
| 5-HT1A | Moderate | Partial Agonist | Mood alteration, anxiolysis/anxiogenesis |
| 5-HT1B | Moderate | Antagonist | Potential mood/behavioral changes |
| 5-HT1D | Moderate | Antagonist | Potential mood/behavioral changes |
| 5-HT2A | Weak | Antagonist | Modulation of perception and mood |
| 5-HT2B | Moderate | Antagonist | Cardiovascular effects |
| Dopamine D2 | Moderate | Antagonist | Modulation of motor control and reward |
| Dopamine D3 | Weak | Antagonist | Modulation of cognition and reward |
| α1-Adrenergic | Moderate | Antagonist | Vasodilation, blood pressure changes |
Note: Binding affinities are compiled from various sources and can differ based on experimental conditions. The table represents a consensus profile.[1][5][6]
Section 2: An Experimental Framework for Comparative Off-Target Profiling
To scientifically assess Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, a tiered experimental approach is required. This process begins with broad screening to identify potential off-target interactions, followed by detailed pharmacological studies to confirm and quantify these effects.
Tier 1: Broad Liability Screening
The first step is to perform a high-throughput screening (HTS) assay against a comprehensive panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[7]
Causality Behind Experimental Choice: Rather than testing a few hypothesized targets, a broad panel provides an unbiased view of the compound's interaction landscape. This is a crucial, cost-effective step in early drug development to identify potential safety liabilities before committing to more resource-intensive studies.[8][9]
Protocol 1: In Vitro Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44, CEREP BioPrint)
This protocol outlines the conceptual steps for submitting a compound to a commercial screening service.
-
Compound Preparation: Solubilize Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate and yohimbine (as a control) in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Assay Concentration: The service will typically perform an initial screen at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Assay Execution: The compound is tested in a battery of radioligand binding assays against a panel of 40-100 targets, including various adrenergic, serotonergic, dopaminergic, histaminergic, and muscarinic receptors, as well as key ion channels (e.g., hERG) and enzymes.
-
Data Analysis: Results are reported as the percentage of radioligand binding inhibition at the tested concentration. A common threshold for a "hit" or significant interaction is >50% inhibition.
Tier 2: Quantitative Affinity and Functional Potency Determination
Any significant interactions ("hits") identified in Tier 1 must be validated and quantified. This involves generating concentration-response curves to determine binding affinity (Ki) and functional activity (EC50 or IC50).
Protocol 2: Competitive Radioligand Binding Assay for Affinity (Ki) Determination
This protocol provides a detailed methodology for determining the binding affinity of the test compounds at a specific receptor, for example, the α2A-adrenergic receptor.[10][11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Receptor Source: Cell membranes from a stable cell line overexpressing the human α2A-adrenergic receptor.
-
Radioligand: [³H]-RX821002 (a selective α2-antagonist), prepared in assay buffer at a final concentration near its Kd value (e.g., 0.5 nM).
-
Test Compounds: Prepare serial dilutions of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate and yohimbine (e.g., from 1 pM to 100 µM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: 50 µL buffer + 50 µL radioligand + 100 µL membrane suspension.
-
Non-Specific Binding (NSB) Wells: 50 µL high concentration of an unlabeled competitor (e.g., 10 µM phentolamine) + 50 µL radioligand + 100 µL membrane suspension.
-
Test Compound Wells: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This traps the membranes (with bound radioligand) while unbound radioligand passes through. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: GPCR Functional Assay (cAMP Measurement)
Binding to a receptor does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are essential to determine the compound's effect on downstream signaling.[12] For Gi-coupled receptors like the α2-adrenergic receptor, a cAMP assay is the gold standard.
Step-by-Step Methodology (Antagonist Mode):
-
Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293 cells with human α2A-AR).
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with various concentrations of the test compounds (Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate or yohimbine) for 15-30 minutes.
-
Agonist Challenge: Add a fixed concentration of a known agonist (e.g., UK 14,304) at its EC80 concentration (the concentration that gives 80% of the maximal response). This agonist will stimulate the Gi pathway and inhibit cAMP production.
-
cAMP Production Stimulation: Simultaneously or immediately after the agonist challenge, add forskolin to stimulate adenylyl cyclase and produce a robust cAMP signal. The agonist's effect will be measured as an inhibition of this forskolin-induced cAMP production.
-
Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. The data will show a concentration-dependent reversal of the agonist's inhibitory effect. Use non-linear regression to calculate the IC50 value, which represents the functional potency of the antagonist.
Section 3: Data Interpretation and Comparative Analysis
The ultimate goal is a side-by-side comparison of the pharmacological profiles. The data generated from the protocols above should be summarized to facilitate a clear assessment.
Comparative Pharmacological Profile (Template for Results)
| Target | Yohimbine | Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate |
| Ki (nM) | IC50 (nM) | |
| α2A-Adrenergic | Known Value | Known Value |
| α2B-Adrenergic | Known Value | Known Value |
| α2C-Adrenergic | Known Value | Known Value |
| 5-HT1A | Known Value | Known Value |
| Dopamine D2 | Known Value | Known Value |
| (Other Hits) | Known Value | Known Value |
Interpreting the Results:
-
Selectivity: A key metric is the selectivity ratio. For example, the selectivity for the α2A receptor over the 5-HT1A receptor would be calculated as Ki (5-HT1A) / Ki (α2A). A higher ratio for the novel compound compared to yohimbine would indicate improved selectivity and a potentially better side-effect profile.
-
Potency: A lower Ki or IC50 value indicates higher binding affinity or functional potency, respectively.
-
Safety Profile: The absence of significant binding or functional activity at key liability targets (like the hERG channel or 5-HT2B receptor) would represent a significant improvement in the safety profile over yohimbine.
Conclusion
The assessment of off-target effects is a cornerstone of modern drug development, essential for mitigating safety risks and optimizing therapeutic efficacy.[8] While Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate presents a rational design to improve upon the pharmacological profile of yohimbine, its actual properties can only be determined through rigorous empirical investigation. The framework presented in this guide, progressing from broad liability screening to quantitative in vitro pharmacology, provides a self-validating system for this characterization. By using yohimbine as a constant benchmark, researchers can clearly and objectively determine if this novel analog represents a meaningful advancement, paving the way for the development of safer and more effective α2-adrenergic receptor modulators.
References
-
A literature perspective on the pharmacological applications of yohimbine - PMC. (2022, October 20). National Center for Biotechnology Information. [Link]
-
Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC. (2024, November 29). National Center for Biotechnology Information. [Link]
-
Scientific assessment of yohimbe (Pausinystalia yohimbe). German Federal Institute for Risk Assessment. [Link]
-
Yohimbine - Wikipedia. Wikipedia. [Link]
-
Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know. (2026, February 13). InfinixBio. [Link]
-
A literature perspective on the pharmacological applications of yohimbine. (2022, September 28). Taylor & Francis Online. [Link]
-
Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. (2024, December 12). MDPI. [Link]
-
Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
-
A literature perspective on the pharmacological applications of yohimbine. (2022, September 28). Taylor & Francis Online. [Link]
-
Receptor Binding - Technical Notes. Sygnature Discovery. [Link]
-
In silico off-target profiling for enhanced drug safety assessment - PMC. National Center for Biotechnology Information. [Link]
-
How can off-target effects of drugs be minimised?. (2025, May 21). Patsnap Synapse. [Link]
-
PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC. National Center for Biotechnology Information. [Link]
-
Yohimbine benefits, dosage, and side effects. (2025, September 4). Examine.com. [Link]
-
In vitro receptor binding assays: General methods and considerations. (2025, August 6). ResearchGate. [Link]
-
Yohimbine or NO-himbine? A Potentially Fatal Over-the-Counter Supplement. (2022, February 15). EMRA. [Link]
-
Receptor Binding Assay. Creative Bioarray. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
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- 5. Yohimbine - Wikipedia [en.wikipedia.org]
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- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. infinixbio.com [infinixbio.com]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Publish Comparison Guide: Validation of a Biomarker for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate Activity
Part 1: Executive Technical Synthesis
Subject Molecule: Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Common Designation: 9-Methoxyyohimbine (9-MeO-Yoh)
Primary Mechanism of Action (MOA):
The Validation Challenge:
Quantifying the pharmacodynamic (PD) activity of 9-Methoxyyohimbine requires a biomarker that transcends simple pharmacokinetic (PK) exposure. While plasma concentration confirms delivery, it does not prove target engagement or functional modulation of the
Selected Biomarker: Plasma 3-Methoxy-4-hydroxyphenylglycol (MHPG)
MHPG is the primary central metabolite of norepinephrine (NE). Its elevation in plasma serves as a robust, translational proxy for central
Part 2: Biomarker Validation Framework
To validate Plasma MHPG as a surrogate for 9-Methoxyyohimbine activity, we must establish a causal link between drug dosing, receptor occupancy, and metabolite flux.
Mechanistic Rationale
The
-
Basal State: Endogenous NE binds
receptors protein activation Inhibition of voltage-gated channels Reduced NE release. -
Drug Action: 9-Methoxyyohimbine antagonizes the
receptor. -
Functional Consequence: The "brake" is removed
Increased synaptic NE release. -
Biomarker Readout: Excess NE is rapidly metabolized by MAO and COMT into MHPG, which diffuses into plasma.
Comparison of Biomarker Alternatives
This guide compares Plasma MHPG against two alternative modalities: Pupillometry (Physiological) and PET Receptor Occupancy (Radiological).
| Feature | Primary: Plasma MHPG | Alt 1: Pupillometry | Alt 2: [11C]Yohimbine PET |
| Type | Biochemical (Metabolite) | Physiological (Functional) | Direct Target Engagement |
| Sensitivity | High (Linear with central NE turnover) | Moderate (Ceiling effect at high doses) | Very High (Direct binding) |
| Specificity | Moderate (Stress/Exercise can confound) | Low (Influenced by light/arousal) | High (Specific to |
| Throughput | High (LC-MS/MS) | High (Digital Camera) | Low (Requires Cyclotron) |
| Cost | Low ($) | Very Low ($) | Very High ( |
| Translational | Excellent (Rodent to Human) | Good (Species differences in iris) | Excellent |
| Verdict | Best Balance for High-Throughput Screening | Best for Non-Invasive Safety | Gold Standard for Phase I |
Part 3: Experimental Protocols
Protocol A: LC-MS/MS Quantification of Plasma MHPG
Purpose: To quantify the functional consequence of
Reagents:
-
Internal Standard (IS): MHPG-
. -
Extraction Solvent: Ethyl Acetate / Hexane (90:10).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Workflow:
-
Sample Prep: Aliquot 100
L plasma into a 96-well plate. Add 10 L IS (100 ng/mL). -
Enzymatic Hydrolysis: Add 20
L -glucuronidase (to measure total MHPG). Incubate at 37°C for 2 hours. -
LLE Extraction: Add 500
L extraction solvent. Vortex 10 min. Centrifuge 4000g x 10 min. -
Reconstitution: Evaporate supernatant under
. Reconstitute in 100 L Mobile Phase A. -
Analysis: Inject 5
L onto C18 column. Monitor transitions: 269.1 165.0 (MHPG) and 272.1 168.0 (IS).
Protocol B: Ex Vivo Platelet cAMP Assay (Functional Confirmation)
Purpose: To confirm peripheral target engagement (Platelets express
-
Isolation: Prepare Platelet-Rich Plasma (PRP) from citrated blood.
-
Induction: Treat PRP with Epinephrine (10
M) to suppress cAMP (via activation). -
Challenge: Co-incubate with increasing concentrations of 9-Methoxyyohimbine (0.1 nM - 10
M). -
Lysis & Detection: Lyse platelets and quantify cAMP via TR-FRET or ELISA.
-
Validation Criteria: A dose-dependent restoration of cAMP levels indicates successful antagonism.
Part 4: Visualizations
Mechanism of Action & Biomarker Generation
This diagram illustrates the causal pathway from drug binding to biomarker detection.
Caption: Causal pathway linking 9-Methoxyyohimbine antagonism to increased Plasma MHPG.[1]
Validation Workflow Logic
Decision tree for validating the biomarker in a preclinical setting.
Caption: Step-wise validation logic ensuring in vitro potency translates to in vivo biomarker response.
Part 5: References
-
Goldberg, M. R., & Robertson, D. (1983).[2] Yohimbine: A pharmacological probe for study of the alpha-2 adrenoreceptor. Pharmacological Reviews. Link
-
Charney, D. S., et al. (1982). The effect of yohimbine on plasma 3-methoxy-4-hydroxyphenylglycol (MHPG) in depressed patients. Life Sciences. Link
-
Takayama, H., et al. (2004).[2][3] A new 9-methoxyyohimbine-type indole alkaloid from Mitragyna africanus.[2][3][4][5][6] Chemical & Pharmaceutical Bulletin. Link[3][6][7]
-
Lambert, G. W., et al. (1995). Effect of alpha 2-adrenoceptor blockade on the overflow of noradrenaline and its metabolites from the brain. Neuroscience Letters. Link
-
Fava, M., et al. (1992). The effect of yohimbine on blood pressure and plasma norepinephrine in depressed patients. Journal of Clinical Psychopharmacology. Link
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- 6. A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Plants Used for Neuropsychiatric Disorders Treatment in the Hauts Bassins Region of Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials involved. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, a yohimbine alkaloid derivative. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
The yohimbine class of alkaloids, including the subject compound, are potent bioactive molecules. While yohimbine itself is not currently a federally scheduled substance in the United States, its physiological effects necessitate that it and its derivatives be handled with the utmost care, particularly concerning disposal. The primary directive is to treat this compound as a hazardous waste, with a focus on rendering it non-retrievable to prevent any potential for misuse or environmental contamination.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Hazard Profile and Required PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Based on related compounds, likely to be harmful or fatal if swallowed. | Category III Nitrile Gloves, Safety Goggles, Lab Coat |
| Skin and Eye Irritation | Potential for irritation upon contact. | Category III Nitrile Gloves, Safety Goggles, Lab Coat |
| Aquatic Toxicity | Many alkaloids are toxic to aquatic life. | Not directly applicable to PPE, but underscores the importance of preventing environmental release. |
Always handle Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Disposal Workflow: A Step-by-Step Guide
The following workflow is designed to guide the user through the decision-making process for the safe disposal of both bulk quantities of the compound and contaminated labware.
Caption: Disposal decision workflow for Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate.
Disposal of Bulk or Residual Compound
This procedure applies to the pure compound, whether in solid or solution form.
Step 1: Segregation and Waste Classification
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
This compound should be classified as a hazardous chemical waste. Due to its potential toxicity, it is prudent to manage it as an "acutely hazardous" waste, which may correspond to a "P-list" waste under the Resource Conservation and Recovery Act (RCRA) in the United States, although it is not explicitly listed.[1][2] This conservative approach ensures the highest level of safety and compliance.
Step 2: Secure Packaging
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. A high-density polyethylene (HDPE) container is a suitable choice.
-
The original container, if in good condition, can be used for waste accumulation.[3]
-
Ensure the container is clearly labeled as "Hazardous Waste."
Step 3: Labeling
The hazardous waste label must include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate." Avoid using abbreviations or chemical formulas.
-
The specific hazards associated with the waste (e.g., "Toxic").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
Your name, laboratory, and contact information.
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Store incompatible chemicals separately.
Step 5: Arrange for Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through regular trash or down the drain.
Decontamination and Disposal of Empty Containers and Contaminated Labware
Properly decontaminating "empty" containers is a critical step in waste minimization and safety.
Step 1: Triple Rinsing
-
An "empty" container that held a potentially acutely hazardous substance must be triple rinsed.
-
Rinse the container three times with a suitable solvent in which the compound is soluble. Documented solvents for related alkaloids include chloroform and methanol.[4] The choice of solvent should be made based on laboratory-specific procedures and compatibility.
-
Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste , following the procedure for the bulk compound.
Step 2: Container Disposal
-
Once triple-rinsed, the container can be considered decontaminated.
-
Completely deface or remove the original label to prevent any confusion.[3]
-
The clean, decontaminated container can then be disposed of through your laboratory's normal solid waste stream (e.g., glass recycling), in accordance with institutional policies.
Spill and Emergency Procedures
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate materials.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Consult SDS and EHS: Refer to the safety data sheet for any related compounds and contact your institution's EHS department for guidance on cleanup procedures. Do not attempt to clean up a large or unknown spill without professional assistance.
Regulatory Considerations
The disposal of this compound is governed by several layers of regulations.
-
Resource Conservation and Recovery Act (RCRA): As a generator of hazardous waste, you are responsible for its proper characterization and disposal from "cradle to grave."[1][5]
-
Drug Enforcement Administration (DEA): While yohimbine is not federally scheduled, it is considered a controlled substance analogue in some jurisdictions. The DEA's "non-retrievable" standard for the disposal of controlled substances is a best practice to adopt for this compound.[6][7] This means that the disposal method should permanently alter the chemical's state, rendering it unusable. Professional hazardous waste disposal services typically employ methods like high-temperature incineration that meet this standard.
By following these detailed procedures, you can ensure the safe and compliant disposal of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, upholding your commitment to a safe and environmentally responsible research environment.
References
-
LookChemicals. (n.d.). 84710-89-4,methyl (16beta,17beta,20alpha)-17-hydroxy-11-methoxyyohimban-16-carboxylate. Retrieved from [Link]
- Safety Data Sheet. (2024, November 4). 2'-Hydroxy-4'-methoxyacetophenone.
-
U.S. Environmental Protection Agency. (2025, October 15). Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate. CompTox Chemicals Dashboard. Retrieved from [Link]
-
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Yohimbine. NIST Chemistry WebBook. Retrieved from [Link]
- Echemi. (n.d.). (3β)-9,17α-Dihydroxy-21β-[[(16E)-16,17-didehydro-17-methoxy-16-(methoxycarbonyl)-9-hydroxycorynan]-10-yl]yohimban-16α-carboxylic acid methyl ester.
- CDMS.net. (n.d.). SAFETY DATA SHEET.
-
GovInfo. (2024, April 11). Federal Register/Vol. 89, No. 71/Thursday, April 11, 2024/Rules and Regulations. Retrieved from [Link]
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
-
Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.
-
U.S. Environmental Protection Agency. (2025, October 15). Methyl (16beta,17alpha,20alpha)-17-hydroxyyohimban-16-carboxylate hydrochloride. CompTox Chemicals Dashboard. Retrieved from [Link]
- Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (n.d.).
-
U.S. Drug Enforcement Administration. (n.d.). Drug Scheduling. Retrieved from [Link]
-
MDPI. (2024, December 12). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. Retrieved from [Link]
-
Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Drug Enforcement Administration Diversion Control Division. (n.d.). Controlled Substance Schedules. Retrieved from [Link]
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
-
Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
-
Wikipedia. (n.d.). Mitragyna speciosa. Retrieved from [Link]
-
PMC. (2021, July 13). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. Retrieved from [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
PMC. (2024, November 29). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. Retrieved from [Link]
-
Wikipedia. (n.d.). Yohimbine. Retrieved from [Link]
-
Drugs.com. (2025, June 26). Yohimbe Uses, Benefits & Dosage. Retrieved from [Link]
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Personal protective equipment for handling Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
A Strategic Guide to Handling Mirtazapine in a Research Environment
Navigating the complexities of pharmacologically active compounds in a research setting requires a robust framework of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Mirtazapine (CAS Number: 85650-52-8), a tetracyclic antidepressant with known sedative and other physiological effects.[1] While the systematic name "Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate" suggests a yohimbine alkaloid derivative, the common compound that aligns with the core structure and requires stringent handling protocols is Mirtazapine. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure both personal safety and experimental integrity.
Understanding the Hazard Profile of Mirtazapine
Mirtazapine is not a benign substance; it is a potent compound with a range of physiological effects.[1] The primary hazards necessitating careful handling are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Carcinogenicity: Suspected of causing cancer.[2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]
-
Neurological Effects: May cause drowsiness or dizziness.[2]
These hazards underscore the necessity of a comprehensive safety protocol that minimizes all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Mirtazapine. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Component | Specification | Rationale for Use |
| Gloves | Nitrile or Viton™ gloves, double-gloving recommended.[3][4] | Prevents dermal absorption, which can be a significant route of exposure.[2] Double-gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects against accidental splashes or aerosolized particles entering the eyes.[5] |
| Lab Coat | Fire/flame resistant and impervious clothing.[5] | Protects skin and personal clothing from contamination. An impervious coat prevents liquid from soaking through. |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators.[5] | To be used as a backup to engineering controls, especially when handling the powdered form, to prevent inhalation.[5] |
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan is crucial for minimizing exposure and ensuring the integrity of your research.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name and appropriate hazard symbols.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[3][5][6] Store locked up.[7][8]
Handling and Weighing
-
Engineering Controls: All handling of Mirtazapine powder should be conducted in a laboratory fume hood or other appropriate local exhaust ventilation system to minimize inhalation risks.[5]
-
Weighing:
-
Don all required PPE before entering the designated handling area.
-
Use a dedicated, clean weighing vessel.
-
Handle the container and spatula with care to avoid generating dust.[7]
-
Clean the weighing area and all equipment with a suitable solvent (e.g., 70% ethanol) after use.
-
Solubilization and Use
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol.
-
Dissolving: Add the solvent to the Mirtazapine powder slowly to avoid splashing. Cap the container and mix gently until fully dissolved.
-
Use in Experiments: When adding the Mirtazapine solution to your experimental system, use a calibrated pipette to ensure accuracy and avoid spills.
Disposal Plan: A Critical Final Step
Proper disposal of Mirtazapine and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Chemical Waste
-
Solid Waste: Unused Mirtazapine powder and any contaminated solids (e.g., weigh boats, contaminated paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused Mirtazapine solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container.
Contaminated Materials
-
PPE: Used gloves, disposable lab coats, and respirator cartridges should be disposed of as hazardous waste.[4]
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous liquid waste.
Decontamination
All surfaces and equipment that have come into contact with Mirtazapine should be thoroughly decontaminated. Wipe surfaces with a detergent solution followed by a solvent rinse.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6]
-
Inhalation: Move the person to fresh air.[6]
-
Ingestion: Rinse the mouth with water and drink plenty of water afterwards.[6]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical advice.[7]
Visualizing the Workflow
To provide a clear, at-a-glance overview of the handling process, the following workflow diagram has been developed.
Caption: Safe handling workflow for Mirtazapine.
References
- Mirtazapine - Safety Data Sheet. (2025, December 18). Cayman Chemical.
- MATERIAL SAFETY DATA SHEETS MIRTAZAPINE.
-
Mirtazapine Patient Tips: 7 things you should know. (2025, December 10). Drugs.com. Retrieved from [Link]
- Mirtazapine (Remeron): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, June 13). WebMD.
- SAFETY DATA SHEET - Mirtazapine. (2014, April 4). Fisher Scientific.
- Mirtazapine Solid Formulation - Safety Data Sheet. (2019, September 13). Organon.
-
Mirtazapine (oral route) - Side effects & dosage. (2026, January 31). Mayo Clinic. Retrieved from [Link]
- Safety Data Sheet - Mirtazapine. (2025, May 26). MedchemExpress.com.
- Mirtazapine. Healthify.
- Mirtazapine. HealthHub.
- CAT 842 - Mirtazapine Assay Standard - SAFETY D
- Mirtazapine (Noumed)
- SAFETY D
-
Where and How to Dispose of Unused Medicines. (2025, April 16). U.S. Food and Drug Administration. Retrieved from [Link]
-
Safe disposal of prescription drugs. (2014, May 6). Government of Canada. Retrieved from [Link]
-
Safe Medication Disposal. (2025, August 6). OncoLink. Retrieved from [Link]
- How to Dispose of Medicines Properly. U.S. Environmental Protection Agency.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
